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2,4-Dichloro-6,7-diethoxyquinazoline Documentation Hub

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  • Product: 2,4-Dichloro-6,7-diethoxyquinazoline
  • CAS: 20197-81-3

Core Science & Biosynthesis

Foundational

A Technical Guide to the Structural Elucidation of 2,4-Dichloro-6,7-diethoxyquinazoline

Abstract: This technical guide provides a comprehensive, multi-spectroscopic strategy for the unambiguous structure elucidation of 2,4-dichloro-6,7-diethoxyquinazoline. Quinazoline derivatives are a cornerstone in medici...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive, multi-spectroscopic strategy for the unambiguous structure elucidation of 2,4-dichloro-6,7-diethoxyquinazoline. Quinazoline derivatives are a cornerstone in medicinal chemistry, recognized for a wide array of pharmacological activities.[1][2] As such, the definitive characterization of novel quinazoline-based intermediates and final compounds is a critical step in drug discovery and development. This document outlines a logical, field-proven workflow integrating Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. It is designed for researchers, chemists, and analytical scientists, offering not just procedural steps but the causal reasoning behind the selection of each technique and the interpretation of the resulting data.

Part 1: The Analyte - Expected Structure and Synthesis

The first step in any structure elucidation is to have a hypothesized structure. 2,4-dichloro-6,7-diethoxyquinazoline is typically synthesized as an intermediate for further functionalization. A common synthetic route involves the chlorination of the corresponding 6,7-diethoxyquinazoline-2,4(1H,3H)-dione, often using phosphoryl chloride (POCl₃).[3][4] This synthetic context provides us with the expected molecular structure to validate.

Figure 1: Hypothesized structure of 2,4-dichloro-6,7-diethoxyquinazoline.

Part 2: The Analytical Strategy - A Self-Validating Workflow

Unambiguous structural confirmation is never reliant on a single technique. Instead, we employ an orthogonal, multi-faceted approach where each method provides a unique and complementary piece of the structural puzzle.[5][6][7] Mass spectrometry provides the molecular formula, NMR spectroscopy maps the specific arrangement of atoms, and IR spectroscopy confirms the presence of key functional groups. This integrated workflow creates a self-validating system, ensuring the highest degree of confidence in the final structure.

AnalyticalWorkflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation SynthesizedCompound Synthesized Product (Hypothesized Structure) MS Mass Spectrometry (MS) Confirms Molecular Weight & Formula SynthesizedCompound->MS NMR NMR Spectroscopy Determines C-H Framework & Connectivity SynthesizedCompound->NMR IR Infrared (IR) Spectroscopy Identifies Functional Groups SynthesizedCompound->IR FinalStructure Definitive Structure Elucidated MS->FinalStructure NMR->FinalStructure IR->FinalStructure

Figure 2: Integrated workflow for structure elucidation.

Part 3: Mass Spectrometry (MS) - Molecular Weight and Formula Confirmation

Causality & Rationale: The initial and most fundamental question is: "What is the molecular weight of the compound?" High-resolution mass spectrometry (HRMS) answers this by providing a highly accurate mass measurement, which allows for the determination of the molecular formula. For halogenated compounds like this one, MS is particularly powerful as the characteristic isotopic pattern of chlorine provides definitive evidence of its presence.

Experimental Protocol: High-Resolution ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer for high mass accuracy.

  • Ionization Mode: Acquire data in positive ion mode. The quinazoline nitrogens are readily protonated, leading to a strong signal for the [M+H]⁺ ion.

  • Data Acquisition: Infuse the sample directly or via LC injection. Acquire data over a mass range of m/z 100-500.

Expected Results and Interpretation

The molecular formula is C₁₂H₁₂Cl₂N₂O₂. The monoisotopic mass is 286.0276 Da.

  • Molecular Ion Peak: Expect a strong protonated molecular ion [M+H]⁺ at m/z 287.0349 .

  • Isotopic Pattern: The most critical diagnostic feature will be the isotopic signature of two chlorine atoms. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For a dichlorinated compound, this results in a characteristic cluster of peaks:

    • [M+H]⁺: The peak corresponding to two ³⁵Cl atoms (relative intensity 100%).

    • [M+2+H]⁺: The peak for one ³⁵Cl and one ³⁷Cl atom (relative intensity ~65%).

    • [M+4+H]⁺: The peak for two ³⁷Cl atoms (relative intensity ~10%).

    • Observing this ~100:65:10 intensity ratio is conclusive evidence for the presence of two chlorine atoms.

  • Fragmentation Analysis: Tandem MS (MS/MS) can provide further structural information. While fragmentation pathways are complex, common losses from quinazoline cores include the sequential loss of functional groups.[8][9]

Fragmentation M [M+H]⁺ m/z 287 I1 m/z 259 M->I1 -28 Da F1 Loss of C₂H₄ (ethylene from ethoxy) I2 m/z 231 I1->I2 -28 Da F2 Loss of C₂H₄ (second ethylene) I3 m/z 196 I2->I3 -35 Da F3 Loss of Cl

Sources

Exploratory

Comprehensive Spectroscopic Characterization of 2,4-Dichloro-6,7-diethoxyquinazoline

Executive Summary 2,4-Dichloro-6,7-diethoxyquinazoline is a highly reactive, bifunctional electrophilic intermediate critical to the development of α1-adrenoceptor antagonists and advanced kinase inhibitors[1]. While its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Dichloro-6,7-diethoxyquinazoline is a highly reactive, bifunctional electrophilic intermediate critical to the development of α1-adrenoceptor antagonists and advanced kinase inhibitors[1]. While its dimethoxy counterpart is widely documented in the synthesis of drugs like prazosin and gefitinib[2], the diethoxy derivative offers unique lipophilic properties that alter both its pharmacokinetic profile and its spectroscopic signatures.

This whitepaper provides an authoritative, in-depth guide to the structural validation of 2,4-dichloro-6,7-diethoxyquinazoline using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS). By understanding the causality behind these analytical signals, researchers can ensure rigorous quality control during drug development workflows.

Structural Dynamics & Electronic Environment

The quinazoline core of this molecule is characterized by a stark electronic dichotomy, which dictates its spectroscopic behavior and its regioselective reactivity[3].

  • Electron-Rich Benzene Ring: The ethoxy groups at the C6 and C7 positions act as strong electron-donating groups via resonance (+R effect). This enriches the electron density of the fused benzene ring, shielding the C5 and C8 protons in NMR.

  • Electron-Deficient Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring, combined with the highly electronegative chlorine atoms at C2 and C4, create a severely electron-deficient environment.

  • C2 vs. C4 Reactivity: The C4 position is conjugated with both nitrogen atoms, making it significantly more electrophilic than C2[3]. This disparity is not only the basis for regioselective nucleophilic aromatic substitution (SNAr) but is also directly observable in the 13 C NMR spectrum, where C4 is heavily deshielded.

Fig 1. Standardized analytical workflow for quinazoline characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: NMR Sample Preparation and Acquisition

To ensure self-validating and reproducible NMR data, strict adherence to sample preparation is required:

  • Solvent Selection: Dissolve 10–15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). CDCl 3​ is preferred over DMSO-d 6​ to prevent potential solvolysis or degradation of the reactive C4-chlorine over extended acquisition times.

  • Sample Filtration: Pass the solution through a glass wool plug into a 5 mm NMR tube. Causality: Removing insoluble particulates prevents magnetic field inhomogeneities, ensuring sharp, well-resolved multiplets for the ethoxy groups.

  • Instrument Tuning: Insert the sample into a 400 MHz spectrometer. Self-Validating Step: Lock onto the deuterium signal of CDCl 3​ and shim the Z-axis gradients until the lock level is maximized. Verify the residual CHCl 3​ peak at δ 7.26 ppm before integrating the quinazoline signals.

  • Acquisition: Acquire 1 H NMR (16 scans, relaxation delay 1.5s) and 13 C NMR (512 scans, relaxation delay 2.0s).

Quantitative Data: NMR Chemical Shifts

The ethoxy groups introduce distinct splitting patterns (quartets and triplets) compared to the simple singlets of dimethoxyquinazolines[2]. The para-like arrangement of the isolated H-5 and H-8 protons results in two distinct singlets, as they do not undergo ortho or meta coupling.

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
7.31Singlet (s)1H-Aromatic H-8
7.23Singlet (s)1H-Aromatic H-5
4.25Quartet (q)2H7.0-OCH 2​
  • (C7)
4.23Quartet (q)2H7.0-OCH 2​
  • (C6)
  • 1.55Triplet (t)3H7.0-CH 3​ (C7)
    1.53Triplet (t)3H7.0-CH 3​ (C6)

    Table 2: 13 C NMR Data (100 MHz, CDCl 3​ )

    Chemical Shift ( δ , ppm)Carbon TypeAssignment / Causality
    ~162.0QuaternaryC4 : Highly deshielded due to adjacent N and Cl, and conjugation.
    ~156.0QuaternaryC6 : Oxygen-bound aromatic carbon.
    ~154.0QuaternaryC2 : Deshielded by N and Cl, but less electrophilic than C4.
    ~151.0QuaternaryC7 : Oxygen-bound aromatic carbon.
    ~148.0QuaternaryC4a : Bridgehead carbon adjacent to pyrimidine ring.
    ~123.0QuaternaryC8a : Bridgehead carbon.
    ~106.0CHC8 : Shielded by the adjacent electron-donating ethoxy group.
    ~104.0CHC5 : Shielded by the adjacent electron-donating ethoxy group.
    65.0, 64.8CH 2​ -OCH 2​ - : Aliphatic carbons deshielded by oxygen.
    14.5, 14.3CH 3​ -CH 3​ : Terminal methyl carbons.

    High-Resolution Mass Spectrometry (HRMS)

    Protocol: HRMS Acquisition
    • Sample Dilution: Prepare a 1 µg/mL solution in LC-MS grade Acetonitrile/Water (50:50 v/v) with 0.1% formic acid to promote ionization.

    • Calibration: Self-Validating Step: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the Time-of-Flight (TOF) analyzer. Ensure mass accuracy error is < 5 ppm prior to sample injection.

    • Parameter Setup: Set capillary voltage to 3000 V and fragmentor voltage to 135 V. Causality: A carefully tuned fragmentor voltage prevents premature in-source fragmentation of the labile C-Cl bonds, ensuring the intact molecular ion is observed.

    Isotopic Signature & Fragmentation

    The molecular formula for 2,4-dichloro-6,7-diethoxyquinazoline is C 12​ H 12​ Cl 2​ N 2​ O 2​ (Exact Mass: 286.03 Da). In positive Electrospray Ionization (ESI+), the protonated molecular ion [M+H]+ appears at m/z 287.03.

    Because the molecule contains two chlorine atoms, it exhibits a highly characteristic isotopic cluster based on the natural abundance of 35 Cl (75%) and 37 Cl (25%). The resulting [M+H]+ peaks appear at m/z 287, 289, and 291 in a strict 9:6:1 ratio (100% : 66% : 11%).

    Fig 2. ESI-MS fragmentation pathway of 2,4-Dichloro-6,7-diethoxyquinazoline.

    Fourier-Transform Infrared (FT-IR) Spectroscopy

    Protocol: FT-IR Acquisition
    • Preparation: Utilize an Attenuated Total Reflectance (ATR) module with a diamond crystal.

    • Background Subtraction: Self-Validating Step: Run a background scan immediately prior to sample analysis to subtract atmospheric CO 2​ and water vapor interference.

    • Measurement: Place 2-3 mg of the solid crystalline powder onto the crystal and apply uniform pressure using the ATR anvil. Acquire 32 scans from 4000 to 400 cm −1 at a resolution of 4 cm −1 .

    Quantitative Data: Vibrational Modes

    The IR spectrum confirms the functional groups present on the quinazoline scaffold[2]. The absence of any broad peaks above 3100 cm −1 confirms the lack of N-H or O-H bonds, verifying the fully substituted nature of the pyrimidine ring.

    Table 3: Key FT-IR Vibrational Frequencies

    Wavenumber (cm −1 )IntensityVibrational ModeStructural Correlation
    2980, 2935WeakC-H Stretch (Aliphatic)Ethoxy group methyl/methylene C-H bonds.
    1615, 1570StrongC=N StretchQuinazoline pyrimidine ring framework.
    1500, 1455MediumC=C Stretch (Aromatic)Fused benzene ring vibrations.
    1280, 1215StrongC-O-C Stretch (Asym/Sym)Aryl-alkyl ether linkages at C6 and C7.
    845, 795StrongC-Cl StretchHalogen substitution at C2 and C4.

    References

    • Title: US3511836A - 2,4,6,7-tetra substituted quinazolines Source: Google Patents URL
    • Title: Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium Source: Beilstein Journal of Organic Chemistry (via PubMed Central) URL: [Link]

    Sources

    Foundational

    A Technical Guide to 2,4-Dichloro-6,7-diethoxyquinazoline: From a Precursor to a Potent Kinase Inhibitor

    This guide offers a detailed examination of 2,4-dichloro-6,7-diethoxyquinazoline, a pivotal precursor in the synthesis of a significant class of kinase inhibitors. We will explore its chemical transformation into highly...

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide offers a detailed examination of 2,4-dichloro-6,7-diethoxyquinazoline, a pivotal precursor in the synthesis of a significant class of kinase inhibitors. We will explore its chemical transformation into highly specific 4-anilinoquinazoline derivatives, dissect their molecular mechanism of action against key oncogenic targets like the Epidermal Growth Factor Receptor (EGFR), and provide validated experimental protocols for their synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the field of oncology and kinase inhibitor discovery.

    The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition

    The quinazoline ring system is a foundational scaffold in the design of targeted cancer therapeutics.[1] Its derivatives are prominent in numerous FDA-approved drugs, primarily for their ability to function as ATP-competitive inhibitors of protein kinases.[2] The precursor, 2,4-dichloro-6,7-diethoxyquinazoline, serves as an ideal starting point for constructing these inhibitors. Its strategic dichlorination at the C2 and C4 positions provides two reactive sites for sequential nucleophilic substitution, allowing for the controlled and modular assembly of the final active pharmaceutical ingredient.[3] The chlorine atom at the C4 position is significantly more labile and susceptible to displacement, a feature that is exploited in the synthesis of the critical 4-anilinoquinazoline pharmacophore.[4]

    The 6,7-diethoxy groups on the quinazoline ring play a crucial role in enhancing solubility and modulating the pharmacokinetic properties of the final inhibitor molecule.[5] This strategic substitution pattern underscores the precursor's value in generating potent and drug-like kinase inhibitors.

    Synthetic Transformation: Building the Active Inhibitor

    The conversion of the dichlorinated precursor into a potent EGFR inhibitor, such as Erlotinib, involves a key nucleophilic aromatic substitution reaction. The more reactive C4-chloro group is displaced by an appropriately substituted aniline, in the case of Erlotinib, 3-ethynylaniline.[6][7] This reaction forges the essential 4-anilinoquinazoline core responsible for high-affinity binding to the EGFR kinase domain.

    G cluster_0 Synthesis of Erlotinib Precursor 4-Chloro-6,7-bis (2-methoxyethoxy)quinazoline Erlotinib Erlotinib (4-Anilinoquinazoline derivative) Precursor->Erlotinib Nucleophilic Substitution Aniline 3-Ethynylaniline Aniline->Erlotinib Solvent Solvent (e.g., Isopropanol) Solvent->Erlotinib Reaction Medium G cluster_pathway EGFR Signaling Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds Dimer Dimerization & Autophosphorylation (P) EGFR->Dimer RAS RAS-RAF-MEK-ERK (MAPK Pathway) Dimer->RAS Activates PI3K PI3K-AKT-mTOR Pathway Dimer->PI3K Activates Proliferation Cell Proliferation, Survival, Angiogenesis RAS->Proliferation PI3K->Proliferation Inhibitor Quinazoline Inhibitor (e.g., Gefitinib) Inhibitor->Dimer Blocks ATP Binding Prevents Phosphorylation

    Caption: Quinazoline inhibitors block the EGFR signaling cascade at the source.

    Cellular Consequences of EGFR Inhibition

    By successfully blocking EGFR autophosphorylation, these inhibitors effectively shut down the pro-survival signals it generates. The primary downstream consequences include:

    • Inhibition of Proliferation : The blockade of the RAS-RAF-MEK-ERK pathway leads to cell cycle arrest, halting uncontrolled cell division. [8]* Induction of Apoptosis : The inhibition of the PI3K-Akt-mTOR pathway, a key pro-survival cascade, promotes programmed cell death in cancer cells. [9]* Suppression of Angiogenesis : EGFR signaling contributes to the formation of new blood vessels that supply tumors; its inhibition can reduce this process. [10]

    Experimental Protocols

    The following protocols provide a framework for the synthesis and evaluation of 4-anilinoquinazoline-based kinase inhibitors.

    Protocol 1: Synthesis of Erlotinib

    This protocol outlines the final coupling step to produce Erlotinib from its chlorinated quinazoline intermediate, a direct descendant of the initial precursor. [7][11] Objective: To synthesize N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine (Erlotinib) via nucleophilic aromatic substitution.

    Materials:

    • 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline

    • 3-ethynylaniline

    • Isopropanol (or other suitable solvent like water with HCl) [11]* Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    • Nitrogen or Argon atmosphere setup

    Procedure:

    • Reaction Setup: Suspend 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (1 equivalent) in isopropanol in a round-bottom flask under a nitrogen atmosphere. [7]2. Addition of Aniline: Add 3-ethynylaniline (approximately 1-1.2 equivalents) to the suspension. [7]3. Heating: Heat the reaction mixture to reflux (approximately 85°C for isopropanol) and maintain stirring. [7]4. Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours, often evidenced by the formation of a solid precipitate. [7]5. Isolation: Once the reaction is complete, cool the mixture to room temperature. Filter the resulting solid precipitate.

    • Purification: Wash the collected solid with cold isopropanol or diethyl ether to remove unreacted starting materials. The product can be further purified by recrystallization if necessary.

    • Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy and Mass Spectrometry.

    Causality and Self-Validation: The use of a refluxing solvent ensures sufficient energy to overcome the activation barrier for the nucleophilic substitution. The reaction is self-validating as the formation of the product, often a solid, drives the reaction to completion according to Le Chatelier's principle. Purity is confirmed post-synthesis by standard analytical methods, ensuring the integrity of the final compound.

    Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

    This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a synthesized compound against a target kinase, such as EGFR, using an ADP-Glo™ or similar luminescence-based assay. [12][13] Objective: To quantify the inhibitory potency of a synthesized quinazoline derivative against EGFR kinase.

    Principle: The assay measures the amount of ADP produced in a kinase reaction. Kinase activity is directly proportional to ADP production. The addition of a luminescent reagent converts the generated ADP into ATP, which then fuels a luciferase reaction, producing light. A potent inhibitor will reduce kinase activity, resulting in less ADP, and therefore a lower luminescence signal. [13] Materials:

    • Recombinant human EGFR kinase

    • Kinase substrate (e.g., a poly-Glu-Tyr peptide)

    • ATP

    • Synthesized inhibitor compound

    • ADP-Glo™ Kinase Assay Kit (or equivalent)

    • White, opaque 96-well or 384-well plates

    • Multichannel pipettes

    • Luminometer plate reader

    Procedure:

    • Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in an appropriate buffer (e.g., Kinase Assay Buffer with a constant, low percentage of DMSO). [12]2. Kinase Reaction Setup: In the wells of a white plate, add the kinase assay buffer, the EGFR enzyme, and the substrate.

    • Inhibitor Addition: Add the serially diluted inhibitor or vehicle control (buffer with DMSO) to the appropriate wells.

    • Initiation: Initiate the kinase reaction by adding ATP to all wells. The final volume should be consistent across all wells.

    • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 45-60 minutes) to allow the enzymatic reaction to proceed within its linear range. [12]6. ADP Detection (Step 1): Add the ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate as per the manufacturer's instructions.

    • ADP Detection (Step 2): Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction back to ATP and provides the necessary components for the luciferase reaction. Incubate to stabilize the luminescent signal. [12]8. Measurement: Measure the luminescence of each well using a plate reader.

    • Data Analysis:

      • Subtract background luminescence (from "no enzyme" controls).

      • Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control (0% inhibition).

      • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. [12]

    G cluster_workflow Kinase Inhibition Assay Workflow Prep Prepare Serial Dilutions of Inhibitor AddInhibitor Add Inhibitor/ Vehicle Control Prep->AddInhibitor Setup Set up Kinase Reaction: Enzyme + Substrate Setup->AddInhibitor Initiate Initiate Reaction with ATP AddInhibitor->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop Reaction & Deplete ATP Incubate->Stop Detect Convert ADP to ATP & Generate Light Stop->Detect Read Measure Luminescence Detect->Read Analyze Calculate IC50 Value Read->Analyze

    Caption: Workflow for determining IC50 using a luminescence-based kinase assay.

    Data Summary and Resistance

    The 4-anilinoquinazoline scaffold has yielded multiple potent kinase inhibitors. Their activity is typically quantified by their IC50 values.

    CompoundPrimary Target(s)Reported IC50 (EGFR)Generation
    GefitinibEGFR~10-20 nMFirst
    ErlotinibEGFR~2-5 nMFirst
    AfatinibEGFR, HER2, HER4~0.5 nMSecond

    Note: IC50 values are approximate and can vary based on assay conditions.

    A significant challenge in the clinical use of first-generation EGFR inhibitors is the development of acquired resistance. The most common mechanism is a secondary mutation in the EGFR kinase domain, specifically the T790M mutation. [14]This "gatekeeper" mutation substitutes a threonine with a bulkier methionine in the ATP-binding pocket, sterically hindering the binding of drugs like gefitinib and erlotinib while increasing ATP affinity. [14]This clinical reality has driven the development of second- and third-generation inhibitors designed to overcome this resistance mechanism. [15][16]

    Conclusion

    2,4-Dichloro-6,7-diethoxyquinazoline is more than a simple chemical; it is a validated and highly effective starting point for the synthesis of life-saving targeted cancer therapies. Its chemical architecture allows for the efficient construction of the 4-anilinoquinazoline pharmacophore, which has proven to be exceptionally effective at inhibiting the tyrosine kinase activity of EGFR. A thorough understanding of its conversion into active inhibitors, the molecular basis of their mechanism of action, and the standardized protocols for their evaluation is essential for advancing the design of next-generation kinase inhibitors to combat cancer and overcome drug resistance.

    References

    • The Role of Gefitinib in Lung Cancer Treatment - AACR Journals. (2004). Clinical Cancer Research. [Link]

    • Gefitinib - Wikipedia. Wikipedia. [Link]

    • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC. (2015). Journal of Cancer Prevention. [Link]

    • Facile and efficient synthesis and biological evaluation of 4-anilinoquinazoline derivatives as EGFR inhibitors - PubMed. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]

    • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed. (2019). European Journal of Medicinal Chemistry. [Link]

    • Synthesis, antitumor evaluation and docking study of novel 4-anilinoquinazoline derivatives as potential epidermal growth factor receptor (EGFR) inhibitors - PubMed. (2013). European Journal of Medicinal Chemistry. [Link]

    • Design, Synthesis and Cytotoxic Studies of Novel 4-anilinoquinazoline Derivatives of Potential Agents for Non-small-cell Lung Cancer. (2024). Letters in Drug Design & Discovery. [Link]

    • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - MDPI. (2024). Molecules. [Link]

    • novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2022). World Journal of Pharmaceutical Research. [Link]

    • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - MDPI. (2024). Pharmaceuticals. [Link]

    • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC. (2021). Pharmaceuticals. [Link]

    • Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012). Methods in Molecular Biology. [Link]

    • Design and synthesis of novel EGFR kinase inhibitors for the treatment | DDDT. (2025). Drug Design, Development and Therapy. [Link]

    • Mechanisms of action of EGFR inhibitors - ResearchGate. ResearchGate. [Link]

    • Potent, Selective, and Orally Bioavailable Quinazoline-Based STK17A/B Dual Inhibitors. (2024). ACS Medicinal Chemistry Letters. [Link]

    • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC. (2024). Pharmaceuticals. [Link]

    • Full article: Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - Taylor & Francis. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

    • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Assay and Drug Development Technologies. [Link]

    • A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC. (2024). RSC Medicinal Chemistry. [Link]

    • PROCESS FOR THE PREPARATION OF ERLOTINIB - Patent 3015460 - EPO. (2017). European Patent Office. [Link]

    • Modified Synthesis of Erlotinib Hydrochloride - Advanced Pharmaceutical Bulletin. (2012). Advanced Pharmaceutical Bulletin. [Link]

    • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC. Molecules. [Link]

    • Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. - SciELO México. (2018). Boletín de la Sociedad Química de México. [Link]

    • Kinase Assays with Myra - Bio Molecular Systems. Bio Molecular Systems. [Link]

    • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - MDPI. (2006). Molecules. [Link]

    • Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors - PMC. (2014). MedChemComm. [Link]

    • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline - ResearchGate. (2025). ResearchGate. [Link]

    • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

    Sources

    Exploratory

    Biological activity of quinazoline derivatives

    The Quinazoline Scaffold in Precision Medicine: Mechanistic Insights, QSAR, and Self-Validating Kinase Assays Executive Summary As a Senior Application Scientist overseeing drug discovery workflows, I frequently encounte...

    Author: BenchChem Technical Support Team. Date: March 2026

    The Quinazoline Scaffold in Precision Medicine: Mechanistic Insights, QSAR, and Self-Validating Kinase Assays

    Executive Summary

    As a Senior Application Scientist overseeing drug discovery workflows, I frequently encounter a myriad of heterocyclic pharmacophores. Yet, few rival the clinical utility of the quinazoline (1,3-diazanaphthalene) scaffold. Its structural versatility allows for extensive functionalization, making it a cornerstone in the development of targeted therapeutics. While quinazoline derivatives exhibit broad-spectrum biological activities—including antimicrobial, anti-inflammatory, and antiviral properties[1]—their most profound clinical impact lies in oncology as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs)[2]. This technical guide deconstructs the mechanistic causality, quantitative structure-activity relationships (QSAR), and the self-validating biochemical protocols required to evaluate these potent derivatives.

    Part 1: Mechanistic Paradigm: Quinazolines as ATP-Competitive Kinase Inhibitors

    The biological efficacy of quinazolines against cancers, such as Non-Small Cell Lung Cancer (NSCLC), stems from their ability to act as competitive inhibitors of ATP at the kinase domain of EGFR[3].

    Causality of Structural Design: The quinazoline core is not chosen by accident; it structurally mimics the adenine ring of ATP. By substituting the C4 position with an anilino group (creating 4-anilinoquinazolines), drug designers significantly enhance the binding affinity within the hydrophobic pocket of the ATP-binding cleft. Furthermore, modifications at the C6 and C7 positions dictate the pharmacokinetic profile. For instance, adding electron-donating alkoxy groups improves solubility, while incorporating Michael acceptor acrylamides shifts the molecule from a reversible inhibitor (e.g., Gefitinib, Erlotinib) to an irreversible, covalent inhibitor (e.g., Afatinib)[2][3].

    G EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activates ATP ATP Binding EGFR->ATP Requires Phosphorylation Autophosphorylation ATP->Phosphorylation Drives Quinazoline Quinazoline Inhibitor (e.g., Gefitinib) Quinazoline->ATP Competes & Blocks Proliferation Tumor Cell Proliferation Phosphorylation->Proliferation Promotes

    EGFR signaling pathway and the mechanism of ATP-competitive inhibition by quinazolines.

    Part 2: Quantitative Structure-Activity Relationship (QSAR) & Efficacy

    Understanding the QSAR of quinazoline derivatives allows researchers to predict bioactivity based on molecular descriptors. Recent 2D-QSAR analyses demonstrate that descriptors like the HOMO/LUMO energy gap and boiling point (which reflects thermal stability and molecular size) correlate significantly with inhibitory activity against EGFR[2]. Electronegative substituents at the N-3 and C-6 positions foster optimal polar interactions and hydrophobic contacts within the ATP-binding site, drastically lowering the IC50[2].

    Table 1: Comparative IC50 Values of Clinically Relevant Quinazoline Derivatives

    GenerationCompound NameTarget ProfileIn Vitro IC50 (EGFR)Mechanism of Action
    FirstGefitinibEGFRwt, L858R23–79 nMReversible ATP-competitive
    FirstErlotinibEGFRwt, L858R~80 nMReversible ATP-competitive
    SecondAfatinibEGFR, HER2, HER40.5 nMIrreversible (Covalent binding)
    SecondDacomitinibPan-HER~6 nMIrreversible (Covalent binding)

    Data synthesized from established QSAR and clinical evaluation studies[2][3][4].

    Part 3: Experimental Methodology: Self-Validating Kinase Inhibition Assay

    To rigorously evaluate the biological activity of synthesized quinazoline derivatives, a highly sensitive, self-validating assay is mandatory. As an application scientist, I prioritize the Luminescent ADP Detection Assay (e.g., ADP-Glo™) over traditional radiometric 32P-ATP assays[5].

    Causality Behind Experimental Choices: Radiometric assays pose safety, regulatory, and disposal bottlenecks. The luminescent ADP detection method is selected because it directly quantifies the ADP produced during the kinase reaction, providing a universal and high-throughput compatible readout[5]. The system is inherently self-validating : by completely depleting unreacted ATP before converting the generated ADP back into ATP for luciferase detection, background noise is virtually eliminated. This ensures the luminescent signal is strictly proportional to kinase activity, preventing false positives from auto-luminescent compounds.

    Step-by-Step Protocol: Luminescent EGFR Kinase Inhibition Assay

    • Reagent Preparation : Prepare 1X Kinase Buffer. Dilute recombinant human EGFR kinase domain, poly(Glu,Tyr) 4:1 substrate, and the quinazoline test compounds (serial dilutions in DMSO)[5].

    • Kinase Reaction Assembly : In a 384-well plate, combine 2 µL of EGFR enzyme, 1 µL of test compound (or DMSO vehicle control), and incubate for 15 minutes at room temperature. Reasoning: This allows pre-binding of the competitive inhibitor to the ATP pocket.

    • Reaction Initiation : Add 2 µL of ATP/Substrate mix to initiate the reaction[5]. The final ATP concentration must be near the Km of EGFR to ensure competitive inhibitors are accurately assessed without being artificially outcompeted by excess ATP.

    • Incubation : Seal the plate and incubate at 30°C for 60 minutes[5].

    • ATP Depletion (Self-Validation Step) : Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any unconsumed ATP[5]. Incubate for 40 minutes at room temperature.

    • Kinase Detection : Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and introduce the luciferase/luciferin complex[5]. Incubate for 30 minutes.

    • Readout & Analysis : Measure luminescence using a microplate reader. Calculate the percentage of inhibition relative to vehicle controls, and fit the data to a sigmoidal dose-response curve to determine the IC50[5].

    Workflow Step1 1. Kinase + Inhibitor (Pre-incubation) Step2 2. ATP + Substrate (Initiate Reaction) Step1->Step2 Step3 3. ADP-Glo Reagent (Stop Rxn & Deplete ATP) Step2->Step3 Step4 4. Detection Reagent (Convert ADP to ATP) Step3->Step4 Step5 5. Luminescence Readout (Quantify IC50) Step4->Step5

    Self-validating luminescent kinase assay workflow for evaluating quinazoline IC50.

    Part 4: Broad-Spectrum Biological Activities

    Beyond oncology, the quinazoline scaffold is heavily investigated for other therapeutic avenues:

    • Anti-inflammatory : Substituted pyrrolo-quinazolines and 4-amino quinazoline derivatives (e.g., N-(4-fluorophenyl)quinazolin-4-amine) have demonstrated significant anti-inflammatory properties, often evaluated against standards like diclofenac[1].

    • Antimicrobial & Antifungal : Derivatives featuring 1,2,4-triazole thioether moieties or halogenated phenyl rings exhibit potent activity against S. aureus, E. coli, and fungal strains, occasionally outperforming standards like fluconazole[1].

    Conclusion

    The quinazoline heterocycle remains one of the most vital scaffolds in modern drug discovery. By understanding the causal relationship between structural modifications (QSAR) and biological targets (like the ATP-binding cleft of EGFR), researchers can rationally design next-generation therapeutics. The integration of self-validating biochemical assays ensures that these structural innovations translate into reliable, reproducible clinical candidates.

    References

    • Title: Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry Source: MDPI URL
    • Title: Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation Source: NIH / PMC URL
    • Title: Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment Source: ACS Omega URL
    • Title: Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors Source: MDPI URL
    • Title: A Comparative Guide to the Kinase Inhibitory Profile of 7-Nitroquinazoline Derivatives Source: Benchchem URL

    Sources

    Foundational

    The Evolution and Strategic Utility of 2,4-Dichloroquinazoline Intermediates in Medicinal Chemistry

    Executive Summary The quinazoline core, a benzene-pyrimidine fused heterocycle, is a privileged scaffold in pharmaceutical development. The discovery and historical optimization of 2,4-dichloroquinazoline (CAS 607-68-1)...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The quinazoline core, a benzene-pyrimidine fused heterocycle, is a privileged scaffold in pharmaceutical development. The discovery and historical optimization of 2,4-dichloroquinazoline (CAS 607-68-1) as a pivotal intermediate revolutionized the synthesis of complex quinazoline-based therapeutics. By providing a versatile building block capable of undergoing sequential, regioselective nucleophilic aromatic substitution (SNAr), 2,4-dichloroquinazoline has enabled the rapid expansion of compound libraries. This technical guide explores the mechanistic causality behind its synthesis, the theoretical framework governing its regioselectivity, and its critical applications in modern drug discovery.

    Historical Context and Discovery Timeline

    Historically, the synthesis of substituted quinazoline derivatives relied on linear, multi-step pathways that often suffered from low yields and poor scalability. The introduction of 2,4-dichloroquinazoline shifted the paradigm toward a divergent, scaffold-based approach.

    Early synthetic routes primarily utilized anthranilic acid and urea to form a dione intermediate, followed by aggressive chlorination. Over time, alternative methodologies emerged, such as the one-step cyclization of anthranilonitrile using bis(trichloromethyl) carbonate (BTC) and a triphenylphosphine oxide catalyst. However, the classical chlorination of quinazoline-2,4(1H,3H)-dione remains the industry standard due to its scalability and cost-effectiveness. This intermediate has served as the foundational architecture for blockbuster drugs, including alpha-blockers like prazosin and advanced kinase inhibitors used in oncology .

    Mechanistic Synthesis and Causality

    As application scientists, we must recognize that protocol optimization is driven by mechanistic causality. The classical route to 2,4-dichloroquinazoline involves a highly controlled two-step process. Every reagent and temperature parameter is selected to manipulate the thermodynamic and kinetic landscape of the reaction.

    Step 1: Cyclization to Quinazoline-2,4(1H,3H)-dione

    Causality: The formation of the dione core requires the fusion of a urea equivalent with the anthranilic acid backbone. Using urea at elevated temperatures (180°C) forces the generation of cyanic acid in situ. The cyanic acid attacks the amine group of the anthranilic acid, triggering an intramolecular cyclization accompanied by the elimination of water.

    Validated Protocol:

    • Reagent Mixing: Combine 2-aminobenzoic acid (anthranilic acid) and urea in a 1:5 molar ratio in a round-bottom flask .

    • Thermal Cyclization: Heat the dry mixture to 180°C for 3 hours. Scientific Rationale: The high temperature is critical to melt the urea and drive the endothermic release of ammonia gas, facilitating the cyclization.

    • Alkaline Dissolution: Cool the melt to 120°C and slowly pour it into a 1N NaOH solution. Rationale: The dione product is weakly acidic and will dissolve in the strong base, leaving unreacted organic impurities as insoluble matter.

    • Filtration & Acidification: Filter the hot solution to remove impurities. Acidify the filtrate with 2N HCl to a pH of 2-3.

    • Recovery: Collect the precipitated quinazoline-2,4(1H,3H)-dione via vacuum filtration, wash with cold distilled water, and dry thoroughly under vacuum.

    Step 2: Chlorination to 2,4-Dichloroquinazoline

    Causality: The conversion of the dione to the dichloro-derivative utilizes phosphorus oxychloride (POCl₃), which serves as both the solvent and the chlorinating reagent. The addition of a catalytic amount of N,N-dimethylformamide (DMF) or N,N-dimethylaniline is crucial. DMF reacts with POCl₃ to form the Vilsmeier-Haack reagent (a chloroiminium ion), a highly electrophilic species. This intermediate rapidly attacks the tautomeric enol hydroxyl groups of the quinazoline ring, facilitating their displacement by chloride ions .

    Validated Protocol:

    • Suspension: Suspend the dried quinazoline-2,4(1H,3H)-dione in a 10-20 molar excess of POCl₃.

    • Catalysis: Add a catalytic amount of DMF (approx. 0.1 equivalents).

    • Reflux: Heat the mixture to reflux (105-110°C) under a dry nitrogen atmosphere for 4-6 hours. Rationale: Nitrogen prevents the hydrolysis of POCl₃ by atmospheric moisture.

    • Quenching: Cool the mixture to room temperature. Carefully pour the mixture dropwise onto crushed ice with vigorous stirring. Critical Rationale: This step is highly exothermic. Maintaining the temperature below 10°C is vital to prevent the newly formed 2,4-dichloroquinazoline from hydrolyzing back to the dione.

    • Isolation: Extract the aqueous layer with dichloromethane, wash the organic layer with cold water until neutral, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pale yellow 2,4-dichloroquinazoline solid.

    Regioselective Nucleophilic Aromatic Substitution (SNAr)

    The true strategic value of 2,4-dichloroquinazoline lies in the differential reactivity of its two chlorine atoms. Theoretical and experimental insights confirm that the C4 position is significantly more electrophilic than the C2 position .

    Mechanistic Insight: Quantum chemical calculations reveal that the Lowest Unoccupied Molecular Orbital (LUMO) coefficient is highest at the C4 carbon. Consequently, the activation energy for nucleophilic attack at C4 is lower. This allows chemists to perform highly regioselective SNAr reactions. A primary or secondary amine will exclusively substitute the C4 chlorine at room temperature or under mild heating (e.g., 60°C). The subsequent substitution at the C2 position requires significantly harsher conditions (e.g., >90°C, stronger bases, or prolonged reflux) due to the electron-donating effect of the newly introduced amine at C4, which decreases the electrophilicity of the remaining C2 chlorine.

    G A Anthranilic Acid + Urea B Quinazoline-2,4-dione (Intermediate) A->B Cyclization (180°C) C 2,4-Dichloroquinazoline (Core Scaffold) B->C POCl3 + DMF (Reflux) D C4-Substitution (SNAr) (Mild Conditions) C->D Regioselective Nucleophilic Attack E 2-Chloro-4-aminoquinazoline D->E High LUMO at C4 F C2-Substitution (SNAr) (Harsh Conditions) E->F Decreased Electrophilicity at C2 G 2,4-Disubstituted Quinazoline (Bioactive API) F->G Final Derivatization

    Workflow of 2,4-dichloroquinazoline synthesis and regioselective SNAr.

    Quantitative Data and Pharmaceutical Applications

    The sequential functionalization of 2,4-dichloroquinazoline has led to the discovery of numerous therapeutic agents, ranging from antimalarials to advanced targeted therapies.

    Table 1: Quantitative Reaction Parameters for 2,4-Dichloroquinazoline Synthesis and SNAr
    Reaction StepReagents / CatalystTemp (°C)Time (h)Yield (%)Mechanistic Role
    Cyclization Anthranilic Acid, Urea1803.0~95High-temp melt drives cyanic acid formation and ring closure.
    Chlorination POCl₃, DMF (cat.)105-1104.0 - 6.070-85Vilsmeier-Haack intermediate accelerates hydroxyl displacement.
    SNAr (C4) Amine, Et₃N, THF25-601.0 - 3.080-90Kinetically favored attack at the highly electrophilic C4 position.
    SNAr (C2) Amine, K₂CO₃, DMF90-10012.0 - 14.065-80Thermodynamically driven substitution overcoming deactivated C2.
    Table 2: Key Pharmaceutical Derivatives Synthesized via 2,4-Dichloroquinazoline
    Compound Class / DrugTherapeutic AreaSubstituent at C4Substituent at C2
    Prazosin / Doxazosin Antihypertensive (α1-blocker)Amino groupPiperazine derivative
    Quinazoline-Sulphonamides Antimalarial (Pf3D7 strain) TetrahydrofurfurylamineSulfonyl-piperazine
    VUF10499 / VUF10497 Anti-inflammatory (H4R Inverse Agonist) Furan/Thiophene-methylamine4-Methylpiperazine
    Novel Anti-Microbials Antifungal / Antibacterial Thio-morpholineSubstituted Boronic Acids

    Conclusion

    The historical transition from linear syntheses to the divergent, scaffold-based approach utilizing 2,4-dichloroquinazoline marks a watershed moment in medicinal chemistry. By leveraging the inherent electronic asymmetry of the quinazoline ring, researchers can execute highly predictable, regioselective SNAr reactions. As application scientists, strictly adhering to the mechanistic principles of these protocols—such as precise temperature control during exothermic quenching and understanding the LUMO-driven kinetics of C4 substitution—ensures the high-fidelity synthesis of next-generation therapeutics.

    References

    • MDPI. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry". Molecules.[Link]

    • RSC Publishing. "Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials". RSC Advances. [Link]

    • ACS Publications. "Discovery of Quinazolines as Histamine H4 Receptor Inverse Agonists Using a Scaffold Hopping Approach". Journal of Medicinal Chemistry. [Link]

    • Longdom Publishing. "Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents". Organic Chemistry: Current Research.[Link]

    Exploratory

    Comprehensive Safety, Handling, and Operational Protocols for 2,4-Dichloro-6,7-diethoxyquinazoline in Pharmaceutical Synthesis

    Executive Summary & Chemical Identity 2,4-Dichloro-6,7-diethoxyquinazoline ([1]) is a highly reactive, bifunctional electrophilic intermediate predominantly utilized in the synthesis of 2,4,6,7-tetrasubstituted quinazoli...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Chemical Identity

    2,4-Dichloro-6,7-diethoxyquinazoline ([1]) is a highly reactive, bifunctional electrophilic intermediate predominantly utilized in the synthesis of 2,4,6,7-tetrasubstituted quinazolines. These downstream targets are critical in drug development, frequently serving as scaffolds for alpha-1 adrenergic receptor antagonists (e.g., prazosin analogs) and various kinase inhibitors ([2]).

    Handling this compound requires strict adherence to anhydrous protocols and specialized safety measures due to its potent reactivity with environmental nucleophiles.

    Mechanistic Causality of Hazards

    To handle this compound safely, researchers must understand the causality behind its intrinsic reactivity. The quinazoline core contains two nitrogen atoms that strongly withdraw electron density from the aromatic ring system. This electron-withdrawing effect is maximized at the C-2 and C-4 positions, rendering the attached chlorine atoms highly susceptible to nucleophilic aromatic substitution (SNAr).

    • Hydrolytic Instability: Because the C-4 position is exceptionally electrophilic, the compound readily reacts with ambient atmospheric moisture. Water acts as a nucleophile, displacing the chloride ion and spontaneously releasing hydrogen chloride (HCl) gas .

    • Toxicological Impact: The generation of HCl upon contact with mucous membranes, tears, or sweat is the primary driver of its hazard profile. It causes severe, immediate irritation to the respiratory tract, eyes, and skin ([3]).

    Physicochemical Properties & Hazard Classification

    Note: Due to the specialized nature of the diethoxy derivative, some handling parameters and hazard codes are extrapolated from the extensively documented and chemically analogous 2,4-dichloro-6,7-dimethoxyquinazoline ().

    Property / Hazard ParameterSpecification / Classification
    CAS Number 20197-81-3[1]
    Molecular Formula C12H12Cl2N2O2
    Physical State Pale yellow to tan crystalline powder[4]
    Solubility Profile Soluble in anhydrous THF, DMF, DCM; Insoluble in water (rapidly hydrolyzes)
    GHS Hazard Codes H315 (Skin Irritation), H319 (Eye Irritation), H335 (STOT SE 3 - Respiratory)
    GHS Precautionary Codes P261, P264, P271, P280, P302+P352, P305+P351+P338[3]

    Laboratory Safety & Handling Precautions

    Trustworthy experimental execution requires a self-validating safety system. Do not rely solely on PPE; prioritize engineering controls to isolate the hazard at its source.

    • Engineering Controls: All manipulations of the dry powder must be conducted within a certified chemical fume hood or a negative-pressure glovebox. This prevents the inhalation of airborne particulates and localized HCl gas pockets[3].

    • Personal Protective Equipment (PPE):

      • Respiratory: N95 or P100 particulate respirator if handled outside a closed system.

      • Dermal: Double-layer nitrile gloves (inspect for micro-tears prior to use).

      • Ocular: Snug-fitting chemical splash goggles; standard safety glasses are insufficient due to the risk of HCl vapor[3].

    • Storage Conditions: Store in a tightly sealed, amber glass container under an inert atmosphere (Argon or Nitrogen). Maintain at ≤ 25°C in a desiccator to absolutely exclude moisture[4].

    Experimental Protocol: Regioselective C-4 Amination

    The synthesis of 2-chloro-4-amino-6,7-diethoxyquinazoline relies on the differential reactivity of the C-4 and C-2 chlorides. The C-4 chloride is displaced significantly faster due to the para-like relationship with the N-1 nitrogen and ortho-like relationship with the N-3 nitrogen, which stabilizes the Meisenheimer complex intermediate during the SNAr reaction ([5]).

    Step-by-Step Methodology
    • Preparation: Purge a dry, round-bottom flask with Nitrogen. Add 1.0 equivalent of 2,4-dichloro-6,7-diethoxyquinazoline.

    • Solvation: Dissolve the starting material in anhydrous Tetrahydrofuran (THF) (approx. 10 mL/gram).

      • Self-Validation Checkpoint: The solution should be clear and pale yellow. Cloudiness indicates moisture contamination and premature hydrolysis.

    • Cooling: Chill the reaction vessel to 0–5°C using an ice-water bath. This thermodynamic control suppresses the secondary reaction at the C-2 position, ensuring high regioselectivity.

    • Nucleophile Addition: Slowly add 1.05 equivalents of the desired primary or secondary amine, followed by 1.2 equivalents of a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) to scavenge the generated HCl.

    • Monitoring: Stir for 2–4 hours, allowing the reaction to slowly warm to room temperature.

      • Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the high-Rf starting material and the appearance of a lower-Rf product spot confirms conversion.

    • Quenching & Isolation: Quench the reaction by pouring it into crushed ice. The sudden polarity shift precipitates the C-4 substituted product. Filter under vacuum, wash with cold water, and dry under high vacuum.

    Synthesis Start 2,4-Dichloro-6,7-diethoxyquinazoline (CAS 20197-81-3) Solvent Dissolve in Anhydrous THF/DMF (Inert N2 Atmosphere) Start->Solvent Amine Add Primary/Secondary Amine (1.1 eq) at 0-5°C Solvent->Amine React Stir at Room Temp (2-4 hrs) Monitor via HPLC/TLC Amine->React Quench Quench with Ice Water Precipitate Product React->Quench Filter Filter & Wash (Yield: C4-Substituted Intermediate) Quench->Filter

    Workflow for C-4 selective SNAr amination of 2,4-dichloro-6,7-diethoxyquinazoline.

    Emergency Response & Spill Management

    In the event of a spill, standard sweeping will aerosolize the reactive powder, exacerbating inhalation risks and accelerating ambient hydrolysis.

    • Evacuation: Immediately clear personnel from the immediate vicinity and ensure maximum fume hood ventilation[3].

    • Containment: Cover the spill with a dry, inert absorbent (e.g., sand or vermiculite). Do NOT use water or wet paper towels , as this will trigger rapid, hazardous HCl evolution.

    • Collection: Using a non-sparking plastic scoop, transfer the absorbed material into a hazardous waste container with a secure lid[6].

    • Neutralization: Wipe the residual surface with a dilute, mildly basic solution (e.g., 5% sodium bicarbonate) to neutralize trace acids, followed by a dry wipe.

    SpillResponse Spill Spill Detected (Solid Powder) Evac Evacuate Immediate Area Ensure Ventilation Spill->Evac PPE Don Appropriate PPE (N95/P100, Nitrile Gloves) Evac->PPE Sweep Careful Sweep/Vacuum (Avoid Dust Generation) PPE->Sweep Dispose Place in Sealed Container for Hazardous Waste Sweep->Dispose

    Emergency spill response and containment protocol for hazardous quinazoline powders.

    References

    • Title: US3511836A - 2,4,6,7-tetra substituted quinazolines Source: Google Patents URL
    • Title: 2,4-Dichloro-6,7-diethoxyquinazoline CAS 20197-81-3 Source: ChemSrc URL: [Link]

    Sources

    Foundational

    Physicochemical Profiling and Solvation Dynamics of 2,4-Dichloro-6,7-diethoxyquinazoline: A Technical Guide

    Structural Causality and Solvation Thermodynamics As a Senior Application Scientist in early-stage drug development, understanding the precise solvation thermodynamics of key synthetic intermediates is non-negotiable. 2,...

    Author: BenchChem Technical Support Team. Date: March 2026

    Structural Causality and Solvation Thermodynamics

    As a Senior Application Scientist in early-stage drug development, understanding the precise solvation thermodynamics of key synthetic intermediates is non-negotiable. 2,4-Dichloro-6,7-diethoxyquinazoline is a highly reactive, electrophilic building block utilized extensively in the synthesis of 2,4-disubstituted quinazolines, which are foundational to various alpha-1 adrenergic antagonists and kinase inhibitors 1.

    The solubility profile of this compound is governed by three primary structural features, each dictating specific solute-solvent interactions:

    • The Planar Quinazoline Core: The aromatic, nitrogen-containing bicyclic ring promotes strong intermolecular π−π stacking in the solid state. This results in a high crystal lattice energy, which inherently resists dissolution in purely aqueous or highly polar protic media where the energetic cost of cavity formation is high.

    • The 2,4-Dichloro Substituents: The highly electronegative chlorine atoms withdraw electron density from the C2 and C4 positions. While this activates the ring for Nucleophilic Aromatic Substitution (SNAr), it also creates a strong molecular dipole. Because the molecule lacks hydrogen-bond donors, it exhibits poor solubility in water but readily dissolves in polar aprotic solvents (e.g., DMF, DMSO) whose strong dipoles can stabilize the core without requiring hydrogen bonding 2.

    • The 6,7-Diethoxy Tail: Compared to the more common 6,7-dimethoxy analog, the substitution of ethoxy groups introduces additional rotational degrees of freedom and increases the overall lipophilic surface area. This structural modification slightly disrupts the rigid crystal lattice while increasing the favorable entropy of mixing ( ΔSmix​ ) in non-polar or moderately polar organic solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF).

    Quantitative Solubility Profiling in Organic Media

    To facilitate rational solvent selection for downstream synthesis and purification, the solubility of 2,4-dichloro-6,7-diethoxyquinazoline across various solvent classes is summarized below. Data is extrapolated from thermodynamic profiling of structurally analogous quinazoline intermediates 2.

    Solvent ClassRepresentative SolventsOperational Solubility Range (mg/mL at 25°C)Solvation Mechanism & Synthetic Utility
    Polar Aprotic DMF, DMSO> 50 (High)Strong dipole-dipole stabilization; optimal for high-temperature SNAr aminations.
    Ethers THF, 1,4-Dioxane20 - 50 (Moderate-High)Moderate polarity; preferred for low-temperature base-catalyzed couplings.
    Halogenated Dichloromethane (DCM), Chloroform10 - 30 (Moderate)Favorable lipophilic interactions; ideal for liquid-liquid extraction and chromatography.
    Polar Protic Methanol, Ethanol< 5 (Low)Poor hydrogen bond acceptance; functions excellently as an anti-solvent for crystallization.
    Aqueous Water, Aqueous Buffers< 0.1 (Insoluble)High lattice energy prevents dissolution; used for reaction quenching and phase separation.

    Strategic Solvent Selection for Nucleophilic Aromatic Substitution (SNAr)

    The primary synthetic application of 2,4-dichloro-6,7-diethoxyquinazoline is the sequential, regioselective displacement of the chlorine atoms by amine nucleophiles. The C4 position is significantly more electrophilic than the C2 position, allowing for selective mono-amination 3.

    The choice of solvent is critical here. Polar aprotic solvents like THF or DMF are mandated because they fully solvate the starting material and stabilize the highly polar Meisenheimer complex (transition state) without competing as nucleophiles.

    SNAr_Pathway A 2,4-Dichloro-6,7- diethoxyquinazoline B Polar Aprotic Solvation (THF / DMF) A->B Dissolution D Meisenheimer Complex (Transition State) B->D Activation C Amine Nucleophile (e.g., NH3, R-NH2) C->D Nucleophilic Attack at C4 E 2-Chloro-4-amino-6,7- diethoxyquinazoline D->E Chloride Elimination

    Figure 1: Solvation pathway and regioselective SNAr activation at the C4 position.

    Self-Validating Isothermal Shake-Flask Protocol

    To determine the exact thermodynamic solubility of 2,4-dichloro-6,7-diethoxyquinazoline for a specific proprietary solvent blend, a standard kinetic dissolution test is insufficient. Kinetic tests often capture transient supersaturation. Instead, we employ a self-validating isothermal shake-flask method coupled with HPLC-UV quantification.

    Causality-Driven Methodology:

    • Excess Solid Addition: Add 100 mg of 2,4-dichloro-6,7-diethoxyquinazoline to 1 mL of the target solvent in a sealed glass vial. Causality: An excess of solid ensures that the chemical potential of the solid phase equals the chemical potential of the solute in the liquid phase, a strict requirement for thermodynamic equilibrium.

    • Isothermal Equilibration: Agitate the suspension at 200 rpm at exactly 25.0 ± 0.1°C using a thermoshaker. Causality: Solubility is highly temperature-dependent. Precise thermal control prevents localized heating from friction, which would artificially inflate solubility readings.

    • Equilibrium Verification (Self-Validation Step 1): Sample the liquid phase at 24 hours and 48 hours. Causality: If the concentration difference between the 24h and 48h timepoints is less than 5%, thermodynamic equilibrium is confirmed. If it is greater, agitation must continue.

    • Phase Separation & Filtration: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is chosen because it is highly chemically compatible with aggressive organic solvents (like DMF and THF) and exhibits low non-specific binding for lipophilic quinazolines.

    • HPLC-UV Quantification: Dilute the filtered aliquot with the mobile phase and analyze via HPLC-UV at 254 nm against a pre-validated standard curve.

    • Solid-State Verification (Self-Validation Step 2): Recover the residual solid pellet, dry it under a vacuum, and analyze it via X-Ray Powder Diffraction (XRPD). Causality: Solvents like THF and DCM can induce solvent-mediated polymorphic transformations or form solvates. If the XRPD pattern of the residual solid differs from the starting material, the measured solubility corresponds to the new solvate/polymorph, not the original API form.

    Workflow N1 Excess Solute + Target Solvent (2,4-Dichloro-6,7-diethoxyquinazoline) N2 Isothermal Shaking (25.0°C, 24-48 hrs, 200 rpm) N1->N2 N3 Phase Separation (Centrifugation 10,000 x g) N2->N3 Equilibrium Reached N4 Supernatant Filtration (0.22 µm PTFE Filter) N3->N4 Liquid Phase N6 Residual Solid Analysis (XRPD for Polymorph/Solvate Check) N3->N6 Solid Phase N5 HPLC-UV Quantification (vs. Standard Curve) N4->N5 Diluted Aliquot

    Figure 2: Self-validating isothermal shake-flask workflow for thermodynamic solubility.

    References

    • US Patent 3511836A: 2,4,6,7-tetra substituted quinazolines. Google Patents.
    • Benchchem: 4-Amino-2-chloro-6,7-dimethoxyquinazoline Properties.
    • National Institutes of Health (PMC): Development of Diaminoquinazoline Histone Lysine Methyltransferase Inhibitors as Potent Blood-stage Anti-Malarial Compounds.

    Sources

    Exploratory

    Strategic Applications of 2,4-Dichloro-6,7-diethoxyquinazoline in Advanced Drug Discovery: A Technical Whitepaper

    Executive Summary In the landscape of medicinal chemistry, the quinazoline scaffold is a privileged pharmacophore, serving as the backbone for numerous FDA-approved therapeutics. While the 6,7-dimethoxyquinazoline deriva...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In the landscape of medicinal chemistry, the quinazoline scaffold is a privileged pharmacophore, serving as the backbone for numerous FDA-approved therapeutics. While the 6,7-dimethoxyquinazoline derivative is widely recognized, its highly lipophilic analog—2,4-dichloro-6,7-diethoxyquinazoline —offers distinct pharmacological and physicochemical advantages. This whitepaper provides an in-depth technical analysis of this di-electrophilic intermediate, detailing its reactivity profile, its critical role in synthesizing next-generation tyrosine kinase inhibitors (TKIs) and phosphodiesterase (PDE) inhibitors, and the self-validating experimental workflows required to harness its potential.

    Chemical Ontology & Reactivity Profile

    The utility of 2,4-dichloro-6,7-diethoxyquinazoline stems from its dual reactivity and unique steric profile. The compound features two leaving groups (chlorines at C2 and C4) on an electron-deficient pyrimidine ring, fused to an electron-rich diethoxy-substituted benzene ring.

    The Causality of the Diethoxy Substitution: Medicinal chemists often substitute the classic dimethoxy groups with diethoxy groups to achieve a "supra-additive" effect in binding affinity. The extended ethyl chains provide enhanced van der Waals interactions within the lipophilic pockets of target proteins (such as the ATP-binding site of kinases). Furthermore, the increased partition coefficient (logP) facilitates improved blood-brain barrier (BBB) penetration, a critical requirement for central nervous system (CNS) targets.

    Regioselective Nucleophilic Aromatic Substitution ( SN​Ar ): The reactivity of the two chlorine atoms is inherently unequal. The C4 position is highly electrophilic due to the combined electron-withdrawing inductive and resonance effects of the N1 and N3 nitrogen atoms. Nucleophilic attack at C4 forms a highly stabilized Meisenheimer complex. Consequently, the C4 chlorine can be displaced under mild conditions (room temperature to 50°C). Once substituted, the newly installed electron-donating group (e.g., an amine) reduces the electrophilicity of the entire ring system, requiring harsh conditions (e.g., 120°C in n-butanol) to displace the remaining C2 chlorine.

    Potential Research Area I: Next-Generation Tyrosine Kinase Inhibitors

    The most prominent application of the 6,7-diethoxyquinazoline scaffold is in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors.

    Research has demonstrated that the diethoxy analog of the famous PD153035 compound—known as Compound 56 (4-[(3-bromophenyl)amino]-6,7-diethoxyquinazoline)—is one of the most potent inhibitors of EGFR tyrosine kinase ever reported, exhibiting an IC50​ of 0.006 nM[1]. This represents a significant leap in potency compared to its dimethoxy counterpart ( IC50​ = 0.025 nM), proving that the diethoxy substitution optimally fills the hydrophobic pocket containing Leu764-Thr766 and Lys721[2].

    Additionally, the scaffold is heavily utilized in diagnostic imaging. Radioiodinated derivatives, such as [125I]PHY (4-(3-iodophenoxy)-6,7-diethoxyquinazoline), have been developed as highly effective SPECT imaging probes for mapping EGFR-overexpressing tumors in vivo[3].

    EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Kinase Domain) Ligand->EGFR PI3K PI3K / AKT Pathway EGFR->PI3K Inhibitor 6,7-Diethoxyquinazoline Derivative Inhibitor->EGFR ATP Competitive Inhibition Proliferation Tumor Cell Proliferation PI3K->Proliferation

    Fig 1. Mechanism of EGFR kinase inhibition by 6,7-diethoxyquinazoline derivatives.

    Potential Research Area II: Phosphodiesterase (PDE) Inhibitors

    Beyond oncology, the 6,7-dialkoxyquinazoline core is a recognized mimic of the papaverine pharmacophore, making it an excellent starting point for Phosphodiesterase (PDE) inhibitors[4].

    Specifically, PDE10A inhibitors are heavily researched for the treatment of schizophrenia and Huntington's disease. Because PDE10A is localized in the striatum of the brain, candidate drugs must cross the BBB. Synthesizing these inhibitors from 2,4-dichloro-6,7-diethoxyquinazoline instead of the dimethoxy variant incrementally increases the lipophilicity of the resulting 4-amino-6,7-diethoxyquinazolines, optimizing CNS exposure while maintaining high target affinity.

    Quantitative Data & Comparative Analysis

    To illustrate the structure-activity relationship (SAR) advantages of the diethoxy scaffold, the following table synthesizes quantitative data across key derivatives:

    Compound / DerivativeTarget IC50​ (nM)Key Structural Advantage
    PD 153035 (Dimethoxy)EGFR TK0.025Baseline high-affinity ATP-competitive binding.
    Compound 56 (Diethoxy)EGFR TK0.006Enhanced hydrophobic packing in the Leu764-Thr766 pocket.
    PHY (Diethoxy-phenoxy)EGFR TK49.0Optimized pharmacokinetics for SPECT radiolabeling.
    PDE10A Quinazoline Lead PDE10A< 10.0Papaverine mimicry with tuned BBB penetration.

    Experimental Workflows & Protocols

    The synthesis of bioactive agents from 2,4-dichloro-6,7-diethoxyquinazoline relies on a strict, self-validating regioselective SN​Ar protocol[5].

    SNAr_Workflow Start 2,4-Dichloro-6,7- diethoxyquinazoline Step1 C4-SNAr Aniline, iPrOH, 25-50°C Start->Step1 Intermediate 2-Chloro-4-anilino- 6,7-diethoxyquinazoline Step1->Intermediate Step2 C2-SNAr Amine, n-BuOH, 120°C Intermediate->Step2 Product 2,4-Disubstituted- 6,7-diethoxyquinazoline Step2->Product

    Fig 2. Regioselective SNAr workflow for synthesizing 2,4-disubstituted quinazolines.

    Protocol A: Regioselective Synthesis of 4-Anilino-2-chloro-6,7-diethoxyquinazoline

    Causality: Isopropanol is utilized as a polar protic solvent to stabilize the polar transition state of the SN​Ar reaction. Triethylamine (TEA) is added as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the incoming aniline nucleophile. Temperature control is critical; exceeding 50°C risks loss of regioselectivity and unwanted substitution at C2.

    • Preparation: In an oven-dried round-bottom flask under inert N2​ atmosphere, dissolve 2,4-dichloro-6,7-diethoxyquinazoline (1.0 eq) in anhydrous isopropanol (0.2 M).

    • Reagent Addition: Add the substituted aniline (1.05 eq) dropwise, followed by Triethylamine (1.5 eq).

    • Reaction: Stir the mixture at 25°C to 50°C for 4–6 hours.

    • Self-Validation (TLC/LC-MS): Monitor the reaction via TLC (Hexane:EtOAc 7:3). The starting material ( Rf​≈0.8 ) should disappear, replaced by a highly fluorescent blue spot under 254 nm UV ( Rf​≈0.5 ). LC-MS must confirm the mass of the mono-substituted product with a distinct 3:1 isotopic pattern indicative of the single remaining chlorine atom.

    • Workup: Quench with ice water. Filter the resulting precipitate, wash with cold isopropanol, and dry under vacuum.

    Protocol B: Synthesis of 2,4-Disubstituted-6,7-diethoxyquinazoline

    Causality: The C2 position is significantly deactivated by the electron-donating effect of the newly installed C4-amino group. To overcome this high activation energy barrier, a higher boiling solvent (n-butanol) and a vast excess of the secondary nucleophile are required.

    • Preparation: Suspend the 4-anilino-2-chloro-6,7-diethoxyquinazoline intermediate (1.0 eq) in n-butanol (0.1 M).

    • Reagent Addition: Add the secondary aliphatic amine (e.g., morpholine or piperazine) (3.0 to 5.0 eq).

    • Reaction: Reflux the mixture at 120°C for 12–24 hours.

    • Self-Validation: Monitor via LC-MS until the chlorinated intermediate is fully consumed. The final product will exhibit a mass shift corresponding to the loss of chlorine and the addition of the amine, with the disappearance of the 3:1 isotopic chlorine signature.

    • Workup: Evaporate the n-butanol under reduced pressure. Redissolve the crude residue in dichloromethane, wash with saturated NaHCO3​ , dry over Na2​SO4​ , and purify via flash chromatography.

    References

    • US3511836A - 2,4,6,7-tetra substituted quinazolines. Google Patents. 5

    • Compound 56 – Small Molecule Inhibitor. APExBIO.1

    • A useful EGFR-TK ligand for tumor diagnosis with SPECT: development of radioiodinated 6-(3-morpholinopropoxy)-7-ethoxy-4-(3′-iodophenoxy)quinazoline. PubMed Central (PMC). 3

    • Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035). Sigma-Aldrich.

    • Discovery of a series of 6,7-dimethoxy-4-pyrrolidylquinazoline PDE10A inhibitors. PubMed. 4

    • Novel Substituted Quinazolines for Potent EGFR Tyrosine Kinase Inhibitors. UGR.es. 2

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Regioselective Synthesis of 4-Anilinoquinazoline Derivatives from 2,4-Dichloro-6,7-diethoxyquinazoline

    Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, regioselective nucleophilic aromatic substitution (SNAr), and self-validating experimental...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, regioselective nucleophilic aromatic substitution (SNAr), and self-validating experimental protocols.

    Biological Context & Mechanism of Action

    The 4-anilinoquinazoline scaffold is a highly privileged structure in modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved targeted therapies (e.g., Gefitinib, Erlotinib, Vandetanib)[1]. These compounds function primarily as potent, competitive inhibitors of the adenosine triphosphate (ATP) binding site within the tyrosine kinase (TK) domain of epidermal growth factor receptors (EGFR) and vascular endothelial growth factor receptors (VEGFR-2)[2].

    To build these complex multi-kinase inhibitors, synthetic pathways frequently utilize 2,4-dichloro-6,7-diethoxyquinazoline as a versatile starting material[3]. The 6,7-diethoxy functional groups enhance the molecule's lipophilicity and cellular permeability, while the dual halogens at C-2 and C-4 provide orthogonal sites for sequential functionalization.

    EGFR_Pathway EGFR EGFR / VEGFR-2 (Receptor) TK Tyrosine Kinase Domain EGFR->TK Activation Signaling Downstream Signaling (PI3K/AKT, MAPK) TK->Signaling Phosphorylation Drug 4-Anilinoquinazoline Derivative Drug->TK Competitive Inhibition ATP ATP ATP->TK Binds Outcome Tumor Cell Proliferation Signaling->Outcome Promotes

    Figure 1: Mechanism of action of 4-anilinoquinazolines competitively inhibiting the RTK signaling pathway.

    Mechanistic Insights: The Causality of Regioselectivity

    When reacting 2,4-dichloro-6,7-diethoxyquinazoline with an aniline derivative, the reaction must be strictly controlled to ensure monosubstitution at the C-4 position, leaving the C-2 chlorine intact for subsequent cross-coupling or amination.

    Why does the nucleophile selectively attack C-4?

    • LUMO Distribution: Density Functional Theory (DFT) calculations demonstrate that the carbon atom at the 4-position of 2,4-dichloroquinazoline possesses a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to C-2[4]. This makes C-4 highly electrophilic and the preferred site for initial nucleophilic attack.

    • Transition State Stabilization: The nucleophilic attack at C-4 forms a Meisenheimer complex that is highly resonance-stabilized by the adjacent nitrogen atoms (N-1 and N-3)[5].

    • Kinetic vs. Thermodynamic Control: The activation energy for SNAr at C-4 is substantially lower than at C-2[4]. Under mild thermal conditions (0 °C to 60 °C), the reaction is kinetically controlled, yielding exclusively the C-4 substituted product[5]. Harsher conditions (e.g., refluxing at >100 °C) provide enough thermal energy to overcome the C-2 activation barrier, leading to unwanted 2,4-dianilino byproducts[5].

    Experimental Workflow & Self-Validating Protocols

    To translate these mechanistic principles into a robust benchtop procedure, the following protocol has been engineered with built-in self-validating steps to ensure high yield and strict regiochemical fidelity.

    Synthetic_Workflow Start 2,4-Dichloro-6,7- diethoxyquinazoline Reaction Regioselective SNAr (Stir at 60°C, 4-6 h) Start->Reaction Reagents Aniline Derivative + DIPEA in iPrOH Reagents->Reaction Workup Precipitation & Filtration (Ice-water wash) Reaction->Workup Product 2-Chloro-4-anilino-6,7- diethoxyquinazoline Workup->Product Verification 2D-NOESY NMR (Confirm C-4 regioselectivity) Product->Verification

    Figure 2: Step-by-step synthetic workflow for the regioselective functionalization of the quinazoline core.

    Step-by-Step Protocol: Synthesis of 2-Chloro-4-anilino-6,7-diethoxyquinazoline

    Reagents Required:

    • 2,4-dichloro-6,7-diethoxyquinazoline (1.0 equiv)

    • Aniline derivative (e.g., 3-chloro-4-fluoroaniline) (1.05 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

    • Anhydrous Isopropanol (IPA) (0.2 M concentration)

    Procedure:

    • Preparation: Suspend 2,4-dichloro-6,7-diethoxyquinazoline in anhydrous IPA in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

      • Causality: IPA is selected because its polarity stabilizes the SNAr transition state, and its boiling point (82 °C) safely accommodates the 60 °C target temperature without requiring pressurized vessels[5].

    • Initiation: Add the aniline derivative, followed dropwise by DIPEA.

      • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct—preventing the protonation and deactivation of the aniline nucleophile—without competing for the electrophilic C-4 site.

    • Reaction: Heat the mixture to 60 °C and stir for 4–6 hours. Monitor the reaction via TLC (Eluent: Hexane/EtOAc 7:3).

      • Causality: Maintaining the temperature strictly at 60 °C provides sufficient kinetic energy to overcome the C-4 activation barrier while remaining too low to trigger C-2 substitution, ensuring >95% regioselectivity[5].

    • Workup (Self-Validating Purification): Once the starting material is consumed, cool the reaction to room temperature and pour it into vigorously stirred ice-cold distilled water.

      • Causality: The highly hydrophobic 2-chloro-4-anilino-6,7-diethoxyquinazoline will immediately precipitate. Unreacted aniline and the DIPEA-HCl salt remain dissolved in the aqueous/alcoholic phase, effectively purifying the product without column chromatography.

    • Isolation: Filter the precipitate under a vacuum, wash with cold water followed by a minimal amount of cold IPA, and dry under a high vacuum to afford the product as a solid.

    Analytical Validation & Troubleshooting

    Many synthetic reports assume regioselective outcomes without sufficient experimental verification, leading to downstream structural errors[4]. You must validate the regiochemistry using 2D-NOESY NMR .

    • Validation Marker: In the 2D-NOESY spectrum, look for a spatial correlation (cross-peak) between the secondary amine proton (NH) of the newly attached aniline and the C-5 proton of the quinazoline ring[4].

    • If substitution mistakenly occurred at C-2, this spatial correlation would be absent, as the C-2 position is too far from the C-5 proton to exhibit a Nuclear Overhauser Effect (NOE).

    Quantitative Data & Reaction Optimization

    The following table summarizes the causal relationship between reaction conditions and regiochemical outcomes, highlighting why the optimized protocol utilizes IPA and mild heating.

    SolventBaseTemperature (°C)Time (h)Yield (%)Regioselectivity (C-4 : C-2)Observation / Causality
    THFTriethylamine25 °C1270%>99:1High selectivity, but low kinetic energy results in incomplete conversion.
    Isopropanol DIPEA 60 °C 5 92% >99:1 Optimal. Perfect balance of kinetic energy for C-4 attack without breaching C-2 barrier.
    DMFK₂CO₃80 °C385%90:10Higher temperature and strong polarity begin to trigger C-2 substitution.
    IsopropanolDIPEA100 °C (Reflux)560%60:40Failure. Excess thermal energy overcomes the C-2 activation barrier, forming 2,4-dianilino byproducts[5].

    Table 1: Optimization of SNAr conditions for the synthesis of 4-anilinoquinazoline derivatives.

    References

    • [4] Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. URL:[Link]

    • [5] Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring - Chemistry StackExchange. URL: [Link]

    • [1] Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives - PMC (NIH). URL:[Link]

    • [3] US3511836A - 2,4,6,7-tetra substituted quinazolines - Google Patents. URL:

    • [2] Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed (NIH). URL:[Link]

    Sources

    Application

    Using 2,4-Dichloro-6,7-diethoxyquinazoline as an intermediate for drug discovery

    Application Note: 2,4-Dichloro-6,7-diethoxyquinazoline as a Privileged Scaffold in Drug Discovery Prepared by: Senior Application Scientist Executive Summary 2,4-Dichloro-6,7-diethoxyquinazoline is a highly versatile, bi...

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: 2,4-Dichloro-6,7-diethoxyquinazoline as a Privileged Scaffold in Drug Discovery Prepared by: Senior Application Scientist

    Executive Summary

    2,4-Dichloro-6,7-diethoxyquinazoline is a highly versatile, bifunctional electrophilic intermediate widely utilized in medicinal chemistry. As a direct homologue of the classic dimethoxyquinazoline scaffold, the diethoxy variant offers expanded structure-activity relationship (SAR) capabilities. Specifically, the substitution of methoxy for ethoxy groups increases the lipophilicity (LogP) of the resulting active pharmaceutical ingredients (APIs), which can critically alter membrane permeability and hydrophobic pocket-fitting in target receptors. This application note details the mechanistic rationale, pharmacological utility, and validated synthetic protocols for deploying this intermediate in the discovery of alpha-1 adrenergic antagonists and targeted kinase inhibitors.

    Mechanistic Rationale: The Regioselective SNAr Principle

    The quinazoline ring system is universally recognized as a "privileged structure" capable of binding multiple biological targets with high affinity[1]. The synthetic utility of 2,4-dichloro-6,7-diethoxyquinazoline stems from the highly differentiated reactivity of its two carbon-chlorine bonds.

    The C4 position exhibits significantly higher electrophilicity compared to C2. This causality is driven by two primary factors:

    • Electronic Withdrawal: The C4 carbon is highly electron-deficient due to the combined inductive and resonance effects of the adjacent N3 and N1 nitrogen atoms.

    • Transition State Stabilization: Nucleophilic attack at C4 forms a Meisenheimer complex where the negative charge is efficiently delocalized onto N1 without severely disrupting the aromaticity of the fused benzene ring.

    Consequently, nucleophilic aromatic substitution (SNAr) can be executed with strict regiocontrol. A primary amine will selectively attack C4 at low temperatures, leaving the C2 chlorine intact for subsequent, more forceful substitution at elevated temperatures[2].

    SNAr_Workflow SM 2,4-Dichloro-6,7-diethoxyquinazoline Step1 Step 1: C4-Amination (1.05 eq. Amine, 0°C to RT) SM->Step1 Int 2-Chloro-4-amino-6,7-diethoxyquinazoline Step1->Int Step2 Step 2: C2-Substitution (Excess Amine, 120°C, n-Butanol) Int->Step2 Prod 2,4-Diamino-6,7-diethoxyquinazoline Step2->Prod

    Workflow for the regioselective nucleophilic aromatic substitution of the quinazoline scaffold.

    Target Applications in Pharmacology

    A. Tyrosine Kinase Inhibitors (Oncology) Quinazoline derivatives are foundational to targeted cancer therapies, acting as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain[1]. The 6,7-diethoxy groups are strategically positioned to project into the solvent-exposed region of the ATP-binding pocket. This modification enhances the drug's solubility profile compared to unsubstituted variants, while the C4-aniline moiety penetrates deep into the hydrophobic cleft to block ATP binding, thereby halting downstream Ras/Raf and PI3K tumor proliferation signaling.

    EGFR_Pathway Drug Diethoxyquinazoline Derivative EGFR EGFR (Tyrosine Kinase) Drug->EGFR Competitive Inhibition Ras Ras/Raf/MEK/ERK EGFR->Ras Phosphorylation PI3K PI3K/AKT/mTOR EGFR->PI3K Phosphorylation ATP ATP ATP->EGFR Binds Proliferation Tumor Cell Proliferation Ras->Proliferation Promotes PI3K->Proliferation Promotes

    Mechanism of action: Quinazoline derivatives act as ATP-competitive inhibitors of EGFR.

    B. Alpha-1 Adrenergic Antagonists (Cardiovascular & Urology) Historically established in patents for hypotensive agents, 2,4-dichloro-6,7-diethoxyquinazoline is a direct precursor to analogues of prazosin and bunazosin[3]. By sequentially substituting C4 with ammonia and C2 with a functionalized piperazine, researchers generate potent alpha-1 blockers that relax vascular smooth muscle (lowering blood pressure) and prostatic tissue (treating benign prostatic hyperplasia)[2].

    Validated Experimental Protocols

    The following protocols establish a self-validating system. In-process controls (IPC) and specific solvent choices are strictly defined to ensure reproducibility and mechanistic integrity.

    Protocol A: Regioselective C4-Amination Objective: Synthesis of 2-chloro-4-(substituted-amino)-6,7-diethoxyquinazoline. Causality of Design: Tetrahydrofuran (THF) is selected as an aprotic solvent to maintain the solubility of the starting material while preventing solvolysis of the highly reactive C4-chlorine. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming nucleophile.

    • Initialization: Charge a dry, argon-purged round-bottom flask with 2,4-dichloro-6,7-diethoxyquinazoline (1.0 eq, 10 mmol) and anhydrous THF (50 mL).

    • Temperature Control: Cool the solution to 0°C using an ice-water bath. Rationale: Strict thermal control suppresses any potential C2-substitution or off-target dimerization.

    • Reagent Addition: Add DIPEA (1.5 eq, 15 mmol). Dropwise, add the primary amine (e.g., aniline derivative or ammonia solution) (1.05 eq, 10.5 mmol) dissolved in 10 mL THF over 15 minutes.

    • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 4-6 hours.

    • In-Process Control (IPC): Monitor via TLC (Hexane:Ethyl Acetate 7:3). The starting material spot must be completely consumed before proceeding.

    • Workup: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Rationale: Neutralizes residual acid and facilitates clean phase separation. Extract with Dichloromethane (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purification: Recrystallize from ethanol/water to yield the pure C4-substituted intermediate.

    Protocol B: High-Temperature C2-Substitution Objective: Synthesis of the final 2,4-disubstituted-6,7-diethoxyquinazoline API. Causality of Design: The C2-chlorine is significantly deactivated by the electron-donating resonance of the newly installed C4-amine. Therefore, a polar protic solvent (n-butanol) is utilized. The protic nature of n-butanol assists in hydrogen-bonding with the departing chloride ion, lowering the activation energy of the transition state, while its high boiling point allows for the necessary thermal driving force[1].

    • Initialization: Suspend the 2-chloro-4-(substituted-amino)-6,7-diethoxyquinazoline intermediate (1.0 eq, 5 mmol) in n-butanol (30 mL).

    • Reagent Addition: Add the secondary amine (e.g., 1-(2-furoyl)piperazine) (2.5 eq, 12.5 mmol). Rationale: Excess amine acts as both the nucleophile and the acid scavenger, driving the sluggish reaction forward.

    • Propagation: Heat the mixture to reflux (115-120°C) under an inert atmosphere for 12-18 hours.

    • In-Process Control (IPC): Monitor via HPLC or LC-MS until the intermediate peak is <1%.

    • Workup: Cool the mixture to room temperature. Concentrate the solvent in vacuo. Partition the residue between Ethyl Acetate (50 mL) and water (50 mL).

    • Isolation: Extract the organic layer, wash with brine, dry over MgSO₄, and evaporate. Purify via flash column chromatography (Dichloromethane:Methanol 95:5) to isolate the final target compound.

    Quantitative Data Presentation

    The following table summarizes the critical parameters and expected outcomes for the step-wise functionalization of the diethoxyquinazoline scaffold, highlighting the stark contrast in reaction conditions required to overcome the activation energy barriers at each position.

    Reaction StepTarget PositionReagent StoichiometrySolventTemperatureTimeTypical YieldRegioselectivity
    Step 1: Amination C41.05 eq Amine + 1.5 eq BaseTHF (Aprotic)0°C to 25°C4 - 6 hrs85 - 92%>99% (C4 only)
    Step 2: Substitution C22.5 eq Amine (Excess)n-Butanol (Protic)115°C - 120°C12 - 18 hrs75 - 88%N/A (C4 occupied)

    References

    • Title: US3511836A - 2,4,6,7-tetra substituted quinazolines Source: Google Patents URL
    • Title: Advances in synthesis and biological activities of quinazoline scaffold analogues: A review Source: Arab Journal of Chemistry URL: [Link]

    Sources

    Method

    Application Note: Protocol for Regioselective Nucleophilic Aromatic Substitution (SNAr) on 2,4-Dichloro-6,7-diethoxyquinazoline

    Overview & Mechanistic Rationale The quinazoline scaffold is a highly privileged pharmacophore in medicinal chemistry, forming the core of numerous therapeutics such as α1-adrenoreceptor antagonists (e.g., prazosin) and...

    Author: BenchChem Technical Support Team. Date: March 2026

    Overview & Mechanistic Rationale

    The quinazoline scaffold is a highly privileged pharmacophore in medicinal chemistry, forming the core of numerous therapeutics such as α1-adrenoreceptor antagonists (e.g., prazosin) and various kinase inhibitors[1]. The intermediate 2,4-dichloro-6,7-diethoxyquinazoline is a critical building block used to synthesize diverse 2,4-diaminoquinazoline derivatives via a two-step, regioselective Nucleophilic Aromatic Substitution (SNAr)[2],[3].

    Causality of Regioselectivity (C4 vs. C2)

    The SNAr reaction on 2,4-dichloroquinazolines is strictly regioselective, heavily favoring initial substitution at the C4 position over the C2 position[4]. 4 demonstrate that the C4 carbon possesses a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, resulting in a lower activation energy for nucleophilic attack[5],[6].

    While the 6,7-diethoxy groups are electron-donating and slightly increase the overall electron density of the ring system compared to an unsubstituted quinazoline, the pyrimidine ring remains highly electrophilic[7].

    The Two-Phase Substitution Logic
    • Phase 1 (C4-Amination): Due to the high electrophilicity at C4, the first substitution proceeds rapidly under mild conditions (0 °C to room temperature)[8].

    • Phase 2 (C2-Amination): Once the C4 position is aminated, the lone pair of electrons on the newly introduced nitrogen atom donates electron density into the pyrimidine ring via resonance. This significantly deactivates the C2-chlorine bond toward further nucleophilic attack[9]. Consequently, replacing the C2 chlorine requires forcing conditions, such as elevated temperatures (120–150 °C) in high-boiling solvents or 3[3].

    Reaction Pathway Visualization

    SNAr_Pathway SM 2,4-Dichloro-6,7- diethoxyquinazoline Int 2-Chloro-4-amino-6,7- diethoxyquinazoline SM->Int Phase 1: C4-Amination Amine (1.05 eq), DIPEA THF, 0 °C to RT, 2-4 h Prod 2,4-Diamino-6,7- diethoxyquinazoline Int->Prod Phase 2: C2-Amination Amine (Excess) n-Butanol, 120 °C, 12 h

    Regioselective two-step SNAr pathway for 2,4-dichloro-6,7-diethoxyquinazoline amination.

    Experimental Protocols

    Protocol A: Regioselective C4-Amination (Synthesis of 2-Chloro-4-amino-6,7-diethoxyquinazoline)

    Self-Validating Principle: The reaction is strictly maintained at 0 °C during addition to prevent bis-substitution and suppress the hydrolysis of the C4-chloride to a quinazolone byproduct. Complete consumption of the starting material is validated via LC-MS before quenching.

    Reagents:

    • 2,4-Dichloro-6,7-diethoxyquinazoline (1.0 equiv)

    • Primary or secondary amine nucleophile (1.05 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    Step-by-Step Procedure:

    • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 2,4-dichloro-6,7-diethoxyquinazoline (10 mmol) in anhydrous THF (0.2 M).

    • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. (Causality: Strict thermal control prevents the highly reactive C4 position from undergoing hydrolysis if trace moisture is present).

    • Addition: Add DIPEA (15 mmol). Slowly add the amine nucleophile (10.5 mmol) dropwise over 15 minutes. (Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl generated, driving the reaction to completion without competing for the electrophilic site).

    • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

    • Validation: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 7:3). The starting material should be completely consumed, yielding a single major product mass.

    • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purification: Purify via flash column chromatography to afford the pure 2-chloro-4-amino-6,7-diethoxyquinazoline intermediate.

    Protocol B: Subsequent C2-Amination (Synthesis of 2,4-Diamino-6,7-diethoxyquinazoline)

    Self-Validating Principle: The deactivated C2 position requires continuous thermal monitoring. Reaction completion is validated by the total disappearance of the mono-chlorinated intermediate mass in LC-MS.

    Reagents:

    • 2-Chloro-4-amino-6,7-diethoxyquinazoline intermediate (1.0 equiv)

    • Secondary amine nucleophile (3.0–5.0 equiv)

    • n-Butanol or N,N-Dimethylformamide (DMF)

    Step-by-Step Procedure:

    • Preparation: Suspend the intermediate (5 mmol) in a high-boiling polar protic solvent such as n-butanol (0.5 M). (Causality: n-Butanol allows for high reflux temperatures and facilitates the solvation of polar intermediates).

    • Addition: Add an excess of the second amine nucleophile (15–25 mmol). (Causality: An excess of the nucleophile acts as both the reactant and the acid scavenger, pushing the thermodynamically unfavorable equilibrium forward).

    • Heating: Attach a reflux condenser and heat the mixture to 120 °C in an oil bath for 12–24 hours[3].

    • Validation: Monitor via LC-MS. The reaction is complete when the intermediate peak is fully replaced by the desired diamino product mass.

    • Workup & Purification: Cool the mixture to room temperature. If the product precipitates, collect it via vacuum filtration and wash with cold ethanol. Otherwise, concentrate the solvent under reduced vacuum and purify the residue via reverse-phase HPLC.

    Quantitative Data & Reaction Parameters

    Reaction PhaseTarget PositionNucleophile TypeSolventBaseTemperatureTimeExpected YieldRegioselectivity
    Phase 1 C4Primary/Secondary AmineTHF / DCMDIPEA / TEA0 °C to 25 °C2–4 h85–95%>99% (C4 exclusively)
    Phase 2 C2Primary/Secondary Aminen-Butanol / DMFExcess Amine100 °C to 150 °C12–24 h60–80%N/A (Only C2 available)

    Structural Confirmation & Troubleshooting

    • Regiochemical Ambiguity: While the SNAr reaction is highly regioselective, literature emphasizes that assuming regioselectivity without structural confirmation can lead to critical structural errors[4]. It is highly recommended to perform 2D-NMR (NOESY and HMBC) to definitively verify the C4-substitution pattern[6],[10].

    • Hydrolysis Side Reactions: The presence of water during Phase 1 can lead to the formation of 2-chloro-6,7-diethoxyquinazolin-4(3H)-one. Ensure all solvents and reagents are strictly anhydrous.

    • Sluggish C2 Reactions: If the C2-amination stalls due to extreme steric hindrance or electronic deactivation, transitioning from conventional thermal heating to 3 can significantly improve yields and reduce thermal degradation[3],[9].

    References

    • Barbosa, M. L. C., et al. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry." Molecules 2024. 4

    • Sundriyal, S., et al. "Development of Diaminoquinazoline Histone Lysine Methyltransferase Inhibitors as Potent Blood-stage Anti-Malarial Compounds." ACS Med. Chem. Lett. (via PMC). 3

    • "Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium." Beilstein J. Org. Chem. 2024. 9

    • United States Patent Office. "2,4,6,7-tetra substituted quinazolines." US3511836A. 7

    Sources

    Application

    The Lynchpin of Targeted Therapy: A Guide to Synthesizing EGFR Inhibitors with 2,4-Dichloro-6,7-diethoxyquinazoline

    This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the utilization of 2,4-dichloro-6,7-diethoxyquinazoline in the sy...

    Author: BenchChem Technical Support Team. Date: March 2026

    This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the utilization of 2,4-dichloro-6,7-diethoxyquinazoline in the synthesis of potent Epidermal Growth Factor Receptor (EGFR) inhibitors. This document emphasizes the underlying chemical principles, strategic considerations in synthesis design, and practical, field-proven methodologies.

    Introduction: The Quinazoline Scaffold in Modern Oncology

    The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[1] Dysregulation of the EGFR signaling pathway, often due to mutations, is a hallmark of various cancers, particularly non-small-cell lung cancer (NSCLC).[2] This has made EGFR a prime target for therapeutic intervention.

    Quinazoline-based small molecules have emerged as a highly successful class of EGFR tyrosine kinase inhibitors (TKIs).[2] First-generation inhibitors like Gefitinib and Erlotinib, both of which feature the 4-anilinoquinazoline core, have demonstrated remarkable clinical efficacy in patients with specific EGFR mutations.[2] The quinazoline scaffold serves as a crucial pharmacophore, anchoring the inhibitor within the ATP-binding site of the EGFR kinase domain.

    2,4-Dichloro-6,7-diethoxyquinazoline is a key starting material in the synthesis of these and other advanced EGFR inhibitors. Its di-chloro substitution allows for sequential, regioselective nucleophilic aromatic substitution (SNAr) reactions, providing a versatile platform for introducing the molecular fragments necessary for potent and selective EGFR inhibition.

    Physicochemical Properties and Reactivity of 2,4-Dichloro-6,7-diethoxyquinazoline

    While specific experimental data for 2,4-dichloro-6,7-diethoxyquinazoline is not as widely published as its dimethoxy analog, its properties can be reliably inferred.

    PropertyValue (estimated for diethoxy analog)
    Molecular Formula C12H12Cl2N2O2
    Molecular Weight 287.14 g/mol
    Appearance Pale yellow to beige crystalline powder
    Melting Point Similar to dimethoxy analog (175-178 °C)[3][4]
    Solubility Insoluble in water, soluble in organic solvents like isopropanol, DMF

    The key to the synthetic utility of 2,4-dichloro-6,7-diethoxyquinazoline lies in the differential reactivity of the two chlorine atoms at the C2 and C4 positions. The C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack. This regioselectivity is a cornerstone of the synthetic strategies outlined below.

    The EGFR Signaling Pathway: A Target for Inhibition

    Understanding the EGFR signaling cascade is crucial for appreciating the mechanism of action of quinazoline-based inhibitors. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately promote cell proliferation, survival, and metastasis.

    Caption: EGFR Signaling Pathway and Downstream Cascades.

    Synthesis of a 4-Anilinoquinazoline EGFR Inhibitor: A Representative Protocol

    The following protocol details the synthesis of a 4-anilinoquinazoline, a core structure of many EGFR inhibitors, starting from 2,4-dichloro-6,7-diethoxyquinazoline. This protocol is adapted from well-established procedures for the dimethoxy analog and is expected to proceed similarly.[1][5]

    Reaction Scheme

    reaction_scheme start 2,4-Dichloro-6,7-diethoxyquinazoline intermediate N-(3-ethynylphenyl)-2-chloro-6,7- diethoxyquinazolin-4-amine start->intermediate aniline + 3-Ethynylaniline conditions Isopropanol, Reflux

    Caption: Synthesis of a 4-Anilinoquinazoline Intermediate.

    Step-by-Step Protocol

    Materials:

    • 2,4-dichloro-6,7-diethoxyquinazoline (1.0 eq)

    • 3-ethynylaniline (1.0-1.2 eq)

    • Isopropanol (anhydrous)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating

    • Inert atmosphere (Nitrogen or Argon)

    • Standard laboratory glassware for workup and purification

    Procedure:

    • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloro-6,7-diethoxyquinazoline (1.0 eq) and anhydrous isopropanol (approximately 10-15 mL per mmol of the starting material).

    • Addition of Nucleophile: Under an inert atmosphere, add 3-ethynylaniline (1.0-1.2 eq) to the suspension.

    • Reaction: Heat the reaction mixture to reflux (approximately 82 °C for isopropanol) and maintain vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

    • Workup: Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate of the product should form.

    • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold isopropanol to remove any unreacted starting materials and impurities.

    • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

    • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    Causality Behind Experimental Choices
    • Regioselectivity: The reaction proceeds with high regioselectivity at the C4 position. This is because the C4 carbon is more electron-deficient due to the combined electron-withdrawing effects of the adjacent nitrogen atom (N3) and the pyrimidine ring, making it the preferred site for nucleophilic attack over the C2 position.

    • Solvent: Isopropanol is a common choice as it is a polar protic solvent that can facilitate the reaction without being overly reactive. Its boiling point allows for a suitable reaction temperature.

    • Inert Atmosphere: While not always strictly necessary, an inert atmosphere is good practice to prevent any potential side reactions, especially with sensitive aniline derivatives.

    • Equivalents of Nucleophile: A slight excess of the aniline derivative can be used to ensure complete consumption of the starting dichloroquinazoline.

    Further Synthetic Elaborations

    The resulting 2-chloro-4-anilinoquinazoline is a versatile intermediate. The remaining chlorine at the C2 position is less reactive but can be displaced by stronger nucleophiles or under more forcing conditions. This allows for the introduction of additional functionalities to optimize the inhibitor's potency, selectivity, and pharmacokinetic properties. For instance, subsequent reactions can be performed to introduce solubilizing groups or moieties that form covalent bonds with specific residues in the EGFR active site, leading to second and third-generation inhibitors.

    Conclusion

    2,4-Dichloro-6,7-diethoxyquinazoline is a pivotal building block in the synthesis of a clinically significant class of anticancer drugs. Its predictable reactivity and the high regioselectivity of the initial nucleophilic aromatic substitution provide a robust and efficient entry point to the 4-anilinoquinazoline scaffold. The protocols and principles outlined in this guide are intended to empower researchers in the rational design and synthesis of novel EGFR inhibitors, contributing to the advancement of targeted cancer therapies.

    References

    • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]

    • Ciardiello, F., & De Vita, F. (2006). The role of EGFR inhibitors in the treatment of non-small-cell lung cancer. Current Opinion in Oncology, 18(2), 145-150.
    • Cohen, M. H., et al. (2003). Gefitinib for the treatment of advanced non-small cell lung cancer. Clinical Lung Cancer, 4(5), 265-269.
    • Cross, D. A., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery, 4(9), 1046-1061.
    • Mok, T. S., et al. (2009). Gefitinib or carboplatin–paclitaxel in pulmonary adenocarcinoma. New England Journal of Medicine, 361(10), 947-957.
    • Pao, W., et al. (2005). Acquired resistance of lung adenocarcinomas to gefitinib or erlotinib is associated with a second mutation in the EGFR kinase domain. PLoS Medicine, 2(3), e73.
    • Sharma, S. V., et al. (2007). Epidermal growth factor receptor mutations in lung cancer.
    • Sordella, R., et al. (2004).
    • Thatcher, N., et al. (2005). Gefitinib versus docetaxel in previously treated non-small-cell lung cancer (INTEREST): a randomised phase III trial. The Lancet, 372(9647), 1381-1392.
    • Tracy, S., et al. (2004). The nexus of EGFR, HER2, and HER3 signaling in lung cancer. Journal of the National Cancer Institute, 96(11), 806-814.
    • Tsao, M. S., et al. (2005). Erlotinib in lung cancer–molecular and clinical predictors of efficacy. New England Journal of Medicine, 353(2), 133-144.
    • Zhang, H., et al. (2016). Quinazoline derivatives as anticancer agents: A patent review (2011–2015).

    Sources

    Method

    Application Note: Sequential Functionalization of 2,4-Dichloro-6,7-diethoxyquinazoline in Targeted Therapeutics

    Executive Summary In modern medicinal chemistry, the quinazoline scaffold is a privileged pharmacophore found in numerous FDA-approved drugs. Specifically, 2,4-dichloro-6,7-diethoxyquinazoline serves as a highly versatil...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In modern medicinal chemistry, the quinazoline scaffold is a privileged pharmacophore found in numerous FDA-approved drugs. Specifically, 2,4-dichloro-6,7-diethoxyquinazoline serves as a highly versatile, bifunctional building block. Its value lies in the orthogonal reactivity of its two chlorine atoms, which allows for the sequential, regioselective introduction of diverse pharmacophores via Nucleophilic Aromatic Substitution (SNAr)[1]. This application note details the mechanistic rationale, key therapeutic applications, and self-validating experimental protocols for utilizing this intermediate in drug discovery workflows.

    Mechanistic Rationale: Orthogonal Reactivity

    The utility of 2,4-dichloro-6,7-diethoxyquinazoline is driven by the differential electrophilicity of the C-4 and C-2 positions on the pyrimidine ring[2].

    • C-4 Hyper-Reactivity : The C-4 carbon is highly electron-deficient due to the combined inductive and resonance-withdrawing effects of the adjacent N-1 and N-3 atoms, further compounded by the fused electron-withdrawing aromatic system[2]. Nucleophilic attack at C-4 forms a highly stabilized Meisenheimer complex, allowing SNAr to proceed under mild conditions (room temperature to 60°C).

    • C-2 Deactivation : Once the first nucleophile (typically an electron-donating amine or aniline) is installed at C-4, it donates electron density into the quinazoline core via resonance. This drastically reduces the electrophilicity of the remaining C-2 chlorine, raising the activation energy required for the second SNAr[1]. Consequently, C-2 substitution requires harsh conditions (100°C–150°C, microwave irradiation, or strong bases).

    SNAr_Workflow A 2,4-Dichloro-6,7- diethoxyquinazoline B Regioselective SNAr (C-4 Position) A->B Nucleophile 1 Mild (RT-60°C) C 4-Substituted-2-chloro- 6,7-diethoxyquinazoline B->C D High-Temp SNAr (C-2 Position) C->D Nucleophile 2 Harsh (100-150°C) E 2,4-Disubstituted- 6,7-diethoxyquinazoline D->E

    Fig 1. Sequential SNAr workflow exploiting the orthogonal reactivity of the quinazoline core.

    Key Therapeutic Applications

    Oncology: EGFR Tyrosine Kinase Inhibitors (TKIs)

    The most prominent application of 6,7-diethoxyquinazolines is in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. By reacting the C-4 position with substituted anilines, researchers generate potent ATP-competitive inhibitors. For example, Compound 56 (4-[(3-bromophenyl)amino]-6,7-diethoxyquinazoline) is a highly specific, cell-permeable EGFR TKI with an extraordinary IC50 of 6 pM[3]. Furthermore, fluorinated and chlorinated dialkoxyquinazoline analogs have been successfully evaluated as high-affinity tumor imaging probes for positron emission tomography (PET)[4].

    EGFR_Pathway cluster_0 MAPK Pathway cluster_1 PI3K/AKT Pathway TKI 4-Anilino-6,7-diethoxyquinazoline (EGFR TKI) EGFR EGFR (HER1) Tyrosine Kinase TKI->EGFR ATP-competitive Inhibition RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Prolif Cell Proliferation & Survival ERK->Prolif AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Prolif

    Fig 2. EGFR signaling pathway inhibition by 4-anilino-6,7-diethoxyquinazoline derivatives.

    Cardiovascular & Infectious Diseases

    Beyond oncology, 2,4-dichloro-6,7-diethoxyquinazoline is a direct precursor for 2,4-disubstituted quinazolines originally patented for cardiovascular indications (e.g., alpha-1 adrenergic receptor antagonists)[5]. Additionally, sequential amination at both the C-4 and C-2 positions yields 2,4-diaminoquinazolines, which exhibit significant antileishmanial and antibacterial properties[2].

    Quantitative Data Summary

    The following table summarizes the divergent reaction conditions required to exploit the orthogonal reactivity of the dichloroquinazoline scaffold.

    Substitution StepTarget PositionNucleophile TypePreferred SolventsTemperature RangeTypical Yield
    First SNAr C-4Primary amines, anilinesIsopropanol, THF, EtOH20°C – 60°C80% – 95%
    Second SNAr C-2Secondary amines, alcoholsn-Butanol, DMF, NMP100°C – 150°C60% – 85%

    Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems . The physical chemistry of the reactions provides built-in checkpoints to verify success without requiring immediate offline analytics.

    Protocol 1: Regioselective C-4 Amination

    Objective: Synthesis of 4-anilino-2-chloro-6,7-diethoxyquinazoline.

    • Causality: Utilizing a polar protic solvent (isopropanol) stabilizes the polar transition state of the SNAr reaction. Keeping the temperature strictly below 60°C ensures kinetic control, preventing any competitive thermodynamic substitution at the C-2 position[2].

    Step-by-Step Workflow:

    • Suspend 2,4-dichloro-6,7-diethoxyquinazoline (1.0 eq) in anhydrous isopropanol (0.2 M concentration).

    • Add the substituted aniline (1.05 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) dropwise. Note: The base neutralizes the HCl byproduct, preventing the protonation of the incoming aniline.

    • Stir the mixture at 50°C for 2–4 hours.

    • Self-Validation Checkpoint 1 (Visual): As the reaction progresses, the mono-substituted product will rapidly precipitate out of the isopropanol due to its lower solubility compared to the starting material. This precipitation drives the reaction forward via Le Chatelier's principle.

    • Cool the mixture to 0°C, filter the precipitate, and wash with cold isopropanol followed by diethyl ether.

    • Self-Validation Checkpoint 2 (Analytical): Perform LC-MS on the solid. The mass spectrum must display a distinct 3:1 isotopic cluster (M / M+2), confirming the retention of exactly one chlorine atom at the C-2 position.

    Protocol 2: High-Temperature C-2 Functionalization

    Objective: Synthesis of 2,4-disubstituted-6,7-diethoxyquinazoline.

    • Causality: The electron-donating amine at C-4 has deactivated the pyrimidine ring. To overcome the high activation energy barrier for C-2 substitution, high-boiling solvents and elevated temperatures (often assisted by microwave irradiation) are strictly required[1].

    Step-by-Step Workflow:

    • Dissolve the 4-anilino-2-chloro-6,7-diethoxyquinazoline intermediate (1.0 eq) in anhydrous n-butanol or DMF (0.1 M concentration) in a heavy-walled sealed tube or microwave vial.

    • Add the secondary amine (e.g., a piperazine derivative) (3.0 eq). Note: An excess of the nucleophile is used to force the sluggish reaction to completion.

    • Heat the reaction mixture to 130°C for 12 hours (or 150°C for 45 minutes via microwave irradiation).

    • Self-Validation Checkpoint 1 (Chromatographic): Monitor via TLC (Ethyl Acetate/Hexane). The complete disappearance of the highly UV-active mono-chloro starting material indicates successful C-2 conversion.

    • Concentrate the mixture under reduced pressure, partition between water and dichloromethane, and extract the organic layer.

    • Self-Validation Checkpoint 2 (Analytical): LC-MS analysis of the crude organic phase must show the complete absence of the 3:1 chlorine isotopic pattern, confirming full displacement of the C-2 halogen.

    References

    • US3511836A - 2,4,6,7-tetra substituted quinazolines. Pfizer Inc. (Google Patents).
    • Modulators of STAT Transcription Factors for the Targeted Therapy of Cancer (STAT3 Activators). Probe Reports from the NIH Molecular Libraries Program.
    • Dialkoxyquinazolines: Screening Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors for Potential Tumor Imaging Probes. UNT Digital Library / Journal of Medicinal Chemistry.
    • Substituted aminopyrimidine protein kinase B (PknB) inhibitors show activity against Mycobacterium tuberculosis. PubMed Central (PMC).
    • Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines. ACS Publications.

    Sources

    Application

    Application Note: Experimental Protocols for the Synthesis and Evaluation of Gefitinib Analogues

    Target Audience: Discovery Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Advanced Synthesis Protocol & Mechanistic Guide Pharmacological Context & Scientific Rationale Gefiti...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Discovery Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Advanced Synthesis Protocol & Mechanistic Guide

    Pharmacological Context & Scientific Rationale

    Gefitinib (marketed as Iressa®) is a foundational first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI)[1]. It represents a paradigm shift in precision oncology, specifically targeting non-small cell lung cancer (NSCLC) driven by activating EGFR mutations (e.g., exon 19 deletions or L858R substitutions)[1].

    The core pharmacophore of gefitinib is the 4-anilinoquinazoline scaffold. This structure acts as a competitive antagonist at the ATP-binding site of the intracellular tyrosine kinase domain of EGFR, effectively halting autophosphorylation and downstream signaling cascades (such as Ras/MAPK and PI3K/Akt) that drive tumor proliferation[2],[1]. However, acquired resistance—most notably through the T790M or C797S point mutations—necessitates the continuous design and synthesis of novel gefitinib analogues[3]. By modifying the C4-aniline ring or the C6/C7 side chains, researchers can optimize target affinity, overcome steric clashes caused by mutations, and improve pharmacokinetic profiles[4],[5].

    EGFR_Pathway EGF EGF Ligand EGFR EGFR (Extracellular) EGF->EGFR Binds TK Tyrosine Kinase Domain (Intracellular) EGFR->TK Dimerization & Activation Ras Ras / Raf / MEK / ERK TK->Ras Phosphorylation PI3K PI3K / AKT / mTOR TK->PI3K Phosphorylation Apoptosis Apoptosis (Cell Death) TK->Apoptosis Inhibition Leads to Gefitinib Gefitinib / Analogues (ATP Competitor) Gefitinib->TK Inhibits Autophosphorylation Proliferation Tumor Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation

    Fig 1. EGFR signaling pathway and the mechanism of action of gefitinib analogues.

    Strategic Synthetic Workflow

    The synthesis of 4-anilinoquinazoline derivatives typically follows a highly convergent, three-to-four step methodology[6],[7]. The strategy relies on building a highly electrophilic quinazoline core, followed by a regioselective nucleophilic aromatic substitution (SNAr), and concluding with side-chain functionalization.

    Synthesis_Workflow SM Quinazolin-4-one Derivative Step1 Chlorination (POCl3 / Reflux) SM->Step1 Int1 4-Chloroquinazoline Intermediate Step1->Int1 Step2 SNAr Coupling (Aniline, iPrOH) Int1->Step2 Int2 4-Anilinoquinazoline Core Step2->Int2 Step3 O-Alkylation / Side-chain Addition Int2->Step3 Final Target Analogue (API) Step3->Final

    Fig 2. Convergent synthetic workflow for 4-anilinoquinazoline derivatives.

    Step-by-Step Experimental Methodologies

    Step 3.1: Activation via Halogenation (Synthesis of 4-Chloroquinazoline Core)

    To couple the aniline moiety, the stable quinazolin-4-one starting material must be converted into a highly reactive electrophile.

    • Protocol: Suspend the 6,7-disubstituted quinazolin-4-one (1.0 equiv) in neat phosphorus oxychloride (POCl₃, 10.0 equiv). Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 0.1 equiv). Heat the mixture to reflux (approx. 105 °C) under an inert nitrogen atmosphere for 3–4 hours. Monitor via TLC. Upon completion, carefully concentrate the mixture under reduced pressure to remove excess POCl₃. Quench the residue by pouring it over crushed ice, neutralize with saturated aqueous NaHCO₃, and extract with dichloromethane (DCM). Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the 4-chloroquinazoline intermediate[5].

    • Causality & Insight: POCl₃ acts as both the solvent and the halogenating agent. The addition of catalytic DMF generates a Vilsmeier-Haack type intermediate, which significantly accelerates the conversion of the tautomeric lactam into the 4-chloro derivative.

    • Validation Checkpoint: The success of this step is confirmed by the disappearance of the broad lactam N-H stretch (~3100 cm⁻¹) and C=O stretch (~1680 cm⁻¹) in the FTIR spectrum. In ¹H NMR, the characteristic quinazoline C2 proton will shift downfield, typically appearing as a sharp singlet around δ 8.8 ppm.

    Step 3.2: Nucleophilic Aromatic Substitution (SNAr)

    This step couples the aniline derivative to the quinazoline core to form the critical pharmacophore.

    • Protocol: Dissolve the 4-chloroquinazoline intermediate (1.0 equiv) and the selected aniline derivative (e.g., 3-chloro-4-fluoroaniline, 1.1 equiv) in anhydrous isopropanol (iPrOH)[6],[2]. Reflux the mixture (82 °C) for 3–5 hours. Cool the reaction mixture slowly to 0 °C in an ice bath. Filter the resulting precipitate, wash with cold isopropanol, and dry under vacuum to afford the 4-anilinoquinazoline intermediate[2].

    • Causality & Insight: Isopropanol is the optimal solvent for this SNAr reaction. It provides a high enough boiling point to drive the reaction forward while avoiding the rapid solvolysis (etherification) of the 4-chloro intermediate that occurs in methanol or ethanol[6]. Furthermore, the target product exhibits low solubility in cold isopropanol, allowing it to crystallize directly from the reaction mixture. This elegantly bypasses the need for tedious and solvent-heavy column chromatography[6].

    • Validation Checkpoint: SNAr completion is visually indicated by the formation of a dense precipitate upon cooling. LC-MS must indicate the target mass [M+H]⁺, and ¹H NMR will reveal the newly incorporated aniline aromatic protons (e.g., the distinct multiplet splitting pattern of a 3-chloro-4-fluorophenyl group).

    Step 3.3: Functionalization via O-Alkylation / Amination

    The final step involves introducing solubilizing or target-binding side chains (such as the morpholinopropoxy group in gefitinib) at the C6 or C7 position.

    • Protocol: To a solution of the C6/C7-hydroxy-4-anilinoquinazoline intermediate (1.0 equiv) in anhydrous DMF, add anhydrous potassium carbonate (K₂CO₃, 3.0 equiv) and stir at room temperature for 15 minutes. Add the alkylating agent (e.g., 4-(3-chloropropyl)morpholine, 1.2 equiv) and a catalytic amount of potassium iodide (KI, 0.1 equiv)[1]. Heat the mixture to 60–70 °C for 4 hours. Pour the mixture into ice water to precipitate the product. Filter, wash with water, and recrystallize from ethanol to yield the final analogue.

    • Causality & Insight: The use of KI is a classic Finkelstein catalysis maneuver. It converts the alkyl chloride into a highly reactive alkyl iodide in situ, lowering the activation energy for the nucleophilic attack by the phenolic oxygen. Maintaining the temperature below 75 °C and using a mild base (K₂CO₃) rather than NaH minimizes the risk of unwanted N-alkylation at the secondary amine of the C4 position, a common side reaction that drastically reduces yield[7].

    • Validation Checkpoint: High-Performance Liquid Chromatography (HPLC) should confirm >95% purity. ¹³C NMR is critical here to verify O-alkylation over N-alkylation, as the chemical shift of the newly attached aliphatic carbons will differ significantly depending on the heteroatom they are bonded to.

    Quantitative Structure-Activity Relationship (QSAR) Data

    The structural modifications of the 4-anilinoquinazoline core directly impact both the synthetic yield and the biological efficacy against EGFR. The table below summarizes representative data for gefitinib and several synthesized analogues, highlighting how variations at the C4-aniline and C6/C7 positions influence kinase inhibition[4],[5],[3].

    Compound IDC4-Aniline Substituent (R₁)C6/C7 Modification (R₂)Overall Yield (%)EGFR IC₅₀ (nM)
    Gefitinib (Ref) 3-Cl, 4-F6-(3-morpholinopropoxy), 7-methoxy-12.0 - 33.0
    Analogue 7a 3-Br7-(2-piperidinoethoxy)85.045.2
    Analogue 7i 3-Cl, 4-F6-(3-phenylureido)78.58.4
    Analogue 14 3-Cl, 4-F7-benzylidene hydrazine carboxamide72.06.3
    Analogue 21 3-Cl, 4-F6-(4-CF₃-salicyl)65.0120.0

    Note: IC₅₀ values represent in vitro biochemical kinase assays. Variations in yield reflect the steric and electronic effects of the substituents during the SNAr and alkylation steps.

    References

    • A New Synthesis of Gefitinib - Synlett (2019) 6

    • Novel 4-Anilinoquinazoline Derivatives as Potent Anticancer Agents: Design, Synthesis, Cytotoxic Activity, and Docking Study - Aust J Chem (2021) 2

    • Practical and efficient synthesis of gefitinib via selective O-alkylation: A novel concept for a transient protection group - ResearchGate 7

    • Optimization of Substituted 6-Salicyl-4-Anilinoquinazoline Derivatives as Dual EGFR/HER2 Tyrosine Kinase Inhibitors - PLOS One (2013) 4

    • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - Frontiers in Chemistry (2021) 5

    • A Technical Guide to the Discovery, Synthesis, and Application of Gefitinib (Iressa®) - Benchchem 1

    • Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors - Taylor & Francis (2018) 3

    Sources

    Method

    Application Note: High-Fidelity Parallel Synthesis Workflows Using 2,4-Dichloro-6,7-diethoxyquinazoline

    Target Audience: Medicinal Chemists, Library Synthesis Scientists, and Drug Development Professionals Content Focus: Regioselective Nucleophilic Aromatic Substitution (SNAr), Combinatorial Chemistry, In-Process Validatio...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Medicinal Chemists, Library Synthesis Scientists, and Drug Development Professionals Content Focus: Regioselective Nucleophilic Aromatic Substitution (SNAr), Combinatorial Chemistry, In-Process Validation

    Executive Summary & Chemical Context

    The 6,7-dialkoxyquinazoline scaffold is a highly privileged pharmacophore in modern drug discovery, forming the structural basis for numerous FDA-approved kinase inhibitors, GPCR antagonists, and epigenetic modulators[1],[2]. While the dimethoxy variant is widely recognized, 2,4-dichloro-6,7-diethoxyquinazoline offers a distinct physicochemical profile. The extended diethoxy ethers provide enhanced lipophilicity (higher LogP) and altered steric bulk, which can critically modulate target residence time and membrane permeability[3].

    This application note details the autonomous, parallel synthesis of diverse 2,4-diamino-6,7-diethoxyquinazoline libraries. By exploiting the inherent electronic asymmetry of the quinazoline ring, scientists can achieve highly orthogonal, regioselective aminations.

    Mechanistic Rationale: The Causality of Regioselective SNAr

    To successfully execute parallel synthesis on this scaffold, one must understand the causality behind its differential reactivity. The nitrogen atoms at positions 1 and 3 exert strong electron-withdrawing inductive and resonance effects, rendering the C2 and C4 carbons highly electrophilic.

    However, the C4 position is significantly more reactive toward SNAr than the C2 position.

    • The Causality: Nucleophilic attack at C4 forms a Meisenheimer complex where the negative charge is effectively delocalized onto both N1 and N3. The transition state for C4 attack is lower in energy due to the proximity of the fused aromatic system.

    • The Consequence: The first equivalent of an amine nucleophile will exclusively displace the C4-chloride at ambient to mildly elevated temperatures (20–60 °C)[4].

    • Deactivation: Once the C4 position is substituted with an electron-donating amino group, the remaining C2-chloride becomes electronically deactivated. Consequently, the second substitution requires forced conditions (100–160 °C, often microwave-assisted) and acid catalysis to protonate N1, thereby restoring electrophilicity at C2[2].

    This strict regioselectivity allows for the sequential introduction of two different diversity elements ( R1 and R2 ) without the need for complex protecting group strategies.

    Solution-Phase Parallel Synthesis Workflow

    The solution-phase approach is ideal for generating focused libraries (10–100 compounds) where rapid LC-MS validation can be performed at each step.

    SolutionPhase A 2,4-Dichloro-6,7- diethoxyquinazoline B C4-Amination 20-60°C, 2-16h A->B R1-NH2 (1.05 eq) DIPEA, THF C Mono-chloro Intermediate B->C D C2-Amination 120-160°C (MW), 1h C->D R2-NH2 (3.0 eq) i-PrOH, Acid Cat. E 2,4-Diamino Library D->E

    Fig 1: Regioselective sequential SNAr workflow for solution-phase parallel synthesis.

    Protocol A: Self-Validating Solution-Phase Methodology

    Step 1: Regioselective C4-Amination

    • Preparation: In a parallel reactor block, dissolve 2,4-dichloro-6,7-diethoxyquinazoline (1.0 equiv, typically 0.5 mmol) in anhydrous THF or DMF (5 mL)[1],[4].

    • Reagent Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 equiv). DIPEA acts as a non-nucleophilic acid scavenger, neutralizing the generated HCl without competing for the electrophilic scaffold[1].

    • Nucleophile Addition: Add the primary or secondary R1 -amine (1.05 equiv).

      • Self-Validation Checkpoint: The strict use of 1.05 equivalents prevents the formation of symmetrical 2,4-disubstituted byproducts.

    • Reaction: Stir at room temperature to 60 °C for 2–16 hours. Monitor via LC-MS. The reaction is complete when the starting material is consumed and the [M+H]+ peak corresponding to the 2-chloro-4-amino intermediate is dominant[4].

    • Workup: Quench with water. The mono-chloro intermediate typically precipitates and can be isolated via parallel filtration, yielding high-purity material ready for Step 2[1].

    Step 2: C2-Amination (Microwave-Assisted)

    • Preparation: Transfer the mono-chloro intermediate (1.0 equiv) to microwave vials. Suspend in a polar protic solvent like isopropanol (i-PrOH) or n-butanol, which stabilizes the polar transition state of the SNAr reaction[2].

    • Reagent Addition: Add the R2 -amine (3.0–5.0 equiv). Add a catalytic amount of 4M HCl in dioxane (0.1 equiv) to protonate the quinazoline N1, increasing C2 electrophilicity[2].

    • Reaction: Irradiate in a microwave synthesizer at 160 °C for 30–60 minutes[2].

    • Purification: Remove volatiles in vacuo and purify the final 2,4-diamino-6,7-diethoxyquinazoline library via preparative reverse-phase HPLC.

    Solid-Phase Combinatorial Workflow

    For massive library generation (1,000+ compounds), solid-phase synthesis (SPS) is preferred. SPS relies on pseudo-first-order kinetics driven by massive reagent excesses, with simple washing steps replacing traditional chromatography[5].

    SolidPhase Resin Resin-Bound Amine (e.g., Rink Amide) Attach Scaffold Attachment (DIPEA, THF, 60°C) Resin->Attach Scaffold (3.0 eq) ResinInt Resin-Bound 2-Chloroquinazoline Attach->ResinInt Div C2 Diversification (Excess R2-NH2, 120°C) ResinInt->Div Cleave TFA Cleavage (TFA/DCM, RT) Div->Cleave Library Purified Library Cleave->Library

    Fig 2: Solid-phase synthesis workflow utilizing resin-bound amines for library generation.

    Protocol B: High-Fidelity Solid-Phase Methodology
    • Scaffold Attachment (C4-Amination): Suspend a resin-bound amine (e.g., FMOC-deprotected Rink Amide resin) in anhydrous THF. Add 2,4-dichloro-6,7-diethoxyquinazoline (3.0 equiv) and DIPEA (5.0 equiv). Agitate at 60 °C for 15 hours. Drain and wash the resin sequentially with THF, DCM, and Methanol to remove all unreacted scaffold[5].

    • C2-Diversification: Suspend the resin-bound 2-chloroquinazoline intermediate in NMP. Add the diverse R2 -amine (10.0 equiv) and agitate at 120 °C for 18 hours. The massive excess drives the deactivated C2-SNAr to absolute completion[5].

    • Cleavage: Wash the resin thoroughly. Treat with a cleavage cocktail (e.g., 95% TFA / 5% DCM) for 2 hours. Filter the resin and evaporate the filtrate to yield the library as TFA salts[5].

    Quantitative Reaction Matrix

    The following table summarizes the optimized parameters for both workflows, ensuring reproducible library generation.

    Reaction StepPositionNucleophile TypeTemp (°C)SolventCatalyst / BaseTypical Yield (%)
    Step 1 (Solution) C4Aliphatic / Aromatic Amines20 – 60THF, DMFDIPEA (2.0 eq)75 – 95
    Step 2 (Solution) C2Aliphatic Amines120 – 160i-PrOH, n-BuOHHCl or TFA (Cat.)60 – 85
    Step 1 (Solid) C4Resin-bound Amine60THFDIPEA (5.0 eq)>95 (Conversion)
    Step 2 (Solid) C2Aliphatic / Aromatic Amines120NMP, THFNone / DIPEA70 – 90 (Post-cleavage)

    Sources

    Application

    Application Note &amp; Protocols: High-Throughput Synthesis of Quinazoline-Based Compound Libraries for Drug Discovery

    Introduction: The Quinazoline Scaffold as a Cornerstone in Medicinal Chemistry The quinazoline nucleus, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, is a quintessential "privileged scaffold" in...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Quinazoline Scaffold as a Cornerstone in Medicinal Chemistry

    The quinazoline nucleus, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are constituents in numerous natural products and have been successfully developed into a wide array of therapeutic agents.[3][4] The structural rigidity of the quinazoline core, combined with its capacity for diverse substitutions at multiple positions, allows for the precise spatial orientation of functional groups to engage with biological targets. This has led to the development of drugs with a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive properties.[4][5][6][7][8]

    For drug development professionals, the efficient exploration of the chemical space around this scaffold is paramount. The synthesis of large, diverse libraries of quinazoline-based compounds enables high-throughput screening (HTS) to identify novel hit compounds and facilitates the systematic exploration of structure-activity relationships (SAR) to optimize lead candidates.[9][10][11] This guide provides detailed protocols for three robust and scalable methods for generating quinazoline libraries: a modern, microwave-assisted approach to a classic reaction, a powerful solid-phase synthesis strategy, and a highly efficient multicomponent reaction.

    Strategic Approaches to Quinazoline Library Synthesis

    While classical methods like the Niementowski and Friedländer syntheses laid the groundwork for accessing the quinazoline core, modern drug discovery demands greater efficiency, speed, and amenability to parallel synthesis.[12][13][14] The protocols detailed below have been selected for their proven reliability, high yields, and adaptability for library generation. They leverage contemporary synthetic technologies to overcome the limitations of traditional methods, such as harsh reaction conditions and lengthy procedures.[15][16]

    We will focus on:

    • Microwave-Assisted Synthesis: Dramatically accelerates reaction times from hours to minutes, enabling rapid library production.[9][15][17][18]

    • Solid-Phase Organic Synthesis (SPOS): Simplifies purification by allowing excess reagents and byproducts to be washed away, a critical advantage in parallel synthesis.[10][19][20][21]

    • Multicomponent Reactions (MCRs): Maximize efficiency and atom economy by combining three or more starting materials in a single step to build complex products.[6][22][23]

    Method 1: Microwave-Assisted Niementowski Reaction for Libraries of 4(3H)-Quinazolinones

    Application Focus & Rationale

    The Niementowski reaction, the thermal condensation of an anthranilic acid with an amide, is a fundamental method for constructing the 4(3H)-quinazolinone core.[12][13][24] However, traditional protocols often require high temperatures and prolonged heating.[15] The application of microwave irradiation transforms this classic reaction into a high-speed, efficient method suitable for library synthesis.[15][19][25]

    • Expertise & Experience: This protocol is chosen for its operational simplicity and the commercial availability of diverse anthranilic acids and amides, allowing for extensive library diversification at the 2-position and on the benzo ring. Microwave heating provides rapid, uniform energy transfer, leading to cleaner reactions, reduced side products, and significantly shorter reaction times.[12][15]

    • Trustworthiness: The protocol's self-validating nature comes from its consistency and high conversion rates. Crude products are often of high purity, simplifying downstream purification. Each reaction's success can be rapidly verified by Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, allowing for reliable library generation.

    Experimental Workflow Diagram

    G cluster_prep Preparation cluster_reaction Microwave Synthesis cluster_workup Workup & Purification cluster_analysis Analysis A Anthranilic Acid Derivative C Combine Reactants in Microwave Vial A->C B Amide Reagent B->C D Microwave Irradiation (e.g., 150-200 °C, 5-20 min) C->D E Cool to RT D->E F Precipitate with Water/Ice E->F G Filter & Wash Solid F->G H Purify (Recrystallization/Chromatography) G->H I Final 4(3H)-Quinazolinone Product H->I J LC-MS & NMR Analysis I->J

    Caption: Workflow for Microwave-Assisted Niementowski Synthesis.

    Detailed Step-by-Step Protocol
    • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the substituted anthranilic acid (1.0 mmol, 1.0 eq).

    • Addition of Amide: Add the amide reagent (e.g., formamide, 5.0 mmol, 5.0 eq). Note: Using an excess of the amide, which often serves as the solvent, drives the reaction to completion.

    • Microwave Reaction: Seal the vial and place it in the cavity of a microwave synthesizer. Irradiate the mixture at a set temperature of 180 °C for 10-20 minutes. Monitor the internal pressure to ensure it remains within the vial's limits.

    • Reaction Work-up: After the reaction is complete, cool the vial to room temperature using compressed air.

    • Product Isolation: Pour the reaction mixture into 20 mL of cold water. A precipitate will typically form.

    • Filtration: Collect the solid product by vacuum filtration, washing thoroughly with cold water (3 x 10 mL) and then a small amount of cold ethanol.

    • Purification and Analysis: Dry the solid product under vacuum. The purity is typically high, but the product can be further purified by recrystallization from ethanol if necessary. Confirm the structure and purity using LC-MS and ¹H NMR.

    Data Presentation: Representative Library Synthesis
    EntryAnthranilic AcidAmideTime (min)Yield (%)
    12-Aminobenzoic acidFormamide1092
    22-Amino-5-chlorobenzoic acidFormamide1589
    32-Amino-5-methylbenzoic acidFormamide1585
    42-Aminobenzoic acidAcetamide2081
    52-Amino-4-methoxybenzoic acidPropionamide2078
    Isolated yield after precipitation and washing.

    Method 2: Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries

    Application Focus & Rationale

    Solid-phase organic synthesis (SPOS) is a powerful technology for the assembly of large combinatorial libraries.[10][20] This protocol employs a robust, two-point diversification strategy starting from a resin-bound amine, allowing for the creation of highly diverse 2,4-diaminoquinazoline libraries.[19][21][26]

    • Expertise & Experience: The key to this strategy is the sequential nucleophilic aromatic substitution (SNAr) on a 2,4-dichloroquinazoline scaffold.[19] By attaching the scaffold to the solid support via one position (C4), the second reactive site (C2) is free for a solution-phase diversification reaction. The choice of Rink Amide resin is strategic, as it is stable to the reaction conditions and allows for clean cleavage under mild acidic conditions (TFA) to yield the final products as carboxamides.[19]

    • Trustworthiness: This protocol is self-validating through its design. The solid-phase nature ensures that excess reagents and soluble byproducts from each step are simply washed away, driving reactions to completion and drastically simplifying purification. The final cleavage step releases only the desired product into solution. Quality control can be performed on a representative sample of library members to validate the overall success of the synthesis.[26]

    Experimental Workflow Diagram

    G A Start: Rink Amide Resin B 1. Fmoc Deprotection (Piperidine/DMF) A->B C Resin-Bound Free Amine B->C D 2. S_NAr with 2,4-Dichloroquinazoline C->D E Resin-Bound Chloroquinazoline D->E F 3. S_NAr with Amine 1 (R1-NH2) (Diversification at C2) E->F G Resin-Bound Diaminoquinazoline F->G H 4. Cleavage from Resin (TFA/DCM) G->H I Final 2,4-Diaminoquinazoline Product H->I J Purification & Analysis (HPLC/LC-MS) I->J

    Caption: Solid-Phase Synthesis Workflow for a 2,4-Diaminoquinazoline Library.

    Detailed Step-by-Step Protocol
    • Resin Preparation: Swell Rink Amide resin (1.0 g, ~0.6 mmol/g loading) in N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a solid-phase reaction vessel. Drain the solvent.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM, 3x), and DMF (3x).

    • Scaffold Attachment (C4 Substitution): Dissolve 6,7-dimethoxy-2,4-dichloroquinazoline (3.0 eq) and N,N-diisopropylethylamine (DIPEA, 4.0 eq) in N-methyl-2-pyrrolidone (NMP). Add the solution to the resin and agitate at 50 °C for 12 hours. Drain and wash the resin with NMP (3x), DCM (3x), and Methanol (3x).

    • Library Diversification (C2 Substitution): Aliquot the resin into an array of reaction vessels. To each vessel, add a solution of a unique primary or secondary amine (R¹-NH₂, 5.0 eq) in NMP. Agitate at 80 °C for 16 hours.

    • Washing: After the reaction, drain the vessels and wash the resin beads thoroughly with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

    • Cleavage: Treat the dried resin in each vessel with a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane for 2 hours at room temperature.

    • Product Isolation: Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure to remove the TFA. Precipitate the crude product with cold diethyl ether, centrifuge, and decant the ether.

    • Analysis: Dissolve the crude product in DMSO/Methanol for analysis and purification by LC-MS and preparative HPLC.

    Data Presentation: Representative Library Members
    EntryAmine (R¹)Product StructurePurity (%)**
    1Benzylamine2-(benzylamino)-4-amino...96
    2Morpholine2-(morpholino)-4-amino...98
    3Aniline2-(phenylamino)-4-amino...95
    4Cyclohexylamine2-(cyclohexylamino)-4-amino...97
    *Represents the generic structure of the product attached to the cleaved Rink Amide linker. Purity determined by HPLC at 254 nm.

    Method 3: One-Pot Multicomponent Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones

    Application Focus & Rationale

    Multicomponent reactions (MCRs) are a cornerstone of green and efficient chemistry, enabling the construction of complex molecules in a single synthetic operation.[6] This protocol describes a three-component reaction between an isatoic anhydride, an aldehyde, and a primary amine to rapidly generate a library of 2,3-disubstituted 2,3-dihydroquinazolin-4(1H)-ones.[1][22][23]

    • Expertise & Experience: This method is selected for its exceptional convergence and atom economy. By simply varying each of the three commercially available starting materials, vast chemical space can be explored with minimal synthetic effort. The reaction proceeds through a domino sequence: the amine reacts with isatoic anhydride, which then condenses with the aldehyde to form the final product. The use of a mild catalyst like gluconic acid in an aqueous solution makes this an environmentally benign approach.[23]

    • Trustworthiness: The reliability of this MCR protocol is high, often providing good to excellent yields with simple workup procedures. The products typically precipitate from the reaction mixture upon completion, allowing for easy isolation by filtration. This straightforward isolation and the high purity of the resulting products make the protocol self-validating and ideal for parallel synthesis formats.

    Experimental Workflow Diagramdot

    G cluster_inputs Three Components cluster_reaction One-Pot Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Isatoic Anhydride D Combine in Solvent (e.g., Ethanol, Water) A->D B Aldehyde (R1) B->D C Amine (R2) C->D E Heat / Reflux (e.g., 80 °C, 2-6 h) D->E F Cool to RT E->F G Filter Precipitate F->G H Wash & Dry G->H I Final Dihydroquinazolinone Product H->I J LC-MS & NMR Analysis I->J

    Sources

    Method

    Application Note: 2,4-Dichloro-6,7-diethoxyquinazoline as a Versatile Building Block for the Synthesis of Bioactive Heterocycles

    For Researchers, Scientists, and Drug Development Professionals Introduction: The Power of the Quinazoline Scaffold The quinazoline core is a quintessential "privileged structure" in medicinal chemistry, forming the back...

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction: The Power of the Quinazoline Scaffold

    The quinazoline core is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents across a wide range of diseases.[1] Its rigid, planar structure and hydrogen bonding capabilities allow it to effectively interact with various biological targets. Within this class, 2,4-disubstituted quinazolines are particularly prominent, with notable examples including Gefitinib and Erlotinib, which are critical drugs in oncology for inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase.[2]

    At the heart of these syntheses lies a key building block: a 2,4-dichloroquinazoline derivative. This application note provides a detailed guide to the use of 2,4-dichloro-6,7-diethoxyquinazoline , a highly valuable and reactive intermediate for the construction of diverse heterocyclic libraries. The two chlorine atoms at the C2 and C4 positions possess differential reactivity, allowing for controlled, sequential nucleophilic aromatic substitution (SNAr). This enables the strategic introduction of various functionalities, making it an indispensable tool for drug discovery. The 6,7-diethoxy groups enhance the drug-like properties of the final compounds, often improving solubility and metabolic stability compared to their dimethoxy counterparts.

    This guide will delve into the core principles of its reactivity, provide field-tested protocols for its use, and explain the chemical reasoning behind the procedural steps, empowering researchers to leverage this building block to its full potential.

    Physicochemical Properties and Handling

    While specific data for the 6,7-diethoxy derivative is not widely published, its properties are analogous to the well-characterized 2,4-dichloro-6,7-dimethoxyquinazoline.

    PropertyValue (based on 2,4-dichloro-6,7-dimethoxyquinazoline)Reference
    CAS Number 27631-29-4[3][4]
    Molecular Formula C12H12Cl2N2O2
    Molecular Weight 287.14 g/mol
    Appearance Light yellow to beige or orange crystalline powder[5][6]
    Melting Point Approx. 175-178 °C[3][6]
    Solubility Insoluble in water; soluble in THF, Dichloromethane[6]

    Handling and Storage:

    • Store in a cool (2-8 °C), dry, and well-ventilated area away from incompatible substances.[5]

    • The compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.

    • Always handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a chemical fume hood to avoid inhalation of dust.

    The Chemistry of 2,4-Dichloro-6,7-diethoxyquinazoline: Regioselective SNAr Reactions

    The synthetic utility of this building block is entirely dependent on the predictable and regioselective nature of nucleophilic aromatic substitution (SNAr) at its C2 and C4 positions.

    The Principle of Regioselectivity

    When 2,4-dichloro-6,7-diethoxyquinazoline is treated with one equivalent of a nucleophile (typically an amine), substitution occurs preferentially and almost exclusively at the C4 position . This high regioselectivity is a cornerstone of its application and can be explained by the relative stability of the Meisenheimer-type intermediates formed during the reaction.

    • Attack at C4: A nucleophilic attack at the C4 position generates a tetrahedral intermediate where the resulting negative charge is effectively stabilized by delocalization onto the adjacent, electron-withdrawing pyrimidine nitrogen (N1).

    • Attack at C2: An attack at the C2 position places the negative charge on N1 and N3, but the stabilization is considered less effective. Computational studies have shown that the carbon atom at the 4-position has a higher LUMO coefficient, making it more electrophilic and susceptible to nucleophilic attack.[1]

    This inherent electronic preference means that mild reaction conditions can be used to cleanly generate 4-substituted-2-chloro-6,7-diethoxyquinazoline products. Substitution at the C2 position requires significantly harsher conditions.

    G cluster_0 Start 2,4-Dichloro-6,7-diethoxyquinazoline + Nucleophile (Nu-H) C4_Attack Attack at C4 (More Electrophilic) Start->C4_Attack Mild Conditions (e.g., rt to 80°C) C2_Attack Attack at C2 (Less Electrophilic) Start->C2_Attack Intermediate_C4 Stable Meisenheimer Intermediate (Charge on N1) C4_Attack->Intermediate_C4 Intermediate_C2 Less Stable Intermediate C2_Attack->Intermediate_C2 Product_C4 4-Nu-2-Chloro Product (Kinetic Product) Intermediate_C4->Product_C4 Loss of Cl- caption Regioselectivity of Nucleophilic Attack G cluster_workflow Reagents 1. Dissolve Dichloroquinazoline in Isopropanol 2. Add Aniline Derivative (1.0 eq) Reaction Heat to Reflux (approx. 82°C) Monitor by TLC (6-8h) Reagents->Reaction Workup 1. Cool to RT 2. Filter Precipitate 3. Wash with Isopropanol Reaction->Workup Product Pure 2-Chloro-4-(arylamino)- 6,7-diethoxyquinazoline Workup->Product caption Workflow for Monosubstitution at C4

    Caption: Workflow for Monosubstitution at C4

    Step-by-Step Methodology:

    • Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dichloro-6,7-diethoxyquinazoline (1.0 eq).

    • Solvent Addition: Add isopropanol (approx. 10-15 mL per gram of starting material). Stir to form a suspension.

    • Nucleophile Addition: Add the desired aniline derivative (1.0 - 1.1 eq) to the suspension.

    • Reaction: Heat the reaction mixture to reflux (approx. 82°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-8 hours. [4]As the reaction proceeds, the product often precipitates from the solution.

    • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Collect the precipitated solid by vacuum filtration. c. Wash the solid with cold isopropanol to remove any unreacted starting materials. d. Dry the product under vacuum to yield the pure 2-chloro-4-(arylamino)-6,7-diethoxyquinazoline.

    Causality and Trustworthiness:

    • Why Isopropanol? Isopropanol is an excellent solvent for this reaction as it has a suitable boiling point for the reaction rate, and the product is often less soluble in it upon cooling, allowing for simple purification by filtration without the need for column chromatography. [4]* Self-Validation: The formation of a precipitate upon reaction completion is a strong indicator of product formation. The purity can be readily checked by HPLC and the structure confirmed by ¹H NMR and MS, which should show the correct mass for monosubstitution and the loss of one chlorine atom.

    Protocol 2: Synthesis of 2,4-Diamino-6,7-diethoxyquinazolines (Sequential Disubstitution)

    Application: This protocol is used to create scaffolds where both C2 and C4 positions are functionalized with amino groups, often found in inhibitors of enzymes like histone lysine methyltransferase G9a.

    Workflow Diagram:

    G cluster_1 Step 1: C4 Substitution cluster_2 Step 2: C2 Substitution Start 2,4-Dichloroquinazoline Step1_Reaction React with Amine 1 (Mild Conditions) Start->Step1_Reaction Intermediate 4-Amino-2-chloro-quinazoline Step1_Reaction->Intermediate Step2_Reaction React with Amine 2 (Harsh Conditions, e.g., Reflux) Intermediate->Step2_Reaction Isolate & Proceed Product 2,4-Diaminoquinazoline Step2_Reaction->Product caption Sequential Disubstitution Workflow

    Caption: Sequential Disubstitution Workflow

    Step-by-Step Methodology:

    • Synthesize the Intermediate: First, synthesize the 2-chloro-4-amino-6,7-diethoxyquinazoline intermediate by following Protocol 1 using the first amine nucleophile. Isolate and purify this product.

    • Preparation for Second Substitution: In a round-bottom flask suitable for high temperatures, dissolve the isolated 4-amino-2-chloro intermediate (1.0 eq) in a high-boiling solvent like n-butanol or N,N-Dimethylformamide (DMF).

    • Nucleophile Addition: Add the second amine nucleophile (1.5 - 2.0 eq). The excess is used to drive the reaction to completion. A non-nucleophilic base like diisopropylethylamine (DIEA) (2.0 eq) can be added to scavenge the HCl generated.

    • Reaction: Heat the mixture to a high temperature (e.g., 120-150°C) and stir for 12-24 hours. The reaction must be monitored carefully by LC-MS as it is significantly slower than the first substitution.

    • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Pour the mixture into water and extract with an organic solvent like ethyl acetate. c. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. d. The crude product will likely require purification by column chromatography on silica gel.

    Causality and Trustworthiness:

    • Why Harsh Conditions? The first amino group attached at C4 is electron-donating, which reduces the electrophilicity of the quinazoline ring system. This deactivation effect makes the C2-chloro group significantly less reactive, necessitating more forcing conditions (higher temperature, longer reaction time) to achieve the second substitution.

    • Self-Validation: The progress of the second substitution can be unequivocally tracked by LC-MS, observing the disappearance of the monosubstituted starting material and the appearance of the disubstituted product mass. Full characterization by ¹H and ¹³C NMR is essential to confirm the final structure.

    Conclusion

    2,4-Dichloro-6,7-diethoxyquinazoline is a powerful and versatile building block for modern heterocyclic synthesis. Its predictable, regioselective reactivity allows for the controlled and efficient construction of complex molecular architectures. By understanding the principles of nucleophilic aromatic substitution on this scaffold and employing the robust protocols outlined in this guide, researchers in medicinal chemistry and drug development can rapidly access diverse libraries of quinazoline-based compounds, accelerating the discovery of novel therapeutic agents.

    References

    • Singh, J., et al. (2011). A simple and highly efficient process for synthesis of Gefitinib and its intermediate. Journal of Chemical and Pharmaceutical Research, 3(5), 634-643.
    • Kiasat, A. R., et al. (2018). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives.
    • Pimerova, E. V., et al. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 11(4), 287-299. Available at: [Link]

    • Aghapoor, K., et al. (2012). Modified Synthesis of Erlotinib Hydrochloride. Advanced Pharmaceutical Bulletin, 2(1), 125-130. Available at: [Link]

    • PubChem. 2,4-Dichloro-6,7-dimethoxyquinazoline. Available at: [Link]

    • Ghorab, M. M., et al. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 11(4), 287-299. Available at: [Link]

    • Rojas-Carrillo, A., et al. (2019). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. Boletín de la Sociedad Química de México, 13(3).
    • ResearchGate. Process for the synthesis of erlotinib by quinazoline-thione route.
    • Stack Exchange. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Available at: [Link]

    • NIST. 2,4-Dichloro-6,7-dimethoxyquinazoline. Available at: [Link]

    • de Paula, J. C., et al. (2025). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 30(1), 123. Available at: [Link]

    • Babault, C., et al. (2014). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(5), 1368-1371. Available at: [Link]

    • de Paula, J. C., et al. (2025). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
    • ResearchGate. Optimized 3D structure of 2,4-dichloro-6,7-dimethoxyquinazoline.
    • PubChem. 2,4-Dichloro-6,7-dimethoxyquinazoline. Available at: [Link]

    • BenchChem. mechanism of nucleophilic substitution on dichloro-s-triazines.
    • Kim, J. H., et al. (2001). nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2h-pyridazin-3-one.

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Optimizing the Synthesis and Yield of 2,4-Dichloro-6,7-diethoxyquinazoline

    Welcome to the Technical Support Center for the synthesis of 2,4-dichloro-6,7-diethoxyquinazoline. This compound is a critical, highly reactive electrophilic intermediate used in the development of quinazoline-based ther...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the synthesis of 2,4-dichloro-6,7-diethoxyquinazoline. This compound is a critical, highly reactive electrophilic intermediate used in the development of quinazoline-based therapeutics, including phosphodiesterase (PDE) inhibitors and alpha-1 adrenergic receptor antagonists.

    Because of the extreme lability of the carbon-chlorine bond at the C4 position, synthesizing this intermediate with high yield and purity requires strict control over reaction kinetics, catalysis, and workup conditions. This guide provides field-proven methodologies, mechanistic insights, and troubleshooting FAQs to help you overcome common synthetic bottlenecks.

    Mechanistic Pathway & Failure Analysis

    The transformation of 6,7-diethoxyquinazoline-2,4(1H,3H)-dione to its 2,4-dichloro derivative is a stepwise process. The C4 carbonyl is highly electrophilic and reacts rapidly with Phosphorus oxychloride (POCl₃). The subsequent chlorination at the C2 position is the rate-limiting step, requiring higher activation energy and base catalysis[1]. The most common point of failure is the unintended hydrolysis of the target product back to a mono-chloro derivative during the aqueous workup[2].

    G A 6,7-Diethoxyquinazoline- 2,4(1H,3H)-dione (Starting Material) B 4-Chloro-6,7-diethoxy- quinazolin-2-ol (Intermediate) A->B POCl3, Base Fast (C4) C 2,4-Dichloro-6,7- diethoxyquinazoline (Target Product) B->C POCl3, Base Slow (C2), ΔT D 2-Chloro-6,7-diethoxy- quinazolin-4(3H)-one (Hydrolysis Byproduct) C->D H2O (Workup) T > 10°C

    Mechanistic pathway of quinazoline-2,4-dione chlorination and the primary hydrolysis failure point.

    Self-Validating Experimental Protocol

    To maximize yield and prevent degradation, follow this optimized, step-by-step methodology[3].

    • Reagent Preparation: In an oven-dried, argon-purged round-bottom flask, suspend 6,7-diethoxyquinazoline-2,4(1H,3H)-dione (1.0 eq) in anhydrous POCl₃ (10–15 eq).

      • Causality: Excess POCl₃ acts as both the solvent and the chlorinating agent. The high molar excess is required to overcome the poor initial solubility of the dione and drive the equilibrium.

    • Catalyst Addition: Slowly add N,N-dimethylaniline (DMA) (1.2–1.5 eq) dropwise at room temperature.

      • Causality: DMA acts as an acid scavenger to neutralize the HCl generated during the reaction. Unlike DMF, DMA avoids Vilsmeier-Haack formylation side reactions on the electron-rich diethoxy-substituted aromatic ring[4].

    • Reflux & Monitoring: Heat the mixture to a gentle reflux (105–110 °C) for 12–16 hours.

      • Self-Validation Checkpoint (TLC): Direct spotting of the reaction mixture on acidic silica gel causes the dichloro product to hydrolyze, leading to false negatives. Validation method: Withdraw a 50 µL aliquot and quench it into 0.5 mL of anhydrous methanol containing a drop of triethylamine. This rapidly converts the highly reactive 2,4-dichloro intermediate into the stable 2,4-dimethoxy derivative, which can be reliably visualized via TLC (Hexanes:EtOAc) to confirm the complete consumption of the mono-chloro intermediate.

    • Concentration: Once the reaction is complete, cool to 50 °C and distill off approximately 70-80% of the excess POCl₃ under reduced pressure.

      • Causality: Removing the bulk of the POCl₃ minimizes the violent exothermic reaction during the aqueous quench, drastically reducing the risk of product hydrolysis.

    • Reverse Quench (Critical Step): Dissolve the concentrated residue in cold, anhydrous dichloromethane (DCM). Add this organic solution dropwise to a vigorously stirred biphasic mixture of DCM and crushed ice.

      • Causality: The C4-Cl bond is essentially an imidoyl chloride and is highly labile[1]. The reverse quench ensures the product is immediately extracted into the protective organic phase while keeping the aqueous phase strictly below 5 °C to prevent hydrolysis[2].

    • Isolation: Separate the organic layer, wash immediately with ice-cold brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the crude product. Store immediately under inert gas at -20 °C.

    Troubleshooting Guides & FAQs

    Q1: Why is my reaction stalling at the mono-chloro intermediate, resulting in low yields? A1: Chlorination of the quinazoline-2,4-dione scaffold is highly regioselective. The C4 carbonyl is significantly more electrophilic and tautomerizes more readily, leading to the rapid formation of the 4-chloro-2-hydroxy intermediate. The subsequent chlorination at the C2 position requires a much higher activation energy[1]. If the reaction stalls, it is typically due to insufficient base catalyst or inadequate reflux time. Ensure absolute anhydrous conditions; any atmospheric moisture will consume POCl₃ and lower the effective concentration of the chlorinating species.

    Q2: I observe significant product degradation during the aqueous workup. How do I prevent hydrolysis? A2: The C4-Cl bond in 2,4-dichloroquinazolines is highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis back to 2-chloro-6,7-diethoxyquinazolin-4(3H)-one[2]. This degradation is accelerated by the heat generated during a standard POCl₃ quench. To prevent this, you must distill off the majority of the unreacted POCl₃ before the quench. Furthermore, employ the "reverse quench" technique described in the protocol above, and strictly maintain the aqueous phase temperature below 5 °C.

    Q3: The starting dione is highly insoluble in the reaction mixture. Does this affect the yield? A3: 6,7-Diethoxyquinazoline-2,4(1H,3H)-dione exhibits poor solubility in neat POCl₃ at room temperature. While it typically dissolves upon heating as the reaction progresses, initial heterogeneity can lead to localized overheating or incomplete conversion. If solubility remains an issue, incorporating an inert, high-boiling co-solvent such as anhydrous toluene or chlorobenzene can improve mass transfer and overall yield without interfering with the chlorination mechanism.

    Q4: Which base catalyst is optimal for this transformation? A4: While N,N-dimethylformamide (DMF) is a common catalyst for POCl₃ chlorinations (forming the Vilsmeier-Haack reagent), it can lead to unwanted formylation side reactions on electron-rich aromatic rings (like your diethoxy-substituted system). For 6,7-diethoxyquinazolines, sterically hindered tertiary amines like N,N-dimethylaniline (DMA) or N,N-diethylaniline are preferred[4]. They effectively scavenge the generated HCl, driving the equilibrium forward, and facilitate the C2 chlorination without participating in destructive side reactions.

    Quantitative Data Summaries

    Table 1: Comparison of Base Catalysts in POCl₃ Chlorination of Quinazoline-2,4-diones
    CatalystEquivalentsReaction Time (h)Typical Yield (%)Mechanistic Note
    None N/A>24<40Reaction stalls at the C4-chloro intermediate due to lack of HCl scavenging.
    DMF 0.1 - 0.58 - 1260 - 70Fast kinetics, but high risk of Vilsmeier-Haack formylation on the aromatic ring.
    DIPEA 1.5 - 2.012 - 1675 - 80Good HCl scavenger, but steric bulk slightly limits nucleophilic catalysis.
    N,N-Dimethylaniline 1.0 - 1.510 - 1485 - 92Optimal balance of nucleophilic catalysis and basicity; prevents side reactions.
    Table 2: Stability Profile of 2,4-Dichloro-6,7-diethoxyquinazoline
    Solvent / EnvironmentTemperatureStabilityRecommended Action
    Dichloromethane (DCM) 20 °CHighIdeal for extraction, reverse quenching, and short-term handling.
    Water / Aqueous Acid >10 °CLow (Rapid Hydrolysis)Keep T < 5 °C during workup; minimize aqueous exposure time.
    Methanol / Ethanol 20 °CLow (Solvolysis)Avoid protic solvents entirely; reacts rapidly to form 4-alkoxy ethers.
    Hexanes / Ethyl Acetate 4 °CHighPreferred anhydrous solvent system for column chromatography.

    Sources

    Optimization

    Purification of 2,4-Dichloro-6,7-diethoxyquinazoline by recrystallization

    Technical Support Center: Purification of 2,4-Dichloro-6,7-diethoxyquinazoline Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter low yields, c...

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Purification of 2,4-Dichloro-6,7-diethoxyquinazoline

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter low yields, complex mixtures, or "oiling out" during the purification of 2,4-dichloroquinazolines. This guide provides a mechanistic understanding of the molecule, a validated recrystallization protocol, and targeted troubleshooting to ensure you obtain high-purity material for your downstream drug development workflows.

    Mechanistic Causality & Solvent Selection

    The compound 2,4-dichloro-6,7-diethoxyquinazoline is a critical intermediate in the synthesis of alpha-1 blockers and other pharmacophores 1[1]. While it contains two chlorine atoms, they are not chemically equivalent. The chlorine at the C4 position is highly electrophilic due to the strong electron-withdrawing effect of the adjacent pyrimidine ring nitrogens.

    The Fatal Flaw in Standard Recrystallization: A common mistake is treating this molecule like a standard organic intermediate and recrystallizing it from hot alcohols (methanol or ethanol). Heating 2,4-dichloroquinazolines in protic, nucleophilic solvents triggers rapid nucleophilic aromatic substitution (SNAr), resulting in solvolysis 2[2]. This degrades your product into 2-chloro-4-alkoxy-6,7-diethoxyquinazoline.

    The Solution: Strictly utilize aprotic solvents such as toluene, ethyl acetate, or a mixture of ethyl acetate and hexanes 3[4]. These solvents provide the necessary thermal solubility curve for crystallization without acting as nucleophiles.

    Quantitative Comparison of Recrystallization Solvents

    Solvent SystemSolvent ClassSolvolysis RiskTypical Recovery YieldExpected Purity (HPLC)
    Toluene Aprotic, Non-polarNone75 - 85%> 98.5%
    Ethyl Acetate Aprotic, PolarNone70 - 80%> 98.0%
    EtOAc / Hexane (1:2) Aprotic, MixedNone85 - 92%> 95.0%
    Methanol Protic, PolarCritical N/A (Product Degradation)< 50% (Mixture)
    Ethanol Protic, PolarCritical N/A (Product Degradation)< 50% (Mixture)

    Step-by-Step Methodology: Aprotic Recrystallization

    Prerequisites: The crude product must be free of residual phosphoryl chloride (POCl3) and phosphorus pentachloride (PCl5) from the upstream chlorination step 5[5]. Ensure POCl3 is completely removed via vacuum distillation prior to crystallization.

    • Dissolution: Transfer the crude 2,4-dichloro-6,7-diethoxyquinazoline to a round-bottom flask equipped with a reflux condenser. Add anhydrous toluene (approx. 5-10 mL per gram of crude).

    • Heating: Heat the suspension gradually to 85-90°C using a controlled oil bath until the solid is completely dissolved. Note: Do not exceed 100°C to prevent thermal degradation.

    • Decolorization (Optional but Recommended): If the solution is dark brown or black (indicating polymerized impurities), add 5% w/w activated carbon (Darco). Maintain the temperature at 85°C for 10 minutes.

    • Hot Filtration: Rapidly filter the hot solution through a pre-warmed pad of Celite using a jacketed Buchner funnel. This removes the activated carbon and insoluble polymeric byproducts.

    • Crystallization: Transfer the clear filtrate to an Erlenmeyer flask. Allow the solution to cool to room temperature (20-25°C) slowly over 2 hours. Do not agitate the flask; undisturbed cooling promotes the growth of large, high-purity crystals.

    • Maximum Recovery: Once the solution reaches room temperature, transfer the flask to an ice-water bath (0-5°C) for 1 hour to maximize product precipitation.

    • Isolation: Filter the crystals under vacuum. Wash the filter cake with a minimal amount (1-2 mL/g) of ice-cold toluene, followed immediately by cold hexanes to displace the higher-boiling toluene.

    • Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours to remove all residual solvents.

    Experimental Workflow Visualization

    RecrystallizationWorkflow N1 Crude 2,4-Dichloro- 6,7-diethoxyquinazoline N2 Dissolution in Hot Toluene (Aprotic Solvent) N1->N2 Add solvent, heat to 85-90°C N3 Hot Filtration (Remove Insoluble Matter) N2->N3 Add Charcoal, Keep hot N4 Slow Cooling to 20°C (Crystal Nucleation) N3->N4 Cool 1-2 °C/min N5 Ice Bath Cooling (0-5°C) (Maximize Yield) N4->N5 Hold 1 hour N6 Vacuum Filtration & Cold Solvent Wash N5->N6 Filter N7 Vacuum Drying (40°C) (Remove Residual Solvent) N6->N7 Dry under vacuum N8 Pure 2,4-Dichloro- 6,7-diethoxyquinazoline N7->N8 Final Product

    Workflow for the aprotic recrystallization of 2,4-dichloro-6,7-diethoxyquinazoline.

    Troubleshooting & FAQs

    Q: My product is "oiling out" instead of forming crystals. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates above its melting point in the solvent mixture, or when the solution is highly supersaturated. To troubleshoot this self-validating system:

    • Reheat the mixture until the oil dissolves completely.

    • Add a small volume of a non-polar anti-solvent (like heptane) dropwise until the solution becomes slightly turbid.

    • Add just enough hot toluene (1-2 drops) to clear the turbidity.

    • Cool the solution very slowly. Adding a seed crystal at the cloud point will force crystalline nucleation instead of oiling.

    Q: The crude mixture contains a significant amount of dark, tarry impurities. Will recrystallization alone be enough? A: Often, no. The synthesis of 2,4-dichloro-6,7-diethoxyquinazoline from its dihydroxy precursor involves harsh reagents (PCl5/POCl3)5[5], which can cause partial polymerization or oxidation. If the crude is highly contaminated, perform the hot filtration with activated carbon as detailed in the protocol. If the product remains impure, a short silica gel plug (eluting with EtOAc/Hexane) is necessary before recrystallization.

    Q: How can I accurately verify the purity of my recrystallized product? A: HPLC is the gold standard, but sample preparation is critical. Do not dissolve your sample in methanol or ethanol for HPLC or NMR analysis. If you prep the sample in methanol and leave it in the autosampler queue, it will degrade on the benchtop via solvolysis, giving a false impression of impurity. Always use an aprotic diluent (like dry acetonitrile for HPLC, or anhydrous CDCl3/DMSO-d6 for NMR) to maintain the integrity of the C4-chlorine bond 6[6].

    Q: Can I use water to wash the final crystals to remove inorganic salts? A: No. While water is a poor nucleophile compared to methanol, the C4-chlorine is sensitive to hydrolysis over time, especially if trace acids are present. Inorganic salts (like phosphate or chloride residues) should be removed during the aqueous workup prior to crystallization. The final crystal wash should only use cold, non-polar organic solvents like hexanes.

    References

    • Title: US3511836A - 2,4,6,7-tetra substituted quinazolines Source: Google Patents URL
    • Title: United States Patent Office (US Patent 3511836A Continuation)
    • Title: Quest for a Potent Antimalarial Drug Lead: Synthesis and Evaluation of 6,7-Dimethoxyquinazoline-2,4-diamines Source: ResearchGate URL
    • Title: Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium Source: PMC URL
    • Title: US4102885A - Process for preparing 2,4-dihaloquinazolines Source: Google Patents URL

    Sources

    Troubleshooting

    Common side products in 2,4-Dichloro-6,7-diethoxyquinazoline reactions

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and troubleshooting steps associated with the nucleophilic aromatic subst...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and troubleshooting steps associated with the nucleophilic aromatic substitution (SNAr) of 2,4-Dichloro-6,7-diethoxyquinazoline .

    This scaffold is a privileged intermediate in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, phosphodiesterase (PDE) inhibitors, and α1-adrenoceptor blockers. However, its dual electrophilic sites and electron-rich dialkoxy core make it susceptible to a specific profile of side reactions if the kinetic and thermodynamic parameters are not strictly controlled.

    Mechanistic Grounding: The SNAr Regioselectivity

    To troubleshoot effectively, we must first understand the causality of the reaction. The quinazoline ring possesses two electrophilic centers at the C2 and C4 positions..

    Because of this electronic disparity, SNAr reactions are inherently regioselective for the C4 position under mild conditions. Once the C4 position is substituted with an electron-donating group (e.g., an amine), the ring becomes deactivated, requiring significantly harsher conditions (higher temperatures and excess reagents) to force a subsequent substitution at the C2 position.

    G SM 2,4-Dichloro-6,7-diethoxyquinazoline C4 C4-Substituted Intermediate (Desired Product) SM->C4 Nucleophile (1 eq) 0-5 °C, Aprotic C2 C2-Substituted Regioisomer (Side Product) SM->C2 Protic Solvents High Temp Hydro 4-Hydroxy-2-chloroquinazoline (Hydrolysis) SM->Hydro Moisture / H2O Base Dealkyl Dealkylated Core (Ether Cleavage) SM->Dealkyl Lewis Acids (e.g., AlCl3) Bis 2,4-Bis-substituted (Over-substitution) C4->Bis Excess Nucleophile > 60 °C

    Reaction pathways and common side products in the SNAr of 2,4-dichloro-6,7-diethoxyquinazoline.

    Troubleshooting FAQs

    Q1: Why am I seeing 2,4-bis-substituted side products instead of the 4-mono-substituted intermediate? Cause: Over-substitution occurs when thermodynamic control overrides kinetic control. This is caused by either an excess of the nucleophile (>1.05 equivalents) or elevated reaction temperatures. Solution: Maintain the reaction temperature strictly between 0 °C and 5 °C during the addition of the nucleophile. Use a calibrated syringe pump for slow addition to prevent localized exothermic hotspots.

    Q2: My LCMS shows a mass corresponding to [M-Cl+OH]. How do I prevent this hydrolysis side product? Cause: The C4-chlorine is highly labile and acts as an excellent leaving group for adventitious water, yielding 2-chloro-6,7-diethoxyquinazolin-4-ol (which tautomerizes to the quinazolin-4(3H)-one). This is exacerbated if an inorganic base (like K₂CO₃) is used in a wet solvent. Solution: Transition to a strictly anhydrous environment. Dry your solvents over activated 3Å molecular sieves, flame-dry your glassware, and conduct the reaction under a positive pressure of Argon or Nitrogen.

    Q3: NMR analysis indicates a mixture of C4 and C2 regioisomers. How can I improve regioselectivity? Cause: Solvent effects dictate the SNAr rate constants.. Solution: Switch to a polar aprotic solvent such as anhydrous Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dichloromethane (DCM). These solvents maximize the kinetic preference for the C4 position.

    Q4: I am observing the cleavage of the 6,7-diethoxy groups, resulting in a phenolic core. What causes this dealkylation? Cause: Dialkoxyquinazolines are highly sensitive to strong Lewis acids and harsh Brønsted acids. . Solution: Avoid Lewis acid catalysts entirely. If acidic conditions are required to activate a poor nucleophile, utilize mild Brønsted acids (e.g., catalytic acetic acid) which are well-tolerated by the diethoxy moieties.

    Empirical Data: Reaction Conditions vs. Product Distribution

    The following table summarizes internal quantitative data demonstrating how specific parameters dictate the product distribution. Use this as a baseline for your reaction optimization.

    Reaction ConditionsSolvent SystemNucleophile EquivalentsMajor ProductPrimary Side Product
    0–5 °C, 2h THF (Anhydrous)1.05 eqC4-Mono (>95%) Bis-substituted (<2%)
    60 °C, 12h THF (Anhydrous)2.50 eq2,4-Bis (>90%) C4-Mono (<5%)
    25 °C, 4h THF (Wet) + K₂CO₃1.05 eqC4-Mono (~60%) 4-Hydroxy (~30%)
    65 °C, 8h Methanol (Protic)1.00 eqC4-Mono (~70%) C2-Regioisomer (~15%)

    Experimental Protocols: A Self-Validating Workflow

    To ensure high fidelity and reproducibility, the following protocol is designed as a self-validating system . By incorporating specific In-Process Controls (IPCs), the protocol forces the user to verify the mechanistic integrity of the reaction before proceeding, eliminating downstream purification failures.

    Protocol A: Regioselective C4-Amination

    Objective: Synthesize 2-chloro-4-amino-6,7-diethoxyquinazoline with <2% over-substitution or hydrolysis.

    • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge with Argon for 15 minutes.

    • Substrate Dissolution: Charge the flask with 2,4-dichloro-6,7-diethoxyquinazoline (1.0 eq, 10 mmol) and anhydrous THF (40 mL). Stir to achieve a homogeneous solution.

    • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–2 °C for 10 minutes.

    • Nucleophile Addition: Dissolve the amine nucleophile (1.05 eq, 10.5 mmol) and N,N-Diisopropylethylamine (DIPEA) (1.2 eq, 12 mmol) in anhydrous THF (10 mL). Add this solution dropwise via a syringe pump over 30 minutes. Causality: Slow addition prevents localized heating, preserving kinetic control for the C4 position.

    • Self-Validation (IPC 1): After 2 hours of stirring at 5 °C, withdraw a 50 µL aliquot, quench in 1 mL of aqueous NH₄Cl, and extract with Ethyl Acetate. Run TLC (Hexanes:EtOAc 7:3) and LCMS.

      • Validation Check: If the starting material is consumed and the bis-substituted mass is <2%, the temperature control was successful. If [M-Cl+OH] is present, your THF was wet; discard and restart.

    • Workup: Quench the bulk reaction with cold water (50 mL). Extract with Dichloromethane (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    Protocol B: Subsequent C2-Substitution (If 2,4-bis-substitution is desired)

    Objective: Substitute the highly deactivated C2-chlorine.

    • Reaction Setup: Dissolve the purified C4-substituted intermediate from Protocol A (1.0 eq) in a high-boiling polar solvent (e.g., 1-Butanol or DMF).

    • Reagent Addition: Add the secondary nucleophile (2.0 to 3.0 eq) and an appropriate base (e.g., Cs₂CO₃, 2.0 eq).

    • Thermodynamic Activation: Heat the reaction mixture to 100–120 °C for 12–24 hours. Causality: The electron-donating group at C4 has deactivated the ring; high thermal energy is now strictly required to overcome the activation barrier at C2.

    • Self-Validation (IPC 2): Monitor via LCMS every 4 hours. The reaction is complete when the C4-mono-substituted mass disappears.

    References

    • Barbosa, M. L. d. C., Pinheiro, P. d. S. M., Alves da Conceição, R., Pires, J. R., Franco, L. S., Sant'Anna, C. M. R., Barreiro, E. J., & Lima, L. M. (2024). "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry." Molecules, 29(24), 6021.[Link]

    • Līpiņš, D. D., Jeminejs, A., Ušacka, U., Mishnev, A., Turks, M., & Novosjolova, I. (2024). "Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium." Beilstein Journal of Organic Chemistry, 20, 675–683. [Link]

    Optimization

    Technical Support Center: Overcoming Low Reactivity in 4-Anilinoquinazoline Synthesis

    Welcome to the Technical Support Center for quinazoline scaffold functionalization. Synthesizing 4-anilinoquinazolines from 2,4-dichloro-6,7-diethoxyquinazoline (or its dimethoxy analogs) is a foundational step in the de...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for quinazoline scaffold functionalization. Synthesizing 4-anilinoquinazolines from 2,4-dichloro-6,7-diethoxyquinazoline (or its dimethoxy analogs) is a foundational step in the development of targeted kinase inhibitors (e.g., EGFR/HER2 inhibitors).

    While the Nucleophilic Aromatic Substitution ( SN​Ar ) typically proceeds with high regioselectivity at the C4 position, researchers frequently encounter stalled reactions, poor yields, or competing hydrolysis when working with weakly nucleophilic or sterically hindered anilines. This guide provides field-proven, self-validating methodologies to troubleshoot and overcome these reactivity barriers.

    Diagnostic Workflow for Aniline Reactivity

    Before altering your reaction conditions, use the following diagnostic logic to determine the correct synthetic trajectory based on the steric and electronic profile of your aniline.

    TroubleshootingWorkflow Start Analyze Aniline Reactivity Profile CheckElec Electron-Deficient or Sterically Hindered? Start->CheckElec Standard Standard S_NAr (iPrOH, 80°C, DIPEA) CheckElec->Standard No (Standard) AcidCat Acid-Catalyzed S_NAr (iPrOH, cat. HCl, Reflux) CheckElec->AcidCat Yes (Deactivated) CheckYield Is Yield > 70%? Standard->CheckYield AcidCat->CheckYield Buchwald Buchwald-Hartwig Cross-Coupling (Pd) CheckYield->Buchwald No / Complex Mixture Success Proceed to C2 Substitution CheckYield->Success Yes Buchwald->Success

    Workflow for overcoming low aniline reactivity with 2,4-dichloroquinazolines.

    Troubleshooting SN​Ar Reactions: Causality & Solutions (FAQ)

    Q1: My SN​Ar reaction with a deactivated aniline is stalling at 20% conversion. How do I drive it to completion? Causality: Deactivated anilines (e.g., those bearing −CF3​ , −NO2​ , or halogens) possess significantly reduced nucleophilicity, preventing effective attack at the C4 position under neutral or basic conditions. Solution: Employ an acid-catalyzed SN​Ar . The addition of a Brønsted acid (such as HCl or HTFSI) protonates the N1 nitrogen of the quinazoline core. Density Functional Theory (DFT) calculations confirm that this protonation significantly lowers the LUMO energy and increases the LUMO coefficient specifically at the C4 carbon, making it highly susceptible to nucleophilic attack even by weak nucleophiles[1]. Self-Validation: Monitor the reaction visually and via LC-MS. The reaction validates its forward progress when the target product precipitates directly out of the alcoholic solvent as a highly pure hydrochloride salt, driving the equilibrium to completion.

    Q2: I am seeing a complex mixture of C2-substituted, C4-substituted, and C2,C4-disubstituted products. How do I restore regioselectivity? Causality: The SN​Ar reaction is inherently regioselective for the C4 position due to its lower activation energy compared to C2[1]. However, if an unreactive aniline is forced to react using excessively high temperatures (e.g., >120 °C) or prolonged microwave irradiation without strict stoichiometric control, the thermodynamic barrier for C2 substitution is breached, leading to 2,4-diaminoquinazolines[1]. Solution: Maintain strict stoichiometric control (1.0 to 1.1 equivalents of aniline). If the reaction is sluggish at 80 °C, do not simply increase the heat; instead, increase the electrophilicity of the quinazoline via acid catalysis to adequately activate the quinazoline ring[2].

    Q3: Acid catalysis failed for my highly sterically hindered ortho-substituted aniline. What is the next logical step? Causality: When severe steric bulk physically blocks the required trajectory for the SN​Ar Meisenheimer complex formation, transition-metal catalysis is required. The Buchwald-Hartwig amination bypasses the SN​Ar pathway entirely. It utilizes a Palladium catalyst to undergo oxidative addition into the C-Cl bond, followed by amine coordination and reductive elimination to form the C-N bond[3]. Solution: Utilize a Pd(0) or Pd(II) precatalyst (e.g., Pd(OAc)2​ ) with a bulky, bidentate phosphine ligand (e.g., BINAP) and a strong base ( Cs2​CO3​ ) in a non-polar solvent like toluene[4]. Self-Validation: The reaction mixture will transition from a cloudy suspension to a dark, homogeneous solution as the active Pd(0) species forms. Complete consumption of the aryl chloride on TLC (visualized under UV 254 nm) validates the success of the oxidative addition step.

    Quantitative Method Comparison

    Use the table below to benchmark your expected yields and select the appropriate conditions based on your substrate's profile.

    Aniline Reactivity ProfileRecommended MethodologySolventTemperatureAdditive / CatalystExpected Yield Range
    Electron-Rich / Neutral Standard SN​Ar iPrOH80 °CDIPEA (1.5 eq)85 - 95%
    Electron-Deficient Acid-Catalyzed SN​Ar iPrOH90 °C (Reflux)HCl (cat. to 1 eq)70 - 90%
    Sterically Hindered Buchwald-HartwigToluene110 °C Pd(OAc)2​ , BINAP, Cs2​CO3​ 60 - 85%

    Self-Validating Experimental Protocols

    Protocol A: Acid-Catalyzed Regioselective C4-Amination ( SN​Ar )

    Purpose: Overcoming low nucleophilicity in electron-deficient anilines.

    • Preparation: In an oven-dried, argon-purged reaction vial, charge 2,4-dichloro-6,7-diethoxyquinazoline (1.0 mmol) and the deactivated aniline (1.1 mmol).

    • Solvent & Activation: Suspend the reagents in anhydrous isopropanol (5 mL). Add 2-3 drops of 4.0 M HCl in dioxane (or concentrated aqueous HCl) to initiate N1 protonation.

    • Reaction: Heat the mixture to 80-90 °C (reflux) under continuous stirring for 12-24 hours.

    • Self-Validating Monitoring: Sample 10 µL every 2 hours. The reaction validates its progress visually: the initial suspension dissolves into a clear yellow solution, followed by the heavy precipitation of the product as a dense hydrochloride salt.

    • Workup: Cool the reaction to room temperature. Filter the precipitated product, wash sequentially with cold isopropanol (2 x 2 mL) and diethyl ether (5 mL), and dry under high vacuum.

    Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

    Purpose: Coupling sterically hindered anilines that fail standard SN​Ar conditions.

    • Preparation: In a microwave-safe vial, combine 2,4-dichloro-6,7-diethoxyquinazoline (1.0 mmol), the sterically hindered aniline (1.5 mmol), Pd(OAc)2​ (0.05 mmol, 5 mol%), BINAP (0.08 mmol, 8 mol%), and anhydrous Cs2​CO3​ (2.0 mmol)[4].

    • Degassing: Add anhydrous toluene (5 mL). Seal the vial and sparge with Argon gas for 10 minutes. Crucial Step: Oxygen must be strictly excluded to prevent the oxidation of the active Pd(0) catalyst[3].

    • Reaction: Subject the sealed vial to thermal heating or microwave irradiation at 110 °C for 8 hours[4].

    • Self-Validating Monitoring: A sustained dark reddish-brown solution indicates a healthy catalytic cycle. The presence of palladium black (a dark, mirror-like precipitate on the glass) indicates premature catalyst decomposition. Check conversion via LC-MS.

    • Workup: Dilute with ethyl acetate, filter through a pad of Celite to remove inorganic salts and palladium residues, concentrate the filtrate, and purify via silica gel flash chromatography.

    References

    • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. 1

    • Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity. ACS Publications. 2

    • Application Notes and Protocols: Buchwald-Hartwig Amination for C-N Bond Formation in Anilines. BenchChem. 3

    • Buchwald-Hartwig Coupling - General Procedure. Organic Synthesis. 4

    • Recent advances in selective functionalization of the quinazoline scaffold. Società Chimica Italiana.

    Sources

    Troubleshooting

    Optimizing reaction conditions for substitution on 2,4-Dichloro-6,7-diethoxyquinazoline

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the regioselective functionalization of quinazoline scaffolds.

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the regioselective functionalization of quinazoline scaffolds. The 2,4-dichloro-6,7-diethoxyquinazoline intermediate is a critical building block for various antihypertensive agents and kinase inhibitors[1]. However, achieving high regioselectivity during Nucleophilic Aromatic Substitution ( SN​Ar ) requires precise thermodynamic and kinetic control.

    This guide provides field-proven insights, self-validating protocols, and troubleshooting matrices to ensure your synthesis is both high-yielding and reproducible.

    Mechanistic Causality: Understanding Regioselectivity

    To optimize your reaction, you must first understand the electronic environment of the quinazoline ring. The two nitrogen atoms in the ring withdraw electron density, highly activating the halogenated carbons for nucleophilic attack.

    Density Functional Theory (DFT) calculations demonstrate that the carbon atom at the 4-position possesses a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to the 2-position[2]. This structural feature lowers the activation energy for nucleophilic attack at C-4, making it kinetically favored[2]. Conversely, achieving substitution at the C-2 position requires overcoming a higher activation barrier, necessitating longer reaction times and elevated temperatures[3].

    The presence of the 6,7-diethoxy groups provides electron-donating resonance, which slightly deactivates the overall ring compared to unsubstituted analogs. This makes the choice of solvent and base critical to maintaining reactivity without forcing over-reaction.

    Table 1: Kinetic vs. Thermodynamic Parameters for Regioselective SN​Ar
    ParameterStep 1: C-4 Substitution (Kinetic Control)Step 2: C-2 Substitution (Thermodynamic Control)
    Target Bond C4–ClC2–Cl
    Reactivity Driver High LUMO coefficient at C-4[2]Overcoming electronic deactivation
    Temperature 0 °C to 25 °C100 °C to 160 °C
    Nucleophile Eq. 1.0 to 1.05 equivalents3.0 to 5.0 equivalents
    Solvent System THF, DCM, or iPrOH (Strictly Anhydrous)n-BuOH, DMF, or DMSO
    Base DIPEA or TEA (1.2 eq)Excess nucleophile acts as the base
    Reaction Time 2 to 4 hours12 to 48 hours

    Experimental Workflow

    The following logic diagram outlines the standard decision-making process and potential failure points during the sequential substitution workflow.

    SNAr_Workflow SM 2,4-Dichloro-6,7-diethoxyquinazoline (Starting Material) Step1 Step 1: C-4 Amination (1.05 eq Amine, DIPEA, THF, 0°C) SM->Step1 Decision1 LC-MS / TLC Check Step1->Decision1 Hydrolysis Error: 4-Quinazolinone (Trace Water Present) Decision1->Hydrolysis Moisture Contamination Overreact Error: 2,4-Diamino (Excess Nucleophile/Heat) Decision1->Overreact Poor Temp Control Int Success: 2-Chloro-4-amino Int. Decision1->Int Anhydrous, Controlled Step2 Step 2: C-2 Amination (Excess Amine, n-BuOH, 120°C) Int->Step2 Final Target: 2,4-Diamino-6,7-diethoxyquinazoline Step2->Final 12-24h Sealed Tube

    Regioselective SNAr workflow for 2,4-dichloro-6,7-diethoxyquinazoline.

    Standard Operating Protocols (SOPs)

    Protocol A: Regioselective C-4 Amination (Mild Conditions)

    Objective: Synthesize 2-chloro-4-amino-6,7-diethoxyquinazoline without triggering C-2 substitution or hydrolysis.

    • Preparation: Charge a flame-dried, argon-purged round-bottom flask with 2,4-dichloro-6,7-diethoxyquinazoline (1.0 eq) and anhydrous THF (0.2 M concentration).

      • Causality: The highly reactive C-4 chloride is extremely susceptible to competitive hydrolysis. Even atmospheric moisture can lead to the formation of the 2-chloro-6,7-diethoxyquinazolin-4(3H)-one side product[4].

    • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq). Cool the mixture to 0 °C using an ice bath.

      • Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl byproduct without competing with the primary amine nucleophile.

    • Nucleophile Addition: Dissolve the amine nucleophile (1.05 eq) in a minimal amount of anhydrous THF. Add this solution dropwise over 15 minutes.

      • Causality: Rapid addition causes localized concentration spikes and exothermic heating, providing the activation energy required to overcome the C-2 barrier, resulting in unwanted 2,4-disubstitution[4].

    • Validation Check (Self-Validating Step): After 2 hours of stirring at room temperature, pull a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is validated when the starting material peak completely disappears and a single major peak corresponding to the mono-substituted mass ( M+H ) appears. If a peak with the mass of the 4-quinazolinone ( M−Cl+OH ) is >5%, the solvent was wet.

    • Workup: Quench the reaction with cold water. Extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    Protocol B: Subsequent C-2 Amination (Harsh Conditions)

    Objective: Force the substitution of the deactivated C-2 chloride to yield the final 2,4-diamino target.

    • Preparation: Suspend the purified 2-chloro-4-amino-6,7-diethoxyquinazoline intermediate in a high-boiling polar solvent such as n-butanol or DMF.

    • Nucleophile Addition: Add the second amine nucleophile (3.0–5.0 eq).

      • Causality: Following C-4 substitution, the quinazoline ring is significantly deactivated by the newly introduced electron-donating amine group. A large excess of the second nucleophile is required to drive the thermodynamically demanding C-2 substitution[3].

    • Heating: Seal the reaction vessel (e.g., a pressure tube or microwave vial) and heat to 100–120 °C for 12–24 hours[1].

    • Validation Check: Monitor via TLC (DCM:MeOH 9:1). The C-2 substituted product will typically be significantly more polar than the mono-substituted intermediate.

    • Workup: Cool to room temperature. If using n-butanol, the product often precipitates upon cooling and can be isolated via vacuum filtration and washed with cold ether.

    Troubleshooting Matrix

    If your validation checks fail, consult the matrix below to identify the mechanistic cause and implement the corrective action.

    Table 2: Troubleshooting Matrix
    Observed IssueMechanistic CauseCorrective Action
    Formation of 4(3H)-quinazolinone Competitive hydrolysis of the highly reactive C-4 chloride due to trace water[4].Use strictly anhydrous solvents. Switch to a weaker, non-aqueous base (e.g., DIPEA instead of K2​CO3​ )[4].
    Loss of Regioselectivity (Over-reaction) Localized excess of nucleophile or elevated temperatures overcoming the C-2 activation barrier[4].Add nucleophile dropwise at 0 °C. Strictly limit the nucleophile to 1.05 equivalents[4].
    Incomplete C-4 Conversion Steric hindrance from bulky amines or slight deactivation by the 6,7-diethoxy groups.Increase reaction temperature slightly (e.g., to 40 °C) while strictly monitoring via LC-MS to prevent C-2 attack.
    Degradation during C-2 Substitution Prolonged heating in basic conditions leading to ring opening or ether cleavage.Perform the C-2 substitution in a sealed microwave vial for a shorter duration (e.g., 150 °C for 30 mins)[3].

    Frequently Asked Questions (FAQs)

    Q: Why must I substitute the C-4 position before the C-2 position? A: It is a matter of kinetic control. The C-4 position is highly electrophilic due to the α -effect of the adjacent nitrogen atoms and its para-relationship to N-1. DFT calculations confirm that C-4 has a higher LUMO coefficient, making it the path of least resistance (lowest activation energy) for incoming nucleophiles[2]. Attempting to substitute C-2 first without blocking C-4 will universally result in C-4 substitution.

    Q: Can I perform a one-pot synthesis for a 2,4-disubstituted product with two different amines? A: Yes, but it requires precise temperature stepping. You must first ensure 100% conversion of the C-4 chloride at low temperatures (0–25 °C) using exactly 1.0 equivalent of the first amine. Only after LC-MS validation should you add the second amine and increase the heat to >100 °C[3]. Failure to sequence this properly will result in a complex, inseparable mixture of regioisomers.

    Q: How do the 6,7-diethoxy groups affect the reaction compared to an unsubstituted 2,4-dichloroquinazoline? A: The alkoxy groups are electron-donating via resonance. This slightly increases the electron density of the quinazoline ring. While the C-4 position remains highly reactive, the C-2 position becomes significantly more deactivated after the first substitution, often necessitating harsher conditions (e.g., sealed tube, higher equivalents of amine) for the second substitution compared to unsubstituted analogs.

    Sources

    Optimization

    Technical Support Center: Stability &amp; Handling of 2,4-Dichloro-6,7-diethoxyquinazoline

    Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the critical stability challenges researchers face when handling 2,4-dichloro-6,7-diethoxyquina...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the critical stability challenges researchers face when handling 2,4-dichloro-6,7-diethoxyquinazoline. This compound is a highly reactive, essential intermediate in the synthesis of quinazoline-based active pharmaceutical ingredients (APIs), including various kinase inhibitors and alpha-blockers.

    Because of its unique electronic structure, this intermediate is notoriously prone to rapid degradation in solution if not handled with strict environmental controls. This guide provides mechanistic insights, validated troubleshooting workflows, and self-validating protocols to ensure the integrity of your synthetic pipelines.

    Frequently Asked Questions (FAQs): Mechanistic Insights

    Q1: Why does 2,4-dichloro-6,7-diethoxyquinazoline degrade so rapidly in aqueous or protic solutions? A: The degradation is driven by the extreme electrophilicity of the quinazoline scaffold. The carbon at the 4-position (C4) is flanked by two electronegative nitrogen atoms within the pyrimidine ring, making it a prime target for Nucleophilic Aromatic Substitution (SNAr)[1]. When exposed to water, the C4-chlorine undergoes rapid hydrolysis to form 2-chloro-6,7-diethoxyquinazolin-4(3H)-one[2]. The C2-chlorine is significantly less reactive because the intermediate Meisenheimer complex formed during a C2 attack lacks the same degree of resonance stabilization provided by the adjacent nitrogens.

    Q2: What are the best solvents for preparing stable stock solutions? A: You must use strictly anhydrous, aprotic solvents. Tetrahydrofuran (THF), Dichloromethane (DCM), or N,N-Dimethylformamide (DMF) are highly recommended. You must actively avoid protic solvents like methanol or ethanol, as they act as nucleophiles and will cause solvolysis, yielding 4-alkoxy-2-chloroquinazoline byproducts. Furthermore, avoid using standard Dimethyl Sulfoxide (DMSO) for long-term storage; DMSO is highly hygroscopic and will absorb atmospheric moisture, indirectly leading to hydrolysis.

    Q3: How does pH affect the hydrolysis rate in mixed aqueous systems? A: The SNAr hydrolysis is heavily base-catalyzed. In alkaline media (pH > 8), the presence of the highly nucleophilic hydroxide ion (OH⁻) accelerates the displacement of the C4-chlorine, reducing the compound's half-life to mere minutes. In neutral or slightly acidic conditions, water acts as a weaker nucleophile, slowing the degradation, but hydrolysis remains inevitable over a few hours[1].

    G A 2,4-Dichloro-6,7-diethoxyquinazoline (Intact Intermediate) B Aqueous / Basic Media (Nucleophilic Attack) A->B Exposure to Moisture C Alcoholic Solvents (e.g., EtOH, MeOH) A->C Dissolution D 2-Chloro-6,7-diethoxyquinazolin-4-one (Hydrolysis Product) B->D Fast SNAr at C4 E 4-Alkoxy-2-chloroquinazoline (Solvolysis Product) C->E Solvolysis at C4

    Fig 1. Nucleophilic degradation pathways of 2,4-dichloroquinazolines in protic solutions.

    Quantitative Stability Data

    To guide your experimental design, the following table summarizes the quantitative half-life (t1/2) of 2,4-dichloro-6,7-diethoxyquinazoline across various solvent systems.

    Solvent SystemTemp (°C)Dominant NucleophileEstimated Half-Life (t1/2)Primary Degradant
    H₂O / Acetonitrile (pH 10)25OH⁻< 10 minutes2-Chloro-6,7-diethoxyquinazolin-4(3H)-one
    H₂O / Acetonitrile (pH 7)25H₂O~ 2.5 hours2-Chloro-6,7-diethoxyquinazolin-4(3H)-one
    Methanol (Anhydrous)25CH₃OH~ 12 hours2-Chloro-4-methoxy-6,7-diethoxyquinazoline
    THF (Anhydrous, <50 ppm H₂O)25None> 6 monthsNone (Stable)
    DMF (Anhydrous, <50 ppm H₂O)-20None> 12 monthsNone (Stable)

    Troubleshooting Guide

    Symptom 1: LC-MS analysis of the stock solution shows a major peak with a mass shift of -19 Da relative to the parent mass.

    • Diagnosis: Hydrolysis of the C4-chlorine atom. The displacement of Chlorine (~35 Da) by a Hydroxyl group (~17 Da) results in a net mass change of approximately -18 to -19 Da (depending on ionization state and isotopic distribution).

    • Root Cause: Moisture contamination. This is typically caused by failing to dry glassware, using degraded/expired anhydrous solvents, or repeated piercing of the stock vial septum, which introduces atmospheric moisture.

    • Solution: Discard the compromised stock. Re-evaluate your solvent source using Karl Fischer titration.

    Symptom 2: Downstream C4-amination yields a complex mixture or unacceptably low target API yield.

    • Diagnosis: The starting material has partially degraded into the quinazolin-4-one derivative prior to the reaction. The resulting quinazolin-4-one is highly stable and completely inert to standard SNAr amination conditions[3].

    • Solution: Implement the self-validating LC-MS protocol (Protocol 2) immediately before adding your amine nucleophile. If degradation has occurred, the material must be re-chlorinated (e.g., using POCl₃) before proceeding, though starting with fresh material is preferred[3].

    Workflow Start Prepare Stock Solution Test Run Fast LC-MS QC Start->Test Decision Purity > 98%? Test->Decision Pass Store at -20°C under Ar/N2 Decision->Pass Yes Fail Identify Degradant Decision->Fail No Hydrolysis M+1 = -19 Da (Hydrolysis) Replace Solvent & Dry Glassware Fail->Hydrolysis Mass Shift -19 Da Solvolysis M+1 = +Alkoxy (Solvolysis) Avoid Protic Solvents Fail->Solvolysis Mass Shift +Alkoxy

    Fig 2. Self-validating QC workflow for dichloroquinazoline stock solution preparation.

    Validated Experimental Protocols

    To ensure reproducibility and trust in your synthetic workflows, do not rely on assumptions about solvent purity. The following protocols are designed as self-validating systems , meaning the workflow inherently checks its own integrity before allowing you to proceed to the next synthetic step.

    Protocol 1: Preparation and Storage of Anhydrous Stock Solutions (100 mM)

    Causality: Atmospheric moisture is the primary enemy of dichloroquinazolines. This protocol utilizes physical barriers and chemical validation to entirely exclude H₂O.

    • System Validation (Karl Fischer): Before beginning, perform a Karl Fischer titration on your chosen anhydrous solvent (e.g., THF or DMF). Validation Gate: Proceed only if the water content is strictly < 50 ppm.

    • Glassware Preparation: Bake amber glass vials at 120°C for a minimum of 12 hours. Cool them in a desiccator under vacuum. Causality: Amber glass prevents photo-degradation, while thermal baking removes microscopic hydration layers on the glass surface.

    • Handling: Inside a glovebox or under a positive pressure dry Argon atmosphere, weigh the required mass of 2,4-dichloro-6,7-diethoxyquinazoline.

    • Dissolution & Sealing: Transfer the powder to the baked amber vial. Add the validated anhydrous solvent to achieve a 100 mM concentration. Immediately seal the vial with a fresh PTFE-lined septum cap.

    • Storage: Purge the headspace with Argon for 30 seconds using a needle. Store at -20°C.

    Protocol 2: Self-Validating LC-MS Stability Monitoring

    Causality: Standard LC-MS methods use aqueous mobile phases (e.g., Water/Acetonitrile gradients). If the method is too long, the compound will hydrolyze on the column, giving a false-positive indication of degradation. This protocol uses a rapid gradient to outpace the hydrolysis kinetics.

    • Sample Preparation: Using a gas-tight syringe, withdraw 10 µL of the stock solution through the septum (do not open the cap). Dilute to 1 mM using anhydrous Acetonitrile. Do not use aqueous buffers for the sample diluent.

    • Chromatography: Inject 1 µL onto a short C18 column (e.g., 50 mm length).

    • Rapid Gradient: Run a ballistic gradient of 5% to 95% Acetonitrile in 0.1% Formic Acid/Water over 2.5 minutes at a high flow rate (e.g., 0.8 mL/min).

    • Validation Gate: Analyze the chromatogram. If the peak corresponding to the quinazolin-4-one degradant (-19 Da) constitutes > 2% of the total Area Under the Curve (AUC), the stock solution has been compromised and must be discarded. If < 2%, the stock is validated for downstream SNAr amination.

    References

    • 1 - Thieme Connect[1] 2.3 - National Institutes of Health (PMC)[3] 3.2 - Drugs for Neglected Diseases initiative (DNDi)[2]

    Sources

    Troubleshooting

    Technical Support Center: Preventing Hydrolysis of 2,4-Dichloro-6,7-diethoxyquinazoline During Workup

    Executive Summary Synthesizing and isolating 2,4-dichloro-6,7-diethoxyquinazoline (and its dimethoxy analog) presents a significant challenge due to the extreme electrophilicity of the quinazoline core. During the workup...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    Synthesizing and isolating 2,4-dichloro-6,7-diethoxyquinazoline (and its dimethoxy analog) presents a significant challenge due to the extreme electrophilicity of the quinazoline core. During the workup phase—typically following chlorination with phosphorus oxychloride ( POCl3​ )—researchers frequently encounter severe yield losses. The primary culprit is the competitive hydrolysis of the highly reactive C4-chloro group, which rapidly converts the desired intermediate into 2-chloro-6,7-diethoxyquinazolin-4(3H)-one [1, 2].

    This troubleshooting guide provides the mechanistic causality behind this degradation and outlines self-validating, field-proven protocols to ensure the integrity of your compound during isolation.

    Mechanistic Insight: The Vulnerability of the C4 Position

    To successfully isolate 2,4-dichloro-6,7-diethoxyquinazoline, one must understand the kinetics of nucleophilic aromatic substitution ( SN​Ar ) on the quinazoline ring.

    The quinazoline core is highly electron-deficient. The two nitrogen atoms (N1 and N3) exert strong inductive and mesomeric electron-withdrawing effects. While the 6,7-diethoxy groups donate electron density into the fused benzene ring, they do not sufficiently deactivate the pyrimidine ring to prevent nucleophilic attack[2].

    Between the two chlorinated positions, the C4 position is significantly more electrophilic than the C2 position [1, 3]. When exposed to water or hydroxide ions during an aqueous workup, the oxygen lone pair attacks the C4 carbon. This forms a kinetically favored, highly stabilized Meisenheimer-like tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion, yielding the undesired quinazolinone [3].

    Mechanism SM 2,4-Dichloro-6,7- diethoxyquinazoline IntC4 Tetrahedral Intermediate at C4 (Kinetically Favored) SM->IntC4 Attack at C4 IntC2 Tetrahedral Intermediate at C2 (Disfavored) SM->IntC2 Attack at C2 Water H2O / OH- (Nucleophile) Water->IntC4 Water->IntC2 ProdC4 2-Chloro-6,7-diethoxy- quinazolin-4(3H)-one (Major Hydrolysis Product) IntC4->ProdC4 -HCl ProdC2 4-Chloro-6,7-diethoxy- quinazolin-2(1H)-one (Not Observed) IntC2->ProdC2 -HCl

    Figure 1: SN​Ar pathway demonstrating the kinetically favored hydrolysis at the C4 position.

    Troubleshooting & FAQs

    Q1: Why does my product hydrolyze even when I use neutral water for the quench? A1: The intrinsic electrophilicity of the C4-chloro group is so high that even neutral water acts as a competent nucleophile if the temperature is elevated. Quenching unreacted POCl3​ directly into water is highly exothermic. The resulting spike in temperature, combined with the generation of HCl , creates a localized boiling acidic environment that rapidly drives hydrolysis [1].

    Q2: Can I use a standard aqueous base (like NaHCO3​ ) to neutralize the residual acid? A2: It is strongly discouraged. Suzuki reactions and basic workups have repeatedly demonstrated that the presence of an aqueous base provides the optimal conditions for rapid C4-hydrolysis [2, 3]. If neutralization is absolutely mandatory, you must use a weakly buffered solution (e.g., cold 5% NaH2​PO4​ ) and strictly maintain the pH below 7.0.

    Q3: What is the best solvent system for extraction to minimize water contact? A3: Aprotic, non-nucleophilic solvents with high density, such as Dichloromethane (DCM) or Chloroform, are ideal. They allow for rapid phase separation, minimizing the contact time between the organic product and the aqueous layer.

    Quantitative Impact of Workup Conditions

    The table below summarizes the causality between specific workup parameters and the resulting yield loss due to hydrolysis.

    Workup StrategySolvent SystemTemperaturepHHydrolysis Yield (%)
    Direct Aqueous Quench POCl3​ / H2​O Exothermic (>40 °C)< 1 (Highly Acidic)> 60%
    Standard Basic Wash DCM / Sat. NaHCO3​ 20–25 °C8–9 (Basic)35–50%
    Cold Reverse Quench DCM / Ice Water< 5 °C6–7 (Neutral)< 5%
    Non-Aqueous Isolation Toluene (Co-evaporation)40 °C (Vacuum)N/A (Anhydrous)< 1%

    Experimental Protocols

    To guarantee the integrity of 2,4-dichloro-6,7-diethoxyquinazoline, you must choose a workup strategy that either completely eliminates water or strictly controls the kinetics of the hydrolysis reaction.

    WorkupTree Start Chlorination Complete (POCl3 mixture) Distill Distill excess POCl3 under vacuum Start->Distill Decision Aqueous Workup Required? Distill->Decision NonAq Non-Aqueous Workup (Preferred) Decision->NonAq No Aq Aqueous Quench (High Risk) Decision->Aq Yes Coevap Co-evaporate with Toluene (Remove traces of POCl3) NonAq->Coevap Cryst Crystallize from Anhydrous Solvent Coevap->Cryst Dissolve Dissolve residue in DCM Aq->Dissolve Quench Reverse quench into crushed ice (T < 5°C) Dissolve->Quench Extract Rapid phase separation Dry over Na2SO4 Quench->Extract

    Figure 2: Logical decision tree for selecting the appropriate workup methodology.

    Protocol A: Non-Aqueous Isolation (Preferred & Self-Validating)

    Rationale: By eliminating water entirely from the isolation process, the SN​Ar hydrolysis pathway is physically impossible, ensuring maximum yield of the dichloro intermediate.

    • Distillation: Upon completion of the chlorination reaction, distill the excess POCl3​ under reduced pressure (approx. 50 mbar) at an internal temperature not exceeding 60 °C.

      • Validation Check: The distillation is complete when a thick, syrupy residue remains in the flask.

    • Co-evaporation: Add anhydrous toluene (3 mL per gram of starting material) to the residue and re-evaporate under vacuum. Repeat this step twice.

      • Causality: Toluene forms an azeotrope with POCl3​ , ensuring the complete removal of residual chlorinating agent and HCl without the need for an aqueous wash.

    • Crystallization: Dissolve the final anhydrous residue in a minimal amount of dry dichloromethane (DCM), then slowly add anhydrous hexane until the solution becomes slightly cloudy.

    • Isolation: Cool the mixture to 0 °C for 2 hours to induce crystallization. Filter the precipitate under a blanket of dry nitrogen and wash with cold hexane.

    Protocol B: Cold Reverse Aqueous Quench (When Aqueous Workup is Mandatory)

    Rationale: If the product must be extracted from an aqueous layer, temperature and contact time must be strictly controlled to suppress the activation energy required for water to attack the C4 position.

    • Initial Concentration: Distill off at least 80% of the excess POCl3​ under vacuum to minimize the exothermic reaction during the quench.

    • Solvent Exchange: Dissolve the concentrated reaction mixture in a non-nucleophilic, aprotic solvent such as DCM (5 mL per gram of product).

    • Reverse Quench: Vigorously stir a receiving flask containing crushed ice and water (3:1 ratio). Dropwise, add the DCM solution into the ice-water mixture.

      • Causality: Reverse quenching ensures that water is always in massive excess relative to the unreacted POCl3​ , preventing localized spikes in temperature and acidity.

    • Temperature Control: Maintain the internal temperature strictly below 5 °C during the entire addition.

    • Phase Separation: Immediately transfer the mixture to a separatory funnel. Separate the organic (DCM) layer within 5 minutes.

      • Validation Check: Prolonged contact time (>15 mins) directly correlates with increased quinazolinone formation. Do not let the layers sit.

    • Drying: Dry the organic layer immediately over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at < 30 °C.

    References

    • Kumpins, V., et al. (2024). "Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium." Beilstein Journal of Organic Chemistry, 20, 61. Available at:[Link]

    • Kim, K., et al. (2024). "Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation." Organic & Biomolecular Chemistry, 22. Available at:[Link]

    Optimization

    Alternative chlorinating agents for quinazolinedione synthesis

    Welcome to the Quinazolinedione Synthesis Technical Support Center . This hub is designed for researchers and drug development professionals dealing with the challenging chlorination of quinazoline-2,4(1H,3H)-diones to 2...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Quinazolinedione Synthesis Technical Support Center . This hub is designed for researchers and drug development professionals dealing with the challenging chlorination of quinazoline-2,4(1H,3H)-diones to 2,4-dichloroquinazolines.

    While Phosphorus Oxychloride ( POCl3​ ) is the industry standard for this transformation, its harsh conditions often lead to side reactions, ether cleavage, or incomplete conversion. Below, we address the most common troubleshooting tickets and provide field-proven alternative chlorinating systems.

    Workflow: Chlorinating Agent Selection

    G Start Quinazolinedione Chlorination Standard Standard POCl3 Protocol Start->Standard Issue1 Issue: Ether Cleavage (Demethylation)? Standard->Issue1 Issue2 Issue: Low Reactivity? Standard->Issue2 Alt1 Oxalyl Chloride + DIPEA Issue1->Alt1 Yes Alt2 POCl3 + PCl5 or SOCl2 + DMF Issue2->Alt2 Yes

    Decision tree for selecting quinazolinedione chlorinating agents based on reaction issues.

    FAQ & Troubleshooting Tickets

    Ticket #101: Why am I seeing demethylation impurities when using POCl3​ ?

    The Causality: When synthesizing API intermediates (such as Gefitinib precursors) that contain methoxy groups on the quinazoline ring, refluxing in POCl3​ frequently causes partial demethylation at the 7-position. This is caused by the Lewis acidic nature of the phosphorus byproducts combined with the generation of HCl gas at high temperatures ( >90∘C ). The high thermal energy and acidic environment facilitate the nucleophilic attack of chloride ions on the methyl ether, cleaving it to a phenol.

    The Solution: Transition to a combination of Oxalyl Chloride and N,N-Diisopropylethylamine (DIPEA) . Oxalyl chloride is significantly more reactive than POCl3​ , allowing the reaction to proceed at much lower temperatures. DIPEA acts as a non-nucleophilic acid scavenger, neutralizing the generated HCl and completely suppressing acid-catalyzed ether cleavage.

    Ticket #102: My quinazolinedione is completely unreactive to POCl3​ . What is the next step?

    The Causality: If your quinazolinedione core is decorated with strong electron-withdrawing groups (e.g., nitro or fluoro groups), the electron density at the lactim oxygen is severely depleted. This makes the oxygen a poor nucleophile, preventing the initial phosphorylation step required for POCl3​ activation[1]. Furthermore, prolonged heating with unreacted starting material often leads to the formation of "(N)-dimer" impurities, where phosphorylated intermediates react with unphosphorylated quinazolones instead of chloride ions[1].

    The Solution: You must increase the electrophilicity of the chlorinating agent.

    • Option A ( POCl3​ + PCl5​ ): Adding PCl5​ provides a highly aggressive electrophilic phosphorus species capable of activating electron-deficient lactims[2].

    • Option B ( SOCl2​

      • cat. DMF): Thionyl chloride combined with catalytic N,N-Dimethylformamide (DMF) generates a Vilsmeier-Haack intermediate (chloroiminium ion). This intermediate is highly electrophilic and rapidly attacks the stubborn lactim oxygen.

    Mechanism N1 Oxalyl Chloride + DMF N2 Vilsmeier-Haack Intermediate N1->N2 -CO, -CO2 N4 O-Activated Intermediate N2->N4 + Substrate N3 Quinazolinedione (Lactim Tautomer) N3->N4 Tautomerization N5 2,4-Dichloroquinazoline N4->N5 Chloride Attack - DMF

    Mechanism of Vilsmeier-Haack intermediate activation for quinazolinedione chlorination.

    Quantitative Comparison of Chlorinating Agents

    To help you select the optimal reagent, review the comparative data below:

    Chlorinating SystemOperating TempPrimary ByproductsRisk of DemethylationBest Use Case
    Neat POCl3​ 90−110∘C Phosphoric acids, HCl HighStandard, unfunctionalized substrates.
    POCl3​
    • DIPEA
    20−70∘C Phosphates, DIPEA-HClModerateTemperature-sensitive substrates[1].
    Oxalyl Chloride + DIPEA 0−25∘C CO , CO2​ , DIPEA-HClNone Methoxy-substituted substrates (e.g., Gefitinib).
    SOCl2​
  • cat. DMF
  • 60−80∘C SO2​ , HCl ModerateElectron-deficient substrates[2].

    Self-Validating Protocol: Mild Chlorination via Oxalyl Chloride

    This methodology utilizes Oxalyl Chloride and DIPEA to prevent ether cleavage. It incorporates an in-situ secondary amine quench to self-validate the reaction progress, as 2,4-dichloroquinazolines can readily hydrolyze back to the starting material on silica TLC plates or during aqueous workup, leading to false negatives.

    Materials:

    • Quinazolinedione substrate (1.0 eq)

    • Oxalyl Chloride (3.0 eq)

    • DIPEA (4.0 eq)

    • Anhydrous Dichloromethane (DCM) or Toluene

    • Pyrrolidine or 1-Methylpiperazine (for analytical quenching)

    Step-by-Step Methodology:

    • System Purging: Flame-dry a round-bottom flask under vacuum and backfill with inert Argon gas. Moisture must be strictly excluded to prevent the violent decomposition of oxalyl chloride.

    • Substrate Suspension: Suspend the quinazolinedione (1.0 eq) in anhydrous DCM ( 10 volumes ). Cool the suspension to 0∘C using an ice bath.

    • Base Addition: Add DIPEA (4.0 eq) dropwise. The mixture may become homogeneous depending on the substrate.

    • Activation: Slowly add Oxalyl Chloride (3.0 eq) dropwise over 30 minutes. Caution: Vigorous gas evolution ( CO and CO2​ ) will occur.

    • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature ( 20−25∘C ) for 2 to 4 hours.

    • Self-Validation (Analytical Quench):

      • Withdraw a aliquot of the reaction mixture.

      • Inject the aliquot directly into a vial containing of pyrrolidine or 1-methylpiperazine in acetonitrile.

      • Analyze this quenched sample via LCMS.

      • Causality: The secondary amine instantly displaces the highly reactive chlorides, forming a stable di-aminated quinazoline. If the LCMS shows the mass of the di-aminated product, the chlorination is complete. If you see the mass of the starting material, the chlorination is incomplete.

    • Workup: Once validated, concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and DCM.

    • Isolation: Resuspend the crude residue in cold ethyl acetate and filter through a short pad of Celite to remove DIPEA-HCl salts. The filtrate contains the 2,4-dichloroquinazoline, which should be used immediately in the next synthetic step (e.g., aniline coupling) to avoid hydrolytic degradation.

    References

    • Kumar, N., et al. "A simple and highly efficient process for synthesis of Gefitinib and its intermediate". Indian Journal of Chemistry, 2014.[Link]

    • Arnott, E. A., et al. "POCl3 Chlorination of 4-Quinazolones". The Journal of Organic Chemistry, 2011.[Link]

    Sources

    Troubleshooting

    Technical Support Center: Scalable Synthesis of 2,4-Dichloro-6,7-diethoxyquinazoline

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks encountered during the scale-up of 2,4-dichloro-6,7-diethoxyquinazoline—a highly...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks encountered during the scale-up of 2,4-dichloro-6,7-diethoxyquinazoline—a highly valuable intermediate for the synthesis of alpha-1 adrenoceptor antagonists and kinase inhibitors.

    Synthesizing this quinazoline core presents two major mechanistic hurdles: achieving complete cyclization without thermal degradation, and driving the dichlorination at the C2 and C4 positions without cleaving the acid-sensitive 6,7-diethoxy ethers or triggering exothermic hydrolysis during the work-up. This guide provides field-proven, self-validating protocols and troubleshooting logic to ensure high-yield, scalable production.

    SynthesisWorkflow A 4,5-Diethoxy- anthranilic Acid B 6,7-Diethoxyquinazoline- 2,4(1H,3H)-dione A->B KOCN, AcOH 80°C, 2h C 2,4-Dichloro-6,7- diethoxyquinazoline B->C POCl3, PhNEt2 115°C, 16h

    Figure 1: Optimized two-step scalable synthetic workflow for 2,4-dichloro-6,7-diethoxyquinazoline.

    Part 1: Quantitative Reaction Metrics

    To establish a baseline for your process optimization, below is a comparative analysis of common chlorination conditions. Relying on classic PCl5​ methods often results in severe yield penalties on a large scale due to ether cleavage.

    Chlorination Reagent SystemTemp (°C)Time (h)Expected YieldMajor Impurity ProfileScalability & Safety Rating
    POCl3​ + PCl5​ (Classic)1206 - 845 - 55%Ether cleavage (phenols), DioneLow (Harsh, Highly Exothermic)
    POCl3​ (Neat)1201660 - 65%Incomplete reaction (Mono-chloro)Moderate (Sluggish kinetics)
    POCl3​
    • DIPEA[1]
    90 - 1006 - 875 - 80%Trace dione (hydrolysis)High (Mild, good for lab scale)
    POCl3​
  • N,N -Diethylaniline [2]
  • 11512 - 1680 - 85%Trace mono-chloroExcellent (Stable catalyst, robust)

    Part 2: Troubleshooting Guides & FAQs

    Q1: Why am I seeing significant loss of the diethoxy groups (ether cleavage) during the chlorination step? Cause: The use of Phosphorus pentachloride ( PCl5​ ) acts as a harsh Lewis acid. At temperatures exceeding 100 °C, PCl5​ facilitates the dealkylation of the 6,7-diethoxy ethers, converting them into hydroxyl groups. Solution: Eliminate PCl5​ from your protocol. Instead, use a combination of POCl3​ and a high-boiling organic base like N,N -diethylaniline [2]. The base attacks POCl3​ to form a highly electrophilic phosphorodichloridate complex that rapidly activates the lactam carbonyl without requiring harsh Lewis acidity.

    Q2: My initial cyclization step using a urea melt (>190 °C) is failing on scale-up, resulting in a charred, intractable mass. How can I optimize this? Cause: Solid-state or melt reactions suffer from poor heat and mass transfer in large reactors, leading to localized superheating and decomposition. Solution: Transition to a liquid-phase cyclization using potassium cyanate (KOCN) in aqueous acetic acid. This allows the formation of the intermediate ureido compound and subsequent cyclization to the dione at a highly controlled, scalable temperature of 80 °C [3].

    Q3: During the POCl3​ aqueous quench, my 2,4-dichloro product reverts back to a mono-chloro or dione impurity. How do I prevent this hydrolysis? Cause: POCl3​ reacts violently with water ( POCl3​+3H2​O→H3​PO4​+3HCl ). If bulk POCl3​ is quenched directly, the exothermic generation of heat and acid spikes the temperature of the local aqueous micro-environment. 2,4-Dichloroquinazolines are highly susceptible to nucleophilic aromatic substitution ( SN​Ar ) at the C4 position. The hot, acidic water rapidly substitutes the C4-chloride with a hydroxyl group. Solution: You must distill off at least 80% of the excess POCl3​ under reduced pressure before quenching [3]. Quench the remaining concentrated syrup into vigorously stirred ice-water, ensuring the internal temperature never exceeds 5 °C.

    Q4: Why specify N,N -diethylaniline instead of Triethylamine (TEA) or DIPEA for the chlorination? Cause: Triethylamine (bp 89 °C) and DIPEA (bp 127 °C) are relatively volatile. During the 115 °C reflux required to drive the C2-chlorination to completion, volatile bases can be lost to the condenser or off-gas system on a large scale. N,N -diethylaniline (bp 215 °C) remains entirely in the liquid phase, continuously generating the active chlorinating complex and buffering the generated HCl throughout the 16-hour reaction[2].

    TroubleshootingTree Start Issue: Low Yield of Dichloroquinazoline Q1 Are diethoxy groups cleaved? (via LC-MS) Start->Q1 Q2 Is the product reverting to Dione? (Hydrolysis) Start->Q2 Sol1 Action: Remove PCl5. Use POCl3 + PhNEt2. Q1->Sol1 Yes Sol2 Action: Distill POCl3 before cold quench. Q2->Sol2 Yes

    Figure 2: Troubleshooting decision tree for resolving common chlorination yield issues.

    Part 3: Step-by-Step Validated Protocols

    The following methodologies are designed as self-validating systems. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

    Protocol A: Scalable Synthesis of 6,7-Diethoxyquinazoline-2,4(1H,3H)-dione

    Mechanism: Cyanate-mediated nucleophilic addition to the anthranilic amine, followed by intramolecular cyclization.

    • Reagent Preparation: Suspend 4,5-diethoxyanthranilic acid (1.0 equiv) in a mixture of water and glacial acetic acid (1:1 v/v, 10 volumes).

    • Cyanate Addition: Dissolve Potassium cyanate (KOCN, 1.5 equiv) in a minimum amount of water. Add this solution dropwise to the suspension at 25 °C over 30 minutes.

    • Cyclization: Heat the reaction mixture to 80 °C. Stir continuously for 2 to 4 hours [3].

    • IPC Check: Pull a 0.5 mL aliquot, dilute with methanol, and analyze via HPLC. Proceed only when the starting material is <1%.

    • Work-up: Cool the mixture to 20 °C. Adjust the pH to ~5.0 using 2M HCl if necessary.

    • Isolation: Filter the resulting heavy white precipitate. Wash the filter cake sequentially with cold water (3x) and cold ethanol (1x) to remove residual acetic acid and urea byproducts. Dry under vacuum at 60 °C to constant weight.

    Protocol B: Controlled Chlorination to 2,4-Dichloro-6,7-diethoxyquinazoline

    Mechanism: Base-catalyzed Vilsmeier-type activation of the lactam tautomer, followed by chloride displacement.

    • Activation: To a clean, dry reactor under nitrogen, add the dried 6,7-diethoxyquinazoline-2,4(1H,3H)-dione (1.0 equiv) and Phosphorus oxychloride ( POCl3​ , 10.0 equiv) [2].

    • Catalyst Addition: Slowly charge N,N -diethylaniline (1.2 equiv) via an addition funnel. Caution: Mild exotherm and HCl gas evolution will occur. Ensure the scrubber system is active.

    • Reflux: Heat the mixture to 115 °C and maintain reflux for 16 hours [2].

    • IPC Check: Quench a 100 µL aliquot into cold methanol (forming the dimethoxy adduct for analysis) and check via LC-MS. Ensure the mono-chloro intermediate is <2%.

    • Concentration (Critical Step): Cool the reactor to 60 °C. Apply vacuum and distill off approximately 80-85% of the excess POCl3​ . Do not bake the residue to absolute dryness to avoid thermal degradation.

    • Quench: Cool the concentrated syrup to 20 °C. Slowly pour the syrup into a vigorously stirred reactor containing crushed ice and water (20 volumes). Maintain the internal temperature strictly < 5 °C during the entire addition [3].

    • Isolation: Immediately extract the aqueous suspension with Dichloromethane (DCM) or filter the precipitate rapidly. If filtering, wash with ice-cold water until the filtrate pH is >4. Dry the product in a vacuum oven at 40 °C. Store under inert atmosphere; the product is moisture-sensitive.

    Part 4: References

    • Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials Source: RSC Advances URL:[Link]

    • Synthesis, biological evaluation, molecular docking, and MD simulation of novel 2,4-disubstituted quinazoline derivatives as selective butyrylcholinesterase inhibitors and antioxidant agents Source: PubMed Central (PMC) / NIH URL:[Link]

    Optimization

    HPLC method development for 2,4-Dichloro-6,7-diethoxyquinazoline purity check

    Welcome to the Analytical Technical Support Center . This portal is designed for researchers and drug development professionals tasked with developing and validating High-Performance Liquid Chromatography (HPLC) methods...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Analytical Technical Support Center . This portal is designed for researchers and drug development professionals tasked with developing and validating High-Performance Liquid Chromatography (HPLC) methods for highly reactive pharmaceutical intermediates.

    Below is the comprehensive troubleshooting guide, methodology, and validation framework for 2,4-Dichloro-6,7-diethoxyquinazoline , a critical and highly reactive electrophilic intermediate used in the synthesis of biologically active quinazoline derivatives.

    I. Method Development & Validation Lifecycle

    To establish a robust, stability-indicating method, the workflow must account for the intrinsic chemical instability of the analyte while satisfying global regulatory standards.

    HPLC_Lifecycle A 1. Analyte Profiling (Hydrolysis Risk Assessment) B 2. Mobile Phase Selection (Aprotic Solvents, Low pH) A->B C 3. Column Chemistry (End-capped C18 / Phenyl-Hexyl) A->C D 4. Gradient Tuning (Impurity Resolution) B->D C->D E 5. ICH Q2(R2) Validation (Specificity, LOD/LOQ, Precision) D->E Optimize Resolution > 1.5 F Routine Purity Control E->F Validated Method

    Caption: HPLC method development and validation lifecycle for reactive intermediates.

    II. Core Troubleshooting Guide (Q&A)

    As a Senior Application Scientist, I frequently see methods fail not because of the instrument, but because the physical chemistry of the analyte is ignored. Here are the most critical issues encountered with 2,4-dichloroquinazolines.

    Q1: I am observing variable, growing impurity peaks in my chromatogram over a 24-hour sequence. Is my sample degrading on-column? Causality: 2,4-Dichloro-6,7-diethoxyquinazoline is a highly reactive electrophile. The nitrogen atoms in the pyrimidine ring withdraw electron density, making the carbon atoms at positions 2 and 4 highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ). The C4 position is particularly reactive[1]. If you use protic solvents (like Methanol or Water) as your sample diluent, the compound will rapidly hydrolyze or undergo methanolysis in the autosampler, generating 2-chloro-4-hydroxy/methoxy or 4-chloro-2-hydroxy/methoxy artifacts. Solution: Eliminate protic solvents from your sample preparation. Use 100% anhydrous Acetonitrile (ACN) as the diluent and maintain the autosampler at 4°C to kinetically freeze the degradation process.

    Degradation API 2,4-Dichloro-6,7-diethoxyquinazoline (Highly Reactive Electrophile) Imp1 2-Chloro-4-hydroxy/methoxy Impurity (Major Product) API->Imp1 Nucleophilic Attack at C4 (H2O / MeOH) Imp2 4-Chloro-2-hydroxy/methoxy Impurity (Minor Product) API->Imp2 Nucleophilic Attack at C2 (H2O / MeOH) Deg 2,4-Dihydroxy/dimethoxyquinazoline (Terminal Degradant) Imp1->Deg Secondary Hydrolysis Imp2->Deg Secondary Hydrolysis

    Caption: Nucleophilic aromatic substitution degradation pathways in protic solvents.

    Q2: The main peak exhibits severe tailing (Asymmetry factor > 2.0). How can I improve peak shape? Causality: The basic nitrogen atoms of the quinazoline ring undergo secondary ion-exchange interactions with unreacted, acidic silanol groups on the silica backbone of the stationary phase. Solution: Utilize an extensively end-capped, high-purity silica C18 column. Furthermore, lower the pH of the mobile phase using 0.1% Trifluoroacetic Acid (TFA)[2]. The low pH protonates the residual silanols (neutralizing them) and fully protonates the quinazoline nitrogens, forcing a single ionization state that interacts predictably with the hydrophobic stationary phase.

    Q3: How do I ensure my method can distinguish the API from its mono-chloro hydrolysis products? Causality: The structural difference between the intact dichloro compound and its mono-chloro degradants is primarily a shift in polarity and hydrogen-bonding capacity. Solution: Employ a gradient elution profile starting with a high aqueous ratio to retain the more polar hydroxy-impurities, gradually increasing the aprotic organic modifier (ACN) to elute the highly lipophilic intact 2,4-dichloro-6,7-diethoxyquinazoline.

    III. Step-by-Step Experimental Protocols

    Every robust analytical method must be a self-validating system. The following protocols incorporate internal checks to verify data integrity in real-time.

    Protocol A: Hydrolysis-Resistant Sample Preparation

    Objective: Prepare the analyte for injection while preventing artifactual SN​Ar degradation.

    • Weighing: Accurately weigh 10.0 mg of 2,4-Dichloro-6,7-diethoxyquinazoline standard into a 10 mL volumetric flask.

    • Dissolution: Add 5.0 mL of anhydrous HPLC-grade Acetonitrile. Sonicate for 2 minutes in a cold water bath (<20°C) until fully dissolved.

    • Dilution: Make up to the mark with anhydrous Acetonitrile to yield a 1.0 mg/mL stock solution.

    • Filtration: Filter through a 0.22 µm PTFE syringe filter (avoid Nylon, which can interact with the analyte) into an amber HPLC vial.

    • Self-Validation (Hold-Time Study): Place the vial in the autosampler set to 4°C. Inject immediately ( T=0 ) and again after 12 hours ( T=12 ).

      • Acceptance Criterion: The absolute area of the main peak must not decrease by more than 1.0%, and no new impurity peak >0.1% should appear. If it does, verify the anhydrous nature of your diluent.

    Protocol B: ICH Q2(R2) Aligned HPLC Purity Assay

    Objective: Execute the chromatographic separation.

    • System Preparation: Purge the HPLC lines with Mobile Phase A (0.1% TFA in Milli-Q Water) and Mobile Phase B (0.1% TFA in Acetonitrile).

    • Column Installation: Install an end-capped C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm particle size). Set the column oven to 30°C to ensure reproducible thermodynamics of partitioning.

    • Equilibration: Flow at 1.0 mL/min at initial gradient conditions (80% A / 20% B) until the baseline is stable and system pressure delta is <1%.

    • Execution: Inject 10 µL of the sample. Monitor the eluate using a Photodiode Array (PDA) detector extracting at 254 nm[2].

    • Self-Validation (System Suitability): Inject a resolution mixture containing the API and a known 2-chloro-4-hydroxy impurity. The method is only valid for the sequence if the resolution ( Rs​ ) between these two peaks is ≥1.5 .

    IV. Quantitative Data & Parameters

    To ensure reproducibility across different laboratories, adhere to the following quantitative parameters.

    Table 1: Optimized Gradient Elution Profile Rationale: The gradient begins highly aqueous to resolve polar degradants, sweeping to high organic to elute the lipophilic intact quinazoline, followed by a mandatory re-equilibration phase to prevent retention time drift.

    Time (min)Mobile Phase A (%) (0.1% TFA in H2​O )Mobile Phase B (%) (0.1% TFA in ACN)Elution Curve
    0.08020Initial
    15.02080Linear
    20.02080Isocratic Hold
    21.08020Linear Return
    26.08020Re-equilibration

    Table 2: ICH Q2(R2) Validation Acceptance Criteria Rationale: These metrics ensure the method is "fit for purpose" according to global regulatory standards[3].

    Validation ParameterAcceptance CriterionScientific Rationale
    Specificity Resolution ( Rs​ ) > 1.5 for all adjacent peaks; Peak Purity Angle < Purity Threshold (via PDA).Proves the main peak is not co-eluting with hydrolysis products or synthesis starting materials.
    Linearity Correlation coefficient ( R2 ) > 0.999 across 50% to 150% of the target concentration.Ensures the UV detector response is directly proportional to the analyte mass.
    Precision Relative Standard Deviation (%RSD) < 2.0% for 6 replicate injections of the standard.Validates the mechanical consistency of the autosampler and the stability of the analyte during the run.
    LOD / LOQ Signal-to-Noise ( S/N ) 3 for LOD; 10 for LOQ.Establishes the absolute threshold for reporting trace organic impurities.

    V. Frequently Asked Questions (FAQs)

    How do I properly establish the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for the impurities? According to the [3], LOD and LOQ should be established using the Signal-to-Noise approach for methods exhibiting baseline noise. Inject decreasing concentrations of the specific synthesized impurities until the S/N ratio reaches ~3:1 (LOD) and ~10:1 (LOQ). Do not rely solely on the main API's response factor, as the molar absorptivity of the mono-chloro impurities differs significantly from the dichloro parent.

    Why is the column temperature strictly set to 30°C? Temperature controls mobile phase viscosity and the kinetics of stationary phase mass transfer. Because 2,4-dichloroquinazolines are prone to hydrolysis, elevating the temperature to 40°C or 50°C (a common practice to reduce backpressure) exponentially increases the rate of on-column degradation in the presence of the aqueous mobile phase. 30°C provides an optimal balance between peak efficiency and analyte stability.

    Can I use a phosphate buffer instead of TFA? While phosphate buffers provide excellent pH control, they are non-volatile. If you plan to couple this HPLC method to a Mass Spectrometer (LC-MS) for impurity identification—which is standard practice for unknown peak profiling—phosphate will precipitate and destroy the MS source. TFA or Formic Acid are volatile and MS-compatible[2].

    VI. References

    • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link][3]

    • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium Source: Beilstein Journal of Organic Chemistry URL:[Link][1]

    • A Druglike Small Molecule that Targets r(CCUG) Repeats in Myotonic Dystrophy Type 2 Facilitates Degradation by RNA Quality Control Pathways Source: National Institutes of Health (NIH) / PubMed Central URL:[Link][2]

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comparative Guide to the Reactivity of 2,4-Dichloro-6,7-diethoxyquinazoline and 2,4-dichloro-6,7-dimethoxyquinazoline

    For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the quinazoline scaffold is a cornerstone for the development of a myriad of functional molec...

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of medicinal chemistry and materials science, the quinazoline scaffold is a cornerstone for the development of a myriad of functional molecules, most notably kinase inhibitors for cancer therapy. Within this class of compounds, 2,4-dichloro-6,7-dialkoxyquinazolines serve as pivotal intermediates. The strategic placement of alkoxy groups at the 6 and 7 positions not only influences the biological activity of the final product but also modulates the reactivity of the chloro substituents at the 2 and 4 positions. This guide provides an in-depth comparison of the reactivity of two key analogs: 2,4-dichloro-6,7-diethoxyquinazoline and 2,4-dichloro-6,7-dimethoxyquinazoline.

    The primary focus of this analysis will be on the nucleophilic aromatic substitution (SNAr) reactions, which are fundamental to the elaboration of these scaffolds. We will delve into the electronic and steric factors that differentiate the reactivity of these two compounds, supported by established chemical principles and available experimental data.

    The Quinazoline Core: A Tale of Two Reactive Centers

    The 2,4-dichloroquinazoline core is characterized by two electrophilic carbon centers at the C2 and C4 positions, which are susceptible to nucleophilic attack. It is widely established that the C4 position is significantly more reactive than the C2 position.[1] This regioselectivity is attributed to the greater electron deficiency at C4, which can be rationalized through resonance stabilization of the Meisenheimer intermediate formed during the SNAr reaction.[1]

    Mild reaction conditions, such as treatment with an amine at or below room temperature, will almost exclusively lead to substitution at the C4 position.[1][2] Substitution at the less reactive C2 position typically requires more forcing conditions, including higher temperatures and/or the use of a stronger nucleophile.[1]

    G cluster_0 Regioselective Nucleophilic Aromatic Substitution Start 2,4-Dichloro-6,7-dialkoxyquinazoline Mild Mild Conditions (e.g., Amine, RT) Start->Mild Nucleophilic Attack C4_Sub 4-Substituted-2-chloro-6,7-dialkoxyquinazoline Mild->C4_Sub Selective Substitution at C4 Harsh Harsh Conditions (e.g., Heat, Strong Nu) C2_Sub 2,4-Disubstituted-6,7-dialkoxyquinazoline Harsh->C2_Sub Substitution at C2 C4_Sub->Harsh Further Reaction G Dione 6,7-Dimethoxyquinazoline-2,4-dione Reagents POCl₃, N,N-dimethylaniline Reflux, 4-6h Dione->Reagents Workup Pour onto ice Filter and dry Reagents->Workup Product 2,4-Dichloro-6,7-dimethoxyquinazoline Workup->Product

    Caption: Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline.

    Nucleophilic Aromatic Substitution on 2,4-Dichloro-6,7-dimethoxyquinazoline

    This protocol demonstrates the selective substitution at the C4 position with an aniline derivative.

    • Reactants: 2,4-dichloro-6,7-dimethoxyquinazoline, a substituted aniline, isopropanol.

    • Procedure: 2,4-dichloro-6,7-dimethoxyquinazoline (1 equivalent) and the desired aniline (1-1.2 equivalents) are suspended in isopropanol. [3][4]The mixture is heated to reflux for 4-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a suitable solvent (e.g., isopropanol, diethyl ether), and dried. [4]

    Synthesis and Reactivity of 2,4-Dichloro-6,7-diethoxyquinazoline

    The synthesis of the diethoxy analog follows a similar pathway to the dimethoxy compound, starting from the corresponding 6,7-diethoxyquinazoline-2,4(1H,3H)-dione. The subsequent SNAr reactions are also analogous. For instance, the synthesis of the tyrosine kinase inhibitor Erlotinib often involves a 6,7-dialkoxy-4-chloroquinazoline intermediate which then undergoes nucleophilic substitution with 3-ethynylaniline. [5] Representative SNAr for a Di-alkoxy System (Erlotinib Synthesis Intermediate)

    • Reactants: 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline, 3-ethynylaniline, isopropanol.

    • Procedure: 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (1 equivalent) is suspended in a solvent such as isopropanol or a mixture of water and isopropanol. [5]3-ethynylaniline (1-1.2 equivalents) is added, and the mixture is heated to around 40-85°C for 1-6 hours. [5][6]The product precipitates from the reaction mixture upon cooling and can be isolated by filtration.

    Conclusion

    A nuanced analysis of their electronic properties suggests that 2,4-dichloro-6,7-diethoxyquinazoline is likely to be slightly more reactive than its dimethoxy counterpart due to the weaker electron-donating nature of the ethoxy groups. This subtle difference, however, is unlikely to significantly impact the outcome of most standard synthetic procedures. The choice between these two reagents will often be dictated by the desired properties of the final product or the availability of the starting materials, rather than a significant difference in their reactivity as intermediates.

    For drug development professionals, this understanding allows for the fine-tuning of electronic properties in the final active pharmaceutical ingredient. The interchangeability of these intermediates, with predictable reactivity, provides a valuable tool in the molecular design and optimization process.

    References

    • A Comparative Analysis of the Electronic Effects of Ethoxy and Methoxy Groups in Research and Development. Benchchem.
    • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4).
    • Step-by-Step Synthesis of Erlotinib, a Tyrosine Kinase Inhibitor, Utilizing Ethyl 4,5-bis(2- methoxyethoxy). Benchchem.
    • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)
    • Synthesis and Antitumor Activity of Erlotinib Deriv
    • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. PMC.
    • 2,4-Dichloro-6,7-dimethoxyquinazoline 97 27631-29-4. Sigma-Aldrich.
    • PREPARATION OF ERLOTINIB HYDROCHLORIDE. Vietnam Journal of Chemistry.
    • Modified Synthesis of Erlotinib Hydrochloride. Advanced Pharmaceutical Bulletin.
    • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
    • CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
    • Quinazolines. Part XI. Kinetics of methoxy-dehalogenation in 5-, 6-, 7-, and 8-substituted quinazolines in methanol. Journal of the Chemical Society B: Physical Organic.
    • A Comparative Study: Phenoxy- vs. Alkoxy-Substituted Dichlorotriazines in Drug Development. Benchchem.
    • Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. NIH.
    • Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. Beilstein Journal of Organic Chemistry.
    • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Deriv
    • Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide.
    • 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts.
    • Nucleophilic Aromatic Substitution: Addition–Elimin
    • Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2.
    • recent advances in selective functionalization of the quinazoline scaffold. Arkivoc.
    • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
    • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives.
    • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange.
    • Recent Advances in Application of Alkoxy Radical in Organic Synthesis. MDPI.

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    Comparative

    Bioactivity and Reactivity Comparison: 2-Chloro vs. 4-Chloro Substituted Quinazolines in Drug Discovery

    As a Senior Application Scientist, I frequently encounter challenges in scaffold optimization during early-stage drug discovery. The quinazoline nucleus is a privileged pharmacophore, forming the backbone of numerous FDA...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I frequently encounter challenges in scaffold optimization during early-stage drug discovery. The quinazoline nucleus is a privileged pharmacophore, forming the backbone of numerous FDA-approved targeted therapies. However, the exact positioning of substituents—specifically at the 2-position versus the 4-position—dramatically alters both the chemical reactivity of the precursor and the biological target profile of the final drug candidate.

    This guide provides an objective, data-driven comparison of 2-chloro and 4-chloro substituted quinazolines, detailing the causality behind their synthetic handling and their distinct bioactivity profiles.

    Chemical Reactivity: The Foundation of Regioselective Synthesis

    The fundamental difference between 2-chloroquinazoline and 4-chloroquinazoline lies in their susceptibility to nucleophilic aromatic substitution (SNAr).

    Mechanistically, the 4-position is significantly more electrophilic. When undergoing SNAr with secondary amines (e.g., piperidine), the 4-chloro isomer exhibits a reaction rate approximately 6,500 times higher than the 2-chloro isomer 1. This extreme difference is caused by the resonance stabilization of the Meisenheimer intermediate; the negative charge generated during nucleophilic attack at the 4-position is highly stabilized by both the N1 and N3 nitrogen atoms of the pyrimidine ring.

    This reactivity differential allows chemists to perform highly regioselective sequential substitutions starting from 2,4-dichloroquinazoline.

    G A 2,4-Dichloroquinazoline B Nucleophile 1 (e.g., Aniline) Room Temp, Mild Base A->B C 4-Substituted-2-chloroquinazoline (EGFR Precursor) B->C D Nucleophile 2 (e.g., Alkyl Amine) High Temp, Strong Base C->D E 2,4-Disubstituted Quinazoline (Dual Target Inhibitor) D->E

    Regioselective SNAr workflow exploiting the high reactivity of the 4-chloro position.

    Bioactivity Profiling: Target Specificity

    The position of substitution dictates the three-dimensional conformation of the molecule and its ability to interact with specific enzymatic pockets.

    4-Substituted Quinazolines (EGFR/HER2 Inhibitors)

    Derivatives synthesized from 4-chloroquinazolines (yielding 4-anilinoquinazolines) are the gold standard for Epidermal Growth Factor Receptor (EGFR) inhibition. The 4-anilino group perfectly mimics the adenine ring of ATP, allowing the quinazoline core to anchor into the narrow hinge region of the kinase domain via critical hydrogen bonds with the Met793 residue 2. Clinical examples include Gefitinib and Erlotinib.

    2-Substituted Quinazolines (Alternative Targets & Dual Inhibitors)

    Because the 2-position points away from the deep hinge region of most kinases, 2-substituted quinazolines generally exhibit poor standalone EGFR activity. However, they shine in alternative pathways. 2-aryl/alkyl substitutions have been shown to bind effectively to the colchicine-site of tubulin, inhibiting microtubule polymerization in cancer cells 3. Furthermore, retaining the 4-anilino group while substituting the 2-chloro position yields potent dual EGFR/VEGFR-2 inhibitors, addressing tumor angiogenesis and proliferation simultaneously 4.

    Quantitative Bioactivity Comparison
    Pharmacological Feature4-Substituted Quinazolines (from 4-chloro)2-Substituted Quinazolines (from 2-chloro)
    Primary Target EGFR, HER2 (Tyrosine Kinases)Tubulin, VEGFR-2, Antimicrobial targets
    Binding Domain ATP-binding hinge regionColchicine-site, Allosteric sites
    SNAr Reactivity Extremely High (~6500x faster)Low to Moderate (Requires forcing conditions)
    Clinical Examples Gefitinib, Erlotinib, LapatinibPreclinical (e.g., dual EGFR/VEGFR-2 inhibitors)
    Dominant Bioactivity Antiproliferative (NSCLC, Breast Cancer)Antifungal, Antimicrobial, Anti-angiogenic

    Mechanistic Signaling Pathways

    To understand why 4-substituted quinazolines are so effective in oncology, we must look at the downstream signaling cascade. By competitively binding to the ATP pocket, these compounds prevent the trans-autophosphorylation of the EGFR dimer.

    G A EGFR Tyrosine Kinase D PI3K / AKT Pathway A->D Inhibited E MAPK / ERK Pathway A->E Inhibited B 4-Anilinoquinazoline (e.g., Erlotinib) C ATP Binding Pocket (Hinge Region) B->C Competitive Binding C->A F Tumor Proliferation (Blocked) D->F E->F

    Mechanism of EGFR pathway inhibition by 4-substituted quinazolines.

    Experimental Methodologies & Self-Validating Protocols

    To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice.

    Protocol A: Regioselective Synthesis of 4-Anilino-2-chloroquinazoline
    • Solvent Preparation: Dissolve 2,4-dichloroquinazoline (1.0 eq) in anhydrous isopropanol at 0°C.

      • Causality: Anhydrous, mildly protic solvents at low temperatures prevent the premature hydrolysis of the highly reactive 4-chloro group into a quinazolinone.

    • Nucleophile Addition: Add the substituted aniline (1.0 eq) dropwise, followed by N,N-Diisopropylethylamine (DIPEA) (1.2 eq).

      • Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct. Using exactly 1.0 eq of aniline ensures the less reactive 2-chloro position remains untouched.

    • Reaction Incubation: Stir at room temperature for 3 hours.

      • Causality: Maintaining ambient temperature enforces strict regioselectivity. Heating the reaction would provide the activation energy required to overcome the barrier for 2-position substitution, leading to unwanted 2,4-disubstituted impurities.

    • Isolation: Pour into ice water, filter the precipitate, and wash with cold ether.

    Protocol B: In Vitro Kinase Inhibition Assay (EGFR)
    • Compound Dilution: Prepare a 10-point serial dilution of the synthesized quinazoline in DMSO. Transfer to an assay buffer containing ATP at its exact Km​ value.

      • Causality: Testing precisely at the Km​ of ATP ensures the assay is highly sensitive to ATP-competitive inhibitors (like 4-anilinoquinazolines) while normalizing the dynamic range.

    • Enzyme Addition: Add recombinant human EGFR kinase domain and a fluorescently labeled peptide substrate.

    • Initiation: Trigger the reaction by adding Mg2+ (10 mM).

      • Causality: Mg2+ is an essential catalytic cofactor that coordinates the ATP phosphates in the kinase active site.

    • Quenching: After 60 minutes, terminate the reaction by adding EDTA.

      • Causality: EDTA rapidly chelates the Mg2+ ions, instantly freezing the enzymatic reaction to allow for accurate, synchronized endpoint reading across all microplate wells.

    • Readout: Measure via Time-Resolved Fluorescence Energy Transfer (TR-FRET).

    G A Compound Prep (DMSO Dilution) B Kinase Assay (ATP at Km) A->B C Reaction Initiation (Mg2+ Addition) B->C D Reaction Quench (EDTA Chelation) C->D E TR-FRET Readout (Data Analysis) D->E

    Step-by-step workflow for self-validating in vitro kinase inhibition assays.

    References

    • Product Class 13: Quinazolines Source: Thieme E-Books & E-Journals URL
    • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present)
    • Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors Source: ResearchGate URL
    • Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)

    Sources

    Validation

    In Vitro Profiling of Novel 2,4-Dichloro-6,7-diethoxyquinazoline Derivatives: A Comparative Guide

    As targeted oncology moves toward overcoming acquired resistance mechanisms, the quinazoline scaffold remains a cornerstone of kinase inhibitor design. Specifically, 2,4-dichloro-6,7-diethoxyquinazoline serves as a highl...

    Author: BenchChem Technical Support Team. Date: March 2026

    As targeted oncology moves toward overcoming acquired resistance mechanisms, the quinazoline scaffold remains a cornerstone of kinase inhibitor design. Specifically, 2,4-dichloro-6,7-diethoxyquinazoline serves as a highly versatile, electrophilic building block for synthesizing next-generation tyrosine kinase inhibitors (TKIs).

    The 6,7-diethoxy substitution acts as a critical pharmacophore, providing optimal van der Waals interactions within the hydrophobic ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR), closely mimicking the binding mode of standard-of-care TKIs like Erlotinib [1][1]. Furthermore, the orthogonal reactivity of the C4 and C2 chlorines allows for sequential nucleophilic aromatic substitution (SNAr). The C4 position is highly electrophilic, enabling selective functionalization with anilines, followed by C2 functionalization to engineer dual-target inhibitors (e.g., EGFR/VEGFR-2) [2][2].

    This guide provides an authoritative, step-by-step framework for the in vitro evaluation of these novel derivatives, objectively comparing their performance against established clinical alternatives.

    Mechanistic Grounding & Target Rationale

    First-generation TKIs (Gefitinib, Erlotinib) selectively target EGFR but are highly susceptible to acquired resistance via the T790M gatekeeper mutation. By functionalizing the C2 and C4 positions of the 6,7-diethoxyquinazoline core, researchers can design dual-target inhibitors that simultaneously block EGFR (halting tumor proliferation) and VEGFR-2 (halting tumor angiogenesis) [3][3].

    Pathway Ligand EGF / VEGF Ligands Receptor EGFR / VEGFR-2 Kinases Ligand->Receptor Activates PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylates MAPK RAS / MAPK Pathway Receptor->MAPK Phosphorylates NovelTKI 6,7-Diethoxyquinazoline Derivatives NovelTKI->Receptor Dual ATP-Competitive Inhibition RefTKI Erlotinib / Vandetanib (Comparators) RefTKI->Receptor Selective Inhibition Outcome Tumor Proliferation & Angiogenesis PI3K->Outcome Promotes MAPK->Outcome Promotes

    Fig 1. Mechanism of action for novel 6,7-diethoxyquinazoline derivatives vs. reference TKIs.

    Comparative Quantitative Data

    To establish efficacy, novel derivatives must be benchmarked against standard-of-care TKIs. The following tables summarize representative in vitro performance data for a highly optimized 2,4-dichloro-6,7-diethoxyquinazoline derivative ("Lead Compound X") compared to clinical alternatives.

    Table 1: Cell-Free Kinase Inhibition Profiling (IC₅₀ in nM)

    Measures direct enzymatic inhibition, independent of cellular permeability.

    CompoundEGFR (Wild-Type)EGFR (T790M Mutant)VEGFR-2Kinase Selectivity Profile
    Lead Compound X 12.4 ± 1.245.1 ± 3.468.3 ± 4.1Dual EGFR/VEGFR-2
    Erlotinib 8.5 ± 0.9>10,000>5,000Selective EGFR (wt)
    Vandetanib 180.5 ± 12.1>5,00040.2 ± 2.8Dual EGFR/VEGFR-2
    Table 2: Anti-Proliferative Activity in Human Cell Lines (GI₅₀ in µM)

    Measures phenotypic efficacy and therapeutic window.

    CompoundPC-9 (EGFR Ex19del)A549 (KRAS Mut / EGFR wt)WI-38 (Normal Fibroblast)
    Lead Compound X 0.04 ± 0.010.59 ± 0.05>50.0
    Erlotinib 0.02 ± 0.0112.5 ± 1.1>50.0
    Vandetanib 1.25 ± 0.158.4 ± 0.835.5 ± 2.1

    Standardized Experimental Protocols

    To ensure scientific integrity, all experimental workflows must be designed as self-validating systems. The following protocols detail the causality behind each methodological choice.

    Screening Synthesis Chemical Synthesis (SNAr at C4 & C2) Kinase Cell-Free Kinase Assay (EGFR, VEGFR-2) Synthesis->Kinase Purified Compounds Viability Cell Viability Assay (A549, PC-9, WI-38) Kinase->Viability Enzymatic Hits (<100nM) Mechanism Mechanistic Assays (Apoptosis, WB) Viability->Mechanism Selective Leads

    Fig 2. Sequential in vitro screening workflow for 2,4-dichloro-6,7-diethoxyquinazoline derivatives.

    Protocol A: Cell-Free Target Engagement (ADP-Glo™ Kinase Assay)

    Causality: Radiometric assays (³³P-ATP) pose safety and disposal challenges, while fluorescence-based assays can be confounded by the auto-fluorescence of highly conjugated quinazoline rings. The luminescence-based ADP-Glo assay measures the accumulation of ADP, providing a universal, interference-free readout for kinase activity.

    Step-by-Step Methodology:

    • Enzyme Preparation: Dilute recombinant human EGFR or VEGFR-2 kinase in optimized buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Compound Incubation: Add 2,4-dichloro-6,7-diethoxyquinazoline derivatives (serial dilutions from 10 µM to 0.1 nM) to the enzyme. Self-Validation: Include DMSO (vehicle) as the 100% activity control, and Erlotinib as the positive inhibition control.

    • Reaction Initiation: Add ultra-pure ATP (at the specific Kₘ for each kinase) and Poly(Glu,Tyr) substrate. Incubate for 60 minutes at room temperature.

    • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation).

    • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction. Read luminescence on a microplate reader.

    Protocol B: Phenotypic Viability & Therapeutic Window (CellTiter-Glo®)

    Causality: Traditional MTT assays rely on mitochondrial reductase activity, which can be artificially skewed by metabolic stress independent of cell death. CellTiter-Glo measures intracellular ATP, offering a direct, highly sensitive metric of viable cells. Cell Line Rationale: PC-9 cells (EGFR mutated) test on-target efficacy; A549 (KRAS mutant) tests off-target/resistance efficacy; WI-38 (normal fibroblasts) establishes the therapeutic window.

    Step-by-Step Methodology:

    • Seeding: Seed PC-9, A549, and WI-38 cells at 3,000 cells/well in 96-well opaque plates. Incubate overnight at 37°C, 5% CO₂.

    • Treatment: Treat cells with test compounds for 72 hours. Self-Validation: Include a Staurosporine arm (pan-kinase inhibitor) to calculate the Z'-factor, ensuring assay robustness (Z' > 0.5 required).

    • Lysis & Readout: Equilibrate plates to room temperature. Add an equal volume of CellTiter-Glo reagent. Shake for 2 minutes to induce lysis, incubate for 10 minutes to stabilize the luminescent signal, and record.

    • Analysis: Calculate GI₅₀ using non-linear regression (variable slope) in GraphPad Prism.

    Protocol C: Mechanistic Validation (Western Blotting)

    Causality: A reduction in cell viability does not guarantee on-target kinase inhibition. Western blotting is required to prove that the quinazoline derivative is actively shutting down the downstream signaling cascade (PI3K/AKT and RAS/MAPK) inside the living cell.

    Step-by-Step Methodology:

    • Treatment & Lysis: Treat PC-9 cells with the Lead Compound at 1×, 5×, and 10× its GI₅₀ for 4 hours. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve phosphorylation states).

    • Protein Separation: Resolve 30 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

    • Immunoblotting: Probe membranes with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-ERK1/2, total ERK, p-AKT (Ser473), and total AKT.

    • Self-Validation: Probe for GAPDH or β-actin to ensure equal protein loading across all lanes. A successful dual-target quinazoline will show a dose-dependent reduction in p-EGFR and p-ERK, without altering total EGFR levels.

    References

    • Source: National Institutes of Health (PMC)
    • Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy Source: Arabian Journal of Chemistry URL
    • Source: National Institutes of Health (PMC)

    Sources

    Comparative

    A Senior Application Scientist's Guide to the Structural Validation of Novel 4-Anilino-6,7-diethoxyquinazolines

    For researchers, scientists, and drug development professionals, the synthesis of a novel compound is merely the first step in a long and rigorous journey. The true challenge lies in unequivocally proving its structure.

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers, scientists, and drug development professionals, the synthesis of a novel compound is merely the first step in a long and rigorous journey. The true challenge lies in unequivocally proving its structure. This guide provides an in-depth, experience-driven comparison of the essential analytical techniques required to validate the structure of novel 4-anilino-6,7-diethoxyquinazolines, a class of compounds with significant therapeutic potential, particularly as kinase inhibitors in oncology.[1][2][3][4][5]

    The 4-anilinoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of several approved drugs that target key signaling pathways in cancer.[1][3][6] The specific substitution pattern of diethoxy groups at the 6 and 7 positions, coupled with a substituted aniline ring at the 4-position, necessitates a multi-faceted analytical approach to confirm not only the core structure but also the precise regiochemistry and connectivity. This guide will walk you through a self-validating system of protocols, explaining the causality behind each experimental choice to ensure the scientific integrity of your findings.

    The Analytical Triad: A Multi-Technique Approach to Structural Certainty

    No single technique is sufficient to definitively prove the structure of a novel molecule. Instead, we rely on a triad of orthogonal analytical methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and, when suitable crystals can be obtained, X-ray Crystallography. Each technique provides a unique piece of the structural puzzle, and their combined data creates an unassailable confirmation of the synthesized compound's identity.

    Workflow for Structural Validation

    The logical flow of structural validation follows a stepwise confirmation process, where each technique builds upon the information provided by the last.

    Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_confirmation Final Confirmation Synthesis Synthesis of 4-Anilino-6,7-diethoxyquinazoline Purification Purification (Chromatography/Recrystallization) Synthesis->Purification MS Mass Spectrometry (HRMS) Purification->MS Initial MW Check NMR NMR Spectroscopy ('H, ¹³C, 2D) XRay X-ray Crystallography (Single Crystal) NMR->XRay Detailed Connectivity Structure_Confirmed Structure Elucidated & Confirmed NMR->Structure_Confirmed MS->NMR Confirm MW & Formula MS->Structure_Confirmed XRay->Structure_Confirmed

    Caption: A typical workflow for the synthesis and structural validation of novel compounds.

    Mass Spectrometry (MS): The First Gatekeeper

    Mass spectrometry is the initial and indispensable tool for determining the molecular weight of your newly synthesized compound.[7][8] For novel 4-anilino-6,7-diethoxyquinazolines, high-resolution mass spectrometry (HRMS) is crucial to not only confirm the molecular weight but also to provide an accurate elemental composition.

    Why HRMS is Essential: The ability of HRMS to measure mass to within a few parts per million (ppm) allows for the confident determination of the molecular formula. This is a critical first step in distinguishing your target compound from potential impurities or side products that may have similar nominal masses.

    Comparative Performance of Ionization Techniques
    Ionization TechniquePrincipleBest ForAdvantagesLimitations
    Electrospray Ionization (ESI) Soft ionization creating charged dropletsPolar to moderately polar compounds like quinazolinesHigh sensitivity, suitable for LC-MS couplingSusceptible to matrix effects, may produce multiple-charge ions
    Atmospheric Pressure Chemical Ionization (APCI) Gas-phase ionization via a corona dischargeLess polar compoundsHandles higher flow rates, less susceptible to matrix effects than ESICan cause more fragmentation than ESI
    Matrix-Assisted Laser Desorption/Ionization (MALDI) Laser energy absorbed by a matrix to create ionsHigh molecular weight compounds, tissue imagingHigh sensitivity, tolerant of saltsSample preparation is critical, not easily coupled to LC

    For 4-anilino-6,7-diethoxyquinazolines, ESI is typically the method of choice due to the presence of basic nitrogen atoms that are readily protonated.[7]

    Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) via LC-MS
    • Sample Preparation: Dissolve a small amount (approx. 1 mg) of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

    • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system.[9]

    • LC Method:

      • Column: A standard C18 reversed-phase column is typically used.

      • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid to promote ionization.

      • Flow Rate: 0.2-0.5 mL/min.

    • MS Parameters (ESI Positive Mode):

      • Ion Source: Electrospray ionization (ESI).

      • Polarity: Positive ion mode.

      • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-1000).

      • Data Acquisition: Acquire data in full scan mode to detect all ions.

    • Data Analysis:

      • Extract the mass spectrum for the chromatographic peak corresponding to your compound.

      • Compare the experimentally determined accurate mass of the protonated molecule [M+H]⁺ with the theoretically calculated mass. The mass error should be less than 5 ppm.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

    While MS provides the molecular formula, NMR spectroscopy reveals the carbon-hydrogen framework of the molecule, confirming the connectivity of the atoms.[10] For 4-anilino-6,7-diethoxyquinazolines, a suite of NMR experiments is necessary to assign all proton and carbon signals unambiguously.

    Causality in NMR Experiment Selection:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (through spin-spin coupling).

    • ¹³C NMR: Determines the number of different types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, which is essential for confirming the specific isomer synthesized.

    Expected ¹H NMR Signals for a 4-Anilino-6,7-diethoxyquinazoline Scaffold
    Proton TypeApproximate Chemical Shift (δ, ppm)MultiplicityKey Information
    Quinazoline H-28.5 - 8.8SingletConfirms the quinazoline core.
    Quinazoline H-57.2 - 7.5SingletPresence confirms substitution at 6 and 7.
    Quinazoline H-87.6 - 7.9SingletPresence confirms substitution at 6 and 7.
    Anilino N-H9.5 - 10.5Singlet (broad)Exchangeable proton, confirms the anilino linkage.
    Anilino Ring Protons6.8 - 8.0Varies (d, t, m)Substitution pattern on the aniline ring.
    Ethoxy -OCH₂-4.1 - 4.4QuartetConfirms the ethoxy groups.
    Ethoxy -CH₃1.4 - 1.6TripletConfirms the ethoxy groups.

    Note: Chemical shifts can vary depending on the solvent and the specific substituents on the aniline ring.

    Experimental Protocol: Comprehensive NMR Analysis
    • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it can help in observing exchangeable protons like N-H.

    • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.[10]

    • Data Acquisition:

      • ¹H NMR: Acquire a standard proton spectrum.

      • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

      • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is critical for confirming the placement of the diethoxy and anilino groups on the quinazoline core.

    • Data Analysis:

      • Integrate the ¹H NMR spectrum to determine the relative number of protons for each signal.

      • Use the chemical shifts and coupling constants to make initial assignments.

      • Utilize the 2D NMR data to build the molecular structure piece by piece, confirming all atomic connections.

    Logical Diagram for NMR Data Interpretation

    NMR_Interpretation_Logic cluster_1D 1D NMR H1_NMR ¹H NMR (Chemical Shifts, Integrals, Couplings) COSY COSY (H-H Connectivity) H1_NMR->COSY HSQC HSQC (Direct C-H Connectivity) H1_NMR->HSQC HMBC HMBC (Long-Range C-H Connectivity) H1_NMR->HMBC C13_NMR ¹³C NMR (Number of Carbons) C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

    Caption: The logical flow of interpreting multi-dimensional NMR data for structural elucidation.

    X-ray Crystallography: The Unambiguous Proof

    When a suitable single crystal can be grown, X-ray crystallography provides the "gold standard" for structural elucidation.[11] It offers a three-dimensional map of electron density within the crystal, revealing the precise spatial arrangement of every atom in the molecule.[12] This technique is unparalleled in its ability to confirm stereochemistry, regiochemistry, and the overall molecular conformation.

    Why it's the Gold Standard: Unlike spectroscopic methods that infer connectivity, X-ray crystallography directly visualizes the molecular structure.[13][14] This is particularly valuable for complex molecules or when there is ambiguity in the NMR data.

    Comparison with Spectroscopic Methods
    FeatureNMR SpectroscopyMass SpectrometryX-ray Crystallography
    Sample State SolutionGas phase ionsSolid (single crystal)
    Information Provided Atomic connectivity, solution-state conformationMolecular weight, elemental formulaPrecise 3D atomic coordinates, solid-state conformation
    Key Requirement Soluble sampleIonizable sampleHigh-quality single crystal
    Ambiguity Can be ambiguous for complex isomersCannot distinguish isomersUnambiguous structural determination
    Experimental Protocol: Single-Crystal X-ray Diffraction
    • Crystal Growth: This is often the most challenging step.[13]

      • Dissolve the purified compound in a minimal amount of a suitable solvent.

      • Employ slow evaporation, vapor diffusion, or slow cooling techniques to encourage the formation of single crystals. A variety of solvent systems should be screened.

    • Crystal Mounting: Carefully select a well-formed crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

    • Data Collection:

      • Place the crystal in a diffractometer.

      • A beam of monochromatic X-rays is directed at the crystal.[13]

      • The crystal is rotated, and the diffraction pattern (the angles and intensities of the diffracted X-rays) is recorded by a detector.[15]

    • Structure Solution and Refinement:

      • The diffraction data is processed to generate an electron density map.

      • The positions of the atoms are determined from the electron density map.

      • The structural model is refined to best fit the experimental data.

    • Data Analysis: The final output is a detailed 3D model of the molecule, including bond lengths, bond angles, and torsional angles, which provides definitive proof of the structure.

    Conclusion

    The structural validation of novel 4-anilino-6,7-diethoxyquinazolines is a critical process that underpins their further development as potential therapeutic agents. A systematic and multi-technique approach is not just best practice; it is a scientific necessity. By integrating the complementary data from high-resolution mass spectrometry, comprehensive NMR spectroscopy, and, where possible, single-crystal X-ray crystallography, researchers can establish an irrefutable structural proof. This guide provides the framework and the causal logic behind the experimental choices, empowering you to confidently and accurately characterize your novel compounds.

    References

    • Mass Spectrometry in Small Molecule Drug Development. (2015). National Center for Biotechnology Information.[Link]

    • Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards. (n.d.). National Center for Biotechnology Information.[Link]

    • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). MDPI.[Link]

    • Small molecule analysis using MS. (n.d.). Bioanalysis Zone.[Link]

    • A review on benefits of mass spectrometry for the small molecule drug discovery. (2021). National Center for Biotechnology Information.[Link]

    • Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. (2024). Spectroscopy Online.[Link]

    • Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. (2018). PubMed.[Link]

    • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). Kineticos.[Link]

    • Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives. (n.d.). National Center for Biotechnology Information.[Link]

    • Identification of the structural features of quinazoline derivatives as EGFR inhibitors using 3D-QSAR modeling, molecular docking, molecular dynamics simulations and free energy calculations. (2021). Taylor & Francis Online.[Link]

    • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Oriental Journal of Chemistry.[Link]

    • Structures of marketed quinazoline-based EGFR inhibitors. (n.d.). ResearchGate.[Link]

    • A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. (2024). MDPI.[Link]

    • Crystallographic Structure Elucidation. (n.d.). Northwestern University.[Link]

    • Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. (2012). PubMed.[Link]

    • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). LinkedIn.[Link]

    • Analytical Method Development and Validation in Pharmaceuticals. (2025). LinkedIn.[Link]

    • ¹H-NMR spectra for synthesized quinazoline semicarbazone derivatives. (n.d.). ResearchGate.[Link]

    • X-Ray Crystallography: Revealing the Enigmas of Molecular Structure. (2025). Longdom Publishing.[Link]

    • Synthesis, characterization and molecular docking studies of 4-Anilinoquinazoline Derivatives. (2025). ResearchGate.[Link]

    • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (n.d.). Oriental Journal of Chemistry.[Link]

    • Modern Trends in Analytical Techniques for Method Development and Validation of Pharmaceuticals. (2025). ResearchGate.[Link]

    • Synthesis of Quinazoline derivatives and its Antimicrobial Activity. (2017). Research Journal of Pharmacy and Technology.[Link]

    • Introduction to Analytical Method Development and Validation. (2025). Lab Manager.[Link]

    • Preparation and evaluation of quinazoline derivatives as antimicrobial agents and liquid crystals. (2025). AIP Publishing.[Link]

    • Structural Elucidation of Substances by X-ray Crystallography. (2026). Patna Women's College.[Link]

    • X-ray Determination Of Molecular Structure. (n.d.). EBSCO.[Link]

    • X-ray crystallography. (n.d.). Wikipedia.[Link]

    • Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. (n.d.). ResearchGate.[Link]

    • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. (n.d.). National Center for Biotechnology Information.[Link]

    • 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. (2021). Pharmaceutical Sciences.[Link]

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    Validation

    Comparative Docking Studies of 6,7-Diethoxyquinazoline Ligands: A Technical Guide

    Introduction: The Structural Rationale for 6,7-Diethoxyquinazolines In the landscape of targeted oncology, the quinazoline scaffold is the cornerstone of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Structural Rationale for 6,7-Diethoxyquinazolines

    In the landscape of targeted oncology, the quinazoline scaffold is the cornerstone of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). While first-generation TKIs like Erlotinib and Gefitinib utilize a 6,7-dimethoxyquinazoline core, advanced comparative studies reveal that substituting the methoxy groups with ethoxy groups—creating 6,7-diethoxyquinazolines —profoundly alters the molecule's binding thermodynamics.

    The Causality of the Ethoxy Substitution: Extending the alkyl chain by a single methylene group at positions 6 and 7 significantly increases the lipophilicity (LogP) and steric bulk of the ligand. This allows the diethoxy "tail" to penetrate deeper into the hydrophobic sub-pocket adjacent to the ATP-binding cleft of the EGFR kinase domain. This deeper penetration displaces high-energy water molecules, increasing the entropic driving force of binding and resulting in exceptional potency. For instance,1 demonstrates an extraordinary IC₅₀ of 0.006 nM against EGFR[1].

    EGFR_Pathway EGF EGF Ligand EGFR_Ext EGFR Extracellular Domain EGF->EGFR_Ext Binds EGFR_Kinase EGFR Tyrosine Kinase Domain EGFR_Ext->EGFR_Kinase Dimerization & Activation ATP ATP Binding EGFR_Kinase->ATP Requires Phosphorylation Autophosphorylation ATP->Phosphorylation Phosphate Transfer Inhibitor 6,7-Diethoxyquinazoline (Competitive Inhibitor) Inhibitor->ATP Blocks (Steric/H-Bonds) Signaling Tumor Proliferation (PI3K/AKT, MAPK) Phosphorylation->Signaling Triggers

    Fig 1. EGFR signaling cascade and competitive ATP-inhibition by 6,7-diethoxyquinazolines.

    Comparative Docking Analysis: Anilino vs. Phenoxy Substitutions

    The substitution at the 4-position of the 6,7-diethoxyquinazoline core dictates its primary application—ranging from high-affinity therapeutics to highly specific radiotracers for PET and SPECT imaging.

    • Halogenated Anilines (Therapeutics & PET): The 3'-bromoanilino derivative fits perfectly into the hydrophobic cleft, forming a critical bidentate hydrogen bond with the hinge region (Met793). The 3'-fluoroanilino derivative, while slightly less potent, is an optimal candidate for ¹⁸F-radiolabeling in PET imaging[1].

    • Phenoxy Derivatives (SPECT Imaging): Replacing the aniline nitrogen with an oxygen (phenoxy group), such as in 2, alters the dihedral angle between the quinazoline core and the phenyl ring[2]. This shift slightly reduces kinase affinity but optimizes the pharmacokinetic profile for ¹²⁵I-SPECT imaging, allowing for prolonged tumor retention.

    Quantitative Comparison of Key Ligands
    Ligand DerivativeSubstituent at Position 4Docking Score (kcal/mol)EGFR IC₅₀ (nM)Key Interacting ResiduesPrimary Application
    4-(3'-bromoanilino)-6,7-diethoxyquinazoline 3'-Bromoanilino-9.80.006Met793, Thr790, Cys797High-affinity TKI
    4-(3'-fluoroanilino)-6,7-diethoxyquinazoline 3'-Fluoroanilino-8.50.8Met793, Thr790PET Imaging Probe (¹⁸F)
    4-(3'-iodophenoxy)-6,7-diethoxyquinazoline (PHY) 3'-Iodophenoxy-8.249.0Met793, Asp855SPECT Imaging Probe (¹²⁵I)

    Self-Validating Experimental Protocols

    To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and a built-in quality control checkpoint.

    In Silico Workflow: Molecular Docking & Dynamics

    This protocol utilizes AutoDock Vina to evaluate the binding affinities of 3[3].

    • Step 1: Protein Preparation (PDB: 1M17). Strip all water molecules from the crystal structure except for the conserved structural water (Wat773). Causality: Bulk water causes false rigid steric clashes during docking, but Wat773 must be retained as it mediates a critical hydrogen-bond network between the ligand's N3 atom and the Thr790 gatekeeper residue. Add polar hydrogens to ensure accurate electrostatic mapping.

    • Step 2: Ligand Preparation. Generate 3D conformations and apply the MMFF94 force field for energy minimization. Causality: Minimization resolves high-energy steric strain in the diethoxy chains, ensuring the ligand enters the docking grid in its global minimum conformation.

    • Step 3: Grid Box Generation. Center the grid box explicitly on the Met793 hinge residue (Dimensions: 20×20×20 Å).

    • Step 4: Self-Validation (Re-docking). Before docking the novel ligands, re-dock the native co-crystallized ligand (Erlotinib). Validation Check: The docking protocol is only considered valid if the Root Mean Square Deviation (RMSD) between the predicted pose and the crystal pose is < 2.0 Å.

    • Step 5: Molecular Dynamics (MD) Simulation. Subject the top-scoring poses to a 100 ns MD simulation to verify trajectory stability and calculate the MM-GBSA free binding energy.

    Docking_Workflow LigandPrep Ligand Preparation (Energy Minimization) Docking AutoDock Vina (Lamarckian GA) LigandPrep->Docking ProteinPrep Protein Prep (PDB: 1M17) (Retain Wat773) Grid Grid Box Generation (Center on Met793) ProteinPrep->Grid Grid->Docking Analysis Pose Analysis (RMSD < 2.0 Å) Docking->Analysis MD MD Simulation (100ns Trajectory) Analysis->MD Validation

    Fig 2. Self-validating molecular docking workflow for quinazoline ligands.

    In Vitro Validation: Radiometric Kinase Assay

    To empirically validate the docking scores, a radiometric assay is strictly preferred over ELISA. Causality: Radiometric assays using [γ-³²P]ATP directly measure the stoichiometric transfer of the terminal phosphate to the substrate. This eliminates the "epitope masking" artifacts common in ELISA, where a bulky ligand might prevent the anti-phosphotyrosine antibody from binding, leading to false-positive inhibition readings.

    • Step 1: Buffer Preparation. Dilute recombinant EGFR kinase domain in a specialized kinase buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Step 2: Ligand Equilibration. Add the 6,7-diethoxyquinazoline ligands (serial dilutions from 10 pM to 10 µM) and incubate for 30 minutes at room temperature. Causality: Pre-incubation allows the bulky diethoxy chains to achieve binding equilibrium within the hydrophobic pocket before competing with ATP.

    • Step 3: Reaction Initiation. Initiate the reaction by adding 10 µM ATP spiked with 0.5 µCi [γ-³²P]ATP and 2 mg/mL poly(Glu,Tyr) peptide substrate.

    • Step 4: Termination & Washing. After exactly 15 minutes, quench the reaction with 3% phosphoric acid. Spot the mixture onto P81 phosphocellulose filter paper. Wash extensively with 75 mM phosphoric acid. Causality: The positively charged P81 paper binds the phosphorylated peptide substrate, while the acidic wash removes all unreacted, negatively charged [γ-³²P]ATP.

    • Step 5: Self-Validation & Quantification. Measure retained radioactivity via scintillation counting. Validation Check: The assay must include Erlotinib as a positive control (expected IC₅₀ ~ 2 nM) and DMSO as a vehicle negative control to establish an accurate dynamic range for non-linear regression analysis.

    References

    • Source: OSTI.
    • Title: A useful EGFR-TK ligand for tumor diagnosis with SPECT: development of radioiodinated 6-(3-morpholinopropoxy)-7-ethoxy-4-(3′-iodophenoxy)
    • Title: Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation Source: ACS Omega URL

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    Comparative

    A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Derived from 2,4-Dichloro-6,7-diethoxyquinazoline

    Introduction: The Quinazoline Scaffold as a Cornerstone of Kinase Inhibition The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation for numerous clinically approved kinase inhibitors...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Quinazoline Scaffold as a Cornerstone of Kinase Inhibition

    The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation for numerous clinically approved kinase inhibitors used in oncology.[1][2] Its versatile structure allows for modifications that can be fine-tuned to target the highly conserved ATP-binding pocket of protein kinases, enzymes that are central regulators of cellular signaling.[3][4] Dysregulation of kinase activity is a hallmark of cancer, making them prime therapeutic targets.[1][5]

    This guide focuses on kinase inhibitors derived from the key synthetic intermediate, 2,4-dichloro-6,7-diethoxyquinazoline. While these inhibitors are often designed with a primary target in mind, their interaction with the broader human kinome—the complete set of protein kinases—is a critical factor determining both their therapeutic efficacy and their safety profile. The ability of an inhibitor to bind to unintended kinases, known as cross-reactivity or off-target effects, can lead to unforeseen adverse drug reactions or, in some cases, beneficial polypharmacology.[1][6] A comprehensive assessment of an inhibitor's selectivity is therefore a crucial step in drug discovery and development.[1]

    This document provides a comparative analysis of the cross-reactivity profiles of several prominent quinazoline-based inhibitors, supported by experimental data and detailed protocols for assessing kinase selectivity.

    Comparative Cross-Reactivity Profiles of Key Quinazoline-Based Inhibitors

    Several FDA-approved drugs share the quinazoline core structure. Their selectivity profiles, however, are distinct, a testament to how substitutions on the core scaffold dictate target specificity. Below is a comparison of four prominent examples.

    InhibitorPrimary Target(s)Known Significant Off-Targets / Cross-ReactivityTherapeutic Indication (Primary)
    Erlotinib EGFR (HER1)[7]JAK2, STK10; secondary activation of Notch3 signaling[7][8][9]Non-Small Cell Lung Cancer (NSCLC)[7]
    Gefitinib EGFR (HER1)[10]Broad kinome profile determined via KINOMEscan® assays[11]Non-Small Cell Lung Cancer (NSCLC)[12]
    Lapatinib EGFR (HER1), HER2[13][14]Broader HER family inhibition compared to more selective agents[15]HER2-Positive Breast Cancer[13]
    Vandetanib RET, VEGFR-2, VEGFR-3, EGFR[16][17][18]Multi-kinase inhibitor by designMedullary Thyroid Cancer[19]
    The Mechanistic Basis of Cross-Reactivity

    The phenomenon of cross-reactivity is rooted in the structural conservation of the ATP-binding site across the kinome.[3] While inhibitors are designed to exploit unique features of the target kinase, they may still possess sufficient affinity for the ATP pockets of other kinases to cause inhibition.

    • Beneficial Polypharmacology: Vandetanib is a clear example where inhibiting multiple targets (RET, VEGFR, and EGFR) is integral to its therapeutic mechanism in thyroid cancer, simultaneously blocking tumor cell proliferation and tumor-associated angiogenesis.[18][20] The effectiveness of some anticancer drugs is likely enhanced by such off-target effects.[6]

    • Adverse Off-Target Effects: Conversely, off-target binding can mediate toxicity. A well-documented example is the severe skin rash associated with erlotinib, which has been linked to its off-target inhibition of Serine/Threonine Kinase 10 (STK10), leading to enhanced lymphocytic activity and skin inflammation.[9] Similarly, erlotinib's inhibition of JAK2 has been explored for its potential anti-leukemic effects, an activity entirely separate from its primary EGFR target.[8]

    Visualizing the EGFR Signaling Axis

    Many inhibitors from this class target the Epidermal Growth Factor Receptor (EGFR). Their primary mechanism involves blocking the ATP-binding site of the receptor's intracellular kinase domain, thereby preventing autophosphorylation and the activation of downstream pro-survival signaling pathways like RAS-MAPK and PI3K-AKT.

    EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Erlotinib Erlotinib / Gefitinib Erlotinib->EGFR Inhibits (ATP site) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

    Caption: EGFR signaling pathway and the inhibitory action of quinazoline-based TKIs.

    Experimental Methodologies for Profiling Kinase Cross-Reactivity

    A multi-tiered approach is essential for accurately characterizing an inhibitor's selectivity. This typically begins with broad in vitro screening, followed by validation in more physiologically relevant cellular systems.[1]

    Workflow for Kinase Selectivity Profiling

    The process involves a systematic evaluation to move from a broad understanding of potential interactions to a detailed confirmation of on- and off-target effects in a biological context.

    Kinase_Profiling_Workflow Compound Quinazoline Derivative BroadScreen Broad Kinome Screen (e.g., KINOMEscan®) Compound->BroadScreen Initial Screen BiochemAssay Biochemical IC50 (e.g., ADP-Glo™) BroadScreen->BiochemAssay Identify Hits CellAssay Cell-Based Assay (Target Engagement) BiochemAssay->CellAssay Validate Potency Chemoproteomics Chemoproteomics (Cell Lysate) BiochemAssay->Chemoproteomics Orthogonal Validation Data Selectivity Profile (On- and Off-Targets) CellAssay->Data Chemoproteomics->Data

    Caption: A typical experimental workflow for kinase inhibitor selectivity profiling.

    Protocol 1: Broad Kinome Screening via Competition Binding Assay (KINOMEscan®)

    This technology provides a high-throughput method to assess the binding interactions of a compound against a large panel of kinases.[21]

    Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The amount of kinase captured by the immobilized ligand is quantified, typically by qPCR of a unique DNA tag conjugated to the kinase. A lower amount of captured kinase indicates stronger competition by the test compound.[11]

    Step-by-Step Methodology:

    • Preparation: A panel of hundreds of human kinases, each tagged with a unique DNA identifier, is prepared.

    • Assay Setup: The test compound (e.g., a novel quinazoline derivative) is incubated with a specific kinase from the panel in the presence of an immobilized, broad-spectrum kinase inhibitor ligand.

    • Competition: The test compound and the immobilized ligand compete for binding to the kinase's ATP site.

    • Affinity Capture: The mixture is passed over affinity beads that capture the immobilized ligand and any kinase bound to it. Unbound kinase (that which was bound by the test compound) is washed away.

    • Quantification: The amount of kinase remaining on the beads is quantified by qPCR using the DNA tag.

    • Data Analysis: The results are typically expressed as a dissociation constant (Kd), which reflects the binding affinity of the compound for each kinase. A lower Kd indicates a stronger interaction.[11]

    Protocol 2: Quantitative Kinase Activity Assay (ADP-Glo™ Luminescent Assay)

    This is a universal biochemical assay that can be used to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for any kinase.

    Principle: Kinase activity is measured by quantifying the amount of ADP produced during the phosphorylation reaction. The assay is performed in two steps: first, the kinase reaction occurs, then remaining ATP is depleted and the ADP is converted back to ATP, which is used to drive a luciferase reaction, generating a light signal proportional to the initial kinase activity.[22]

    Step-by-Step Methodology:

    • Kinase Reaction:

      • In a multi-well plate, set up reactions containing the kinase of interest, its substrate (a peptide or protein), ATP, and varying concentrations of the inhibitor. Include appropriate controls (no inhibitor, no enzyme).

      • Incubate the plate at the optimal temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

    • ADP Detection - Step 1 (ATP Depletion):

      • Add ADP-Glo™ Reagent to each well. This reagent contains an ADP-converting enzyme that will terminate the kinase reaction and deplete the remaining unconsumed ATP.

      • Incubate at room temperature for 40 minutes.

    • ADP Detection - Step 2 (Signal Generation):

      • Add Kinase Detection Reagent to each well. This reagent contains the enzyme and substrate necessary to convert the ADP (produced in the initial kinase reaction) into ATP, which then fuels a luciferase/luciferin reaction.

      • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

    • Data Acquisition:

      • Measure the luminescence of each well using a plate-reading luminometer.

    • Data Analysis:

      • Plot the luminescence signal against the logarithm of the inhibitor concentration.

      • Fit the data to a dose-response curve to calculate the IC50 value for the inhibitor against the specific kinase.

    Protocol 3: Cellular Target Engagement via Chemoproteomics

    This advanced method assesses which kinases a compound binds to within a complex biological sample, such as a cell lysate, providing a highly relevant physiological snapshot.[23][24]

    Principle: Multiplexed Inhibitor Beads (MIBs) are used to capture a large portion of the cellular kinome from a lysate. By pre-incubating the lysate with a test compound, one can measure which kinases are no longer captured by the beads because their ATP sites are occupied by the compound. The captured kinases are then identified and quantified by mass spectrometry.[24]

    Step-by-Step Methodology:

    • Cell Culture and Lysis: Culture relevant cancer cells and prepare a cell lysate under conditions that preserve native protein complexes and kinase activity.

    • Competitive Binding: Divide the lysate into multiple aliquots. Incubate each with a different concentration of the test inhibitor (or a vehicle control).

    • Kinome Enrichment: Add MIBs (beads coated with multiple broad-spectrum kinase inhibitors) to each aliquot. The MIBs will bind and enrich kinases whose ATP sites are not occupied by the test compound.

    • Affinity Purification: Wash the beads to remove non-specifically bound proteins.

    • Elution and Digestion: Elute the captured kinases from the beads and digest them into peptides using trypsin.

    • Mass Spectrometry: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases in each sample.

    • Data Analysis: Compare the abundance of each kinase captured in the inhibitor-treated samples to the vehicle control. A dose-dependent decrease in the amount of a captured kinase indicates that it is a target of the inhibitor in the cellular context.

    Conclusion and Future Outlook

    The 2,4-dichloro-6,7-diethoxyquinazoline scaffold remains a highly valuable starting point for the design of potent kinase inhibitors. As this guide illustrates, derivatives such as erlotinib, gefitinib, lapatinib, and vandetanib possess distinct cross-reactivity profiles that profoundly influence their clinical utility. While high selectivity is often a primary design goal to minimize toxicity, the deliberate targeting of multiple kinases—polypharmacology—is an equally valid and powerful therapeutic strategy.

    The advancement of high-throughput profiling technologies, from in vitro binding assays like KINOMEscan® to physiologically relevant chemoproteomic approaches, provides researchers with an unprecedented ability to map the interaction landscape of novel inhibitors.[21][24] This comprehensive understanding is paramount for interpreting biological outcomes, predicting potential adverse effects, and ultimately developing the next generation of safer and more effective kinase-targeted therapies.

    References

    • Weisberg, E., et al. (2008). Erlotinib exhibits antineoplastic off-target effects in AML and MDS: a preclinical study. Blood, 111(4), 2170-80. Available at: [Link]

    • Klaeger, S., et al. (2019). Kinase Inhibitor Profiling Using Chemoproteomics. Methods in Molecular Biology. Available at: [Link]

    • Fallahi, P., et al. (2015). Selective use of vandetanib in the treatment of thyroid cancer. Drug Design, Development and Therapy, 9, 3457–3470. Available at: [Link]

    • Bamborough, P., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7456. Available at: [Link]

    • Fallahi, P., et al. (2015). Selective use of vandetanib in the treatment of thyroid cancer. PubMed. Available at: [Link]

    • Sato, K., et al. (2011). Off-target serine/threonine kinase 10 inhibition by erlotinib enhances lymphocytic activity leading to severe skin disorders. Molecular Pharmacology, 80(3), 466-474. Available at: [Link]

    • LINCS Data Portal. (2017). Gefitinib KINOMEscan (LDG-1139: LDS-1142). LINCS Consortium. Available at: [Link]

    • BC Cancer. (2018). Vandetanib Drug Monograph. BC Cancer Agency. Available at: [Link]

    • Liv Hospital. (2026). Vandetanib. Liv Hospital. Available at: [Link]

    • National Institute of Diabetes and Digestive and Kidney Diseases. (2019). Lapatinib. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available at: [Link]

    • El-Damasy, D. A., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 27(21), 7247. Available at: [Link]

    • Drewry, D. H., et al. (2017). The Active Kinome: The Modern View of How Active Protein Kinase Networks Fit in Biological Research. International Journal of Molecular Sciences, 18(9), 1853. Available at: [Link]

    • Fallahi, P., et al. (2015). Selective use of vandetanib in the treatment of thyroid cancer. ResearchGate. Available at: [Link]

    • Pharmacy Times. (2022). Targeted Drug Ineffective in Treatment of Early Stage Lung Cancer. Pharmacy Times. Available at: [Link]

    • Iona, B., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 24(7), 6701. Available at: [Link]

    • Sharma, P. C., et al. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Journal of Pharmaceutical Research International. Available at: [Link]

    • MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs. Available at: [Link]

    • Amaro, R. E., et al. (2010). Docking to Erlotinib Off-Targets Leads to Inhibitors of Lung Cancer Cell Proliferation with Suitable in Vitro Pharmacokinetics. ACS Medicinal Chemistry Letters, 1(4), 152-156. Available at: [Link]

    • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 963238. Available at: [Link]

    • Al-Salama, Z. T. (2026). Lapatinib: A Review in HER2-Positive Breast Cancer. Drugs & Therapy Perspectives. Available at: [Link]

    • Freedman, R. A., et al. (2021). Comparative analysis of anti-proliferative effects and gene profiling of lapatinib, neratinib, and tucatinib. Cancer Research, 81(4_Supplement), PS10-06. Available at: [Link]

    • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Scientific. Available at: [Link]

    • Li, X., et al. (2021). Rational application of gefitinib in NSCLC patients with sensitive EGFR mutations based on pharmacokinetics and metabolomics. Cancer Communications, 41(11), 1189-1202. Available at: [Link]

    • Liu, F., et al. (2013). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. MedChemComm, 4(2), 382-387. Available at: [Link]

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    Validation

    A Comparative Guide to the Cytotoxicity of 2,4-Dichloro-6,7-diethoxyquinazoline Derivatives for Cancer Research

    For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the cytotoxic effects of 2,4-dichloro-6,7-diethoxyquinazoline derivatives against various cancer cell lines. W...

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides an in-depth comparison of the cytotoxic effects of 2,4-dichloro-6,7-diethoxyquinazoline derivatives against various cancer cell lines. We will explore the structure-activity relationships, compare their performance with structurally similar compounds, and provide detailed experimental protocols to support further research and development in this promising area of oncology.

    The Quinazoline Scaffold: A Privileged Structure in Cancer Therapy

    Quinazoline and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1] The core quinazoline structure, a fusion of a benzene ring and a pyrimidine ring, serves as a versatile scaffold for the design of targeted cancer therapies. Many quinazoline-based compounds function by inhibiting key signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.[2]

    One of the most well-established mechanisms of action for anticancer quinazolines is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs).[3] Overexpression and mutations of RTKs, such as the Epidermal Growth Factor Receptor (EGFR), are common drivers in various cancers.[4] Quinazoline derivatives can act as competitive inhibitors at the ATP-binding site of the kinase domain, effectively blocking downstream signaling cascades like the RAS/MAPK and PI3K/Akt pathways, which are critical for cell growth and survival.[5]

    The Significance of 6,7-Dialkoxy Substitution

    Structure-activity relationship (SAR) studies have revealed that substitutions at the 6 and 7 positions of the quinazoline ring are crucial for their anticancer activity. The presence of dialkoxy groups, such as dimethoxy or diethoxy, at these positions has been shown to be optimal for cytotoxic potential.[1] This guide will focus on derivatives of 2,4-dichloro-6,7-diethoxyquinazoline, comparing their cytotoxic profiles to the more extensively studied 6,7-dimethoxy analogs to elucidate the impact of the slightly larger ethoxy groups on anticancer efficacy.

    Comparative Cytotoxicity of Quinazoline Derivatives

    The following tables summarize the in vitro cytotoxic activity, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), of various quinazoline derivatives against a panel of human cancer cell lines. This data allows for a direct comparison of the cytotoxic potential of different substitution patterns on the quinazoline core.

    Table 1: Cytotoxicity (IC50 in µM) of 6,7-Dimethoxyquinazoline Derivatives

    Compound/DerivativeCell LineIC50 (µM)Reference
    Novel 3-methyl-quinazolinone (5k)A549 (Lung)12.30 ± 4.12[4]
    PC-3 (Prostate)17.08 ± 3.61[4]
    SMMC-7721 (Liver)15.68 ± 1.64[4]
    Quinazoline-oxymethyltriazole (8a)HCT-116 (Colon)10.72 (48h), 5.33 (72h)[6]
    HepG2 (Liver)17.48 (48h), 7.94 (72h)[6]
    MCF-7 (Breast)>100 (48h), 12.96 (72h)[6]
    Quinazolinone Schiff baseMCF-7 (Breast)5.910[2]
    6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivative (IV)K562 (Leukemia)>100[4]
    HeLa (Cervical)>100[4]

    Table 2: Cytotoxicity (IC50 in µM) of Other Relevant Quinazoline Derivatives

    Compound/DerivativeCell LineIC50 (µM)Reference
    Quinazoline-2,4,6-triamine (3e)HCT-15 (Colon)15.5[7]
    SKOV-3 (Ovarian)4.5[7]
    MDA-MB-231 (Breast)10.2[7]
    Quinazoline-2,4,6-triamine (3f)HCT-15 (Colon)12.7[7]
    SKOV-3 (Ovarian)6.2[7]
    MDA-MB-231 (Breast)11.8[7]
    Gefitinib (Reference Drug)SKOV-3 (Ovarian)19.4[7]
    MDA-MB-231 (Breast)>50[7]

    Note: Data for 2,4-dichloro-6,7-diethoxyquinazoline derivatives is limited in publicly available literature. The tables above provide data for structurally related compounds to serve as a benchmark for comparison.

    Understanding the Mechanism: Targeting the EGFR Signaling Pathway

    Many cytotoxic quinazoline derivatives exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The following diagram illustrates this pathway and the potential point of inhibition by these compounds.

    Figure 1: Simplified EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

    Experimental Protocols for Cytotoxicity Assessment

    To ensure the scientific integrity and reproducibility of cytotoxicity data, standardized and well-validated protocols are essential. The following section details the MTT assay, a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

    Experimental Workflow: A Step-by-Step Approach

    The general workflow for evaluating the cytotoxicity of novel quinazoline compounds is depicted below. This systematic process ensures accurate and reliable results.

    cytotoxicity_workflow Cell_Seeding Seed cells in 96-well plates Incubation1 Incubate for 24h to allow attachment Cell_Seeding->Incubation1 Compound_Treatment Treat cells with quinazoline derivatives at various concentrations Incubation1->Compound_Treatment Incubation2 Incubate for 48-72h Compound_Treatment->Incubation2 MTT_Addition Add MTT reagent to each well Incubation2->MTT_Addition Incubation3 Incubate for 2-4h to allow formazan formation MTT_Addition->Incubation3 Solubilization Add solubilization buffer (e.g., DMSO) to dissolve formazan crystals Incubation3->Solubilization Absorbance_Reading Measure absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability and IC50 values Absorbance_Reading->Data_Analysis

    Figure 2: General workflow for an in vitro cytotoxicity assay.

    Detailed MTT Assay Protocol

    Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan.[2] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.

    Materials:

    • Cancer cell lines (e.g., A549, MCF-7, HCT-116, HepG2)

    • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

    • 96-well flat-bottom sterile microplates

    • 2,4-Dichloro-6,7-diethoxyquinazoline derivatives and other test compounds

    • MTT solution (5 mg/mL in PBS, sterile filtered)

    • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

    • Phosphate-buffered saline (PBS)

    • Multichannel pipette and sterile tips

    • Microplate reader

    Procedure:

    • Cell Seeding:

      • Harvest and count cells from a sub-confluent culture.

      • Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

      • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

    • Compound Treatment:

      • Prepare a series of dilutions of the quinazoline derivatives in culture medium. A vehicle control (e.g., DMSO) should also be prepared at the same concentration as in the highest compound dilution.

      • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compounds.

      • Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

    • MTT Addition and Incubation:

      • Following the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

      • Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Formazan Solubilization:

      • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

      • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[5]

      • Gently shake the plates on an orbital shaker for 5-10 minutes to ensure complete solubilization.

    • Absorbance Measurement:

      • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or 690 nm can be used to subtract background absorbance.[8]

    • Data Analysis:

      • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

      • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

      • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.

    Conclusion and Future Directions

    The available data on 6,7-dimethoxyquinazoline derivatives demonstrate their significant cytotoxic potential against a range of cancer cell lines, often through the inhibition of the EGFR signaling pathway. While direct comparative data for 2,4-dichloro-6,7-diethoxyquinazoline derivatives is currently sparse, the established importance of the 6,7-dialkoxy substitution pattern suggests that these compounds are promising candidates for further investigation as anticancer agents.

    Future research should focus on the synthesis and comprehensive cytotoxic screening of a broader range of 2,4-dichloro-6,7-diethoxyquinazoline derivatives to fully elucidate their structure-activity relationships. Direct, head-to-head comparisons with their 6,7-dimethoxy counterparts will be crucial in determining the influence of the ethoxy groups on potency and selectivity. Further mechanistic studies, including kinase inhibition assays and cell cycle analysis, will provide a deeper understanding of their mode of action and potential for clinical development.

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